molecular formula C93H136N10O24 B10828437 (32-Carbonyl)-RMC-5552 CAS No. 2382768-62-7

(32-Carbonyl)-RMC-5552

货号: B10828437
CAS 编号: 2382768-62-7
分子量: 1778.1 g/mol
InChI 键: IUTYTXDIGUNPAA-GKVGALOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

mTORC1 Kinase Inhibitor RMC-5552 is a bi-steric inhibitor of the raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1;  mTORC1), with potential antineoplastic activity. Upon administration, mTORC1 kinase inhibitor RMC-5552 selectively targets, binds to and inhibits the serine/threonine kinase activity of mTORC1, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTORC1 phosphorylates transcription factors, such as ribosomal protein S6 kinase beta-1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival. RMC-5552 is able to suppress the phosphorylation of the tumor suppressor activity of 4EBP1, induces apoptosis and decreases proliferation of mTORC1-expressing tumor cells. mTORC1 is a serine/threonine kinase that is upregulated in certain tumor cell types. It plays an important role in the PI3K/Akt/mTOR signaling pathway, which is often deregulated in cancer cells and promotes cell growth, survival, and resistance to chemotherapy and radiotherapy. Selective mTORC1 inhibition improves the poor clinical tolerability as compared to agents that also cause inhibition of the mTORC2 complex.
RMC-5552 is a Unknown drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

属性

CAS 编号

2382768-62-7

分子式

C93H136N10O24

分子量

1778.1 g/mol

IUPAC 名称

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C93H136N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73-74,76-79,84-85,104,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11+,16-12+,60-17+,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,74-,76-,77+,78+,79-,84-,85+,93-/m1/s1

InChI 键

IUTYTXDIGUNPAA-GKVGALOGSA-N

手性 SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)/C)O)OC)C)C)/C)OC

规范 SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)C)O)OC)C)C)C)OC

产品来源

United States

Foundational & Exploratory

Delving into the Core of (32-Carbonyl)-RMC-5552: A Technical Guide to its mTORC1/mTORC2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) over mTOR complex 2 (mTORC2) by (32-Carbonyl)-RMC-5552, hereafter referred to as RMC-5552. This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and detailed experimental protocols for assessing its activity.

Executive Summary

RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor developed for the treatment of mTORC1-activated tumors.[1][2] Unlike first-generation rapalogs and second-generation dual mTORC1/mTORC2 kinase inhibitors, RMC-5552 is designed to potently and selectively inhibit mTORC1, thereby suppressing the phosphorylation of its key downstream substrates, 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K), while sparing mTORC2 activity.[2][3] This selectivity is clinically significant as it mitigates toxicities associated with mTORC2 inhibition, such as hyperglycemia.[2][4] In cell-based assays, RMC-5552 demonstrates approximately 40-fold selectivity for mTORC1 over mTORC2.[2][5]

Mechanism of Action: Bi-Steric Inhibition and Structural Basis for Selectivity

The unique selectivity of RMC-5552 stems from its novel bi-steric mechanism of action.[1][2] It is a hybrid molecule that simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex:

  • The Allosteric Site: A rapamycin-like moiety binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR.

  • The Orthosteric (Active) Site: An ATP-competitive inhibitor moiety binds to the kinase domain of mTOR.

This dual binding leads to profound inhibition of mTORC1.[1] The selectivity for mTORC1 over mTORC2 is attributed to structural differences between the two complexes. In mTORC2, the FRB domain is partially occluded by the RICTOR subunit, which sterically hinders the binding of the rapamycin-like portion of RMC-5552.[1] This reduced affinity for the allosteric site in mTORC2 is the primary determinant of the compound's selectivity.

Quantitative Data: mTORC1 vs. mTORC2 Inhibition

The selectivity of RMC-5552 is quantified by comparing its inhibitory potency against downstream substrates of mTORC1 and mTORC2. The phosphorylation status of S6K and 4EBP1 serves as a readout for mTORC1 activity, while the phosphorylation of AKT at serine 473 is a well-established marker for mTORC2 activity.

Substrate (Complex)Assay TypeIC50 (nM)Selectivity (mTORC1/mTORC2)
p-S6K (mTORC1)Cell-based0.14~40-fold
p-4EBP1 (mTORC1)Cell-based0.48~40-fold
p-AKT (S473) (mTORC2)Cell-based19-

Data compiled from MedchemExpress product information.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.

mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 PI3K->mTORC2 AKT AKT TSC TSC1/2 AKT->TSC | mTORC2->AKT p(S473) Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K p FourEBP1 4E-BP1 mTORC1->FourEBP1 p Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC2 Weak Inhibition RMC5552->mTORC1 Strong Inhibition

Caption: mTOR Signaling Pathway and RMC-5552 Inhibition.

Experimental_Workflow Start Start: Cancer Cell Culture (e.g., MDA-MB-468) Treatment Treat with RMC-5552 (Dose-response) Start->Treatment Lysis Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Assay Phosphoprotein Analysis Quantification->Assay Western Western Blot Assay->Western Option 1 MSD MSD Assay Assay->MSD Option 2 Analysis Data Analysis: Densitometry / ECL Signal Western->Analysis MSD->Analysis End Determine IC50 values for p-S6K, p-4EBP1, p-AKT Analysis->End

Caption: Workflow for Determining mTORC1/mTORC2 Selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of RMC-5552's selectivity. These protocols are based on standard procedures for assessing mTOR pathway inhibition.

Cell Culture and Compound Treatment
  • Cell Line: MDA-MB-468 (triple-negative breast cancer) is a suitable cell line for these assays.[6]

  • Culture Conditions: Cells are grown in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.[7]

  • Treatment Protocol:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a dilution series of RMC-5552 in culture medium. A typical concentration range would span from low picomolar to high nanomolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of RMC-5552 or vehicle.

    • Incubate the cells for a specified period, typically 2-4 hours, to observe acute effects on signaling pathways.

Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare an ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Lysis Procedure:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal protein loading for downstream analysis.

Western Blot Analysis
  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins. Recommended antibodies include:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4EBP1 (Thr37/46)

    • Total 4EBP1

    • Phospho-AKT (Ser473)

    • Total AKT

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal.

Meso Scale Discovery (MSD) Electrochemiluminescence Assay

The MSD platform offers a high-throughput, quantitative alternative to Western blotting for measuring phosphoprotein levels.

  • Assay Principle: This is a sandwich immunoassay where a capture antibody is coated on the plate, and a SULFO-TAG™ labeled detection antibody provides an electrochemiluminescent signal upon voltage application.

  • Procedure (General):

    • Use commercially available kits for Phospho-S6RP (Ser240/244) and Phospho-4EBP1 (Thr37/46).

    • Prepare cell lysates as described above.

    • Add diluted lysates to the wells of the MSD plate pre-coated with capture antibodies.

    • Incubate for 1-3 hours at room temperature with shaking.

    • Wash the plate and add the detection antibody solution.

    • Incubate for 1 hour at room temperature with shaking.

    • Wash the plate and add MSD Read Buffer.

    • Analyze the plate on an MSD instrument to measure the intensity of emitted light.

  • Data Analysis: The electrochemiluminescence signal is proportional to the amount of analyte in the sample. A standard curve can be used for absolute quantification, or relative changes can be determined by comparing the signals from treated versus untreated samples.

By employing these methodologies, researchers can robustly and quantitatively assess the potent and selective inhibition of mTORC1 by RMC-5552, providing a clear rationale for its therapeutic potential in cancers with hyperactive mTORC1 signaling.

References

An In-depth Technical Guide to (32-Carbonyl)-RMC-5552: A Novel Bi-Steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (32-Carbonyl)-RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Developed by Revolution Medicines, RMC-5552 represents a significant advancement in the targeted therapy of cancers with hyperactivated mTORC1 signaling. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, often referred to as RMC-5552, is a semi-synthetic macrolide derived from rapamycin. The nomenclature emphasizes the critical carbonyl group at the C32 position of the rapamycin core, which has been a focal point in its structure-activity relationship (SAR) studies. The molecule is designed as a "bi-steric" inhibitor, meaning it simultaneously engages two distinct sites on the mTORC1 complex to achieve high potency and selectivity.

The chemical structure of RMC-5552 consists of a rapamycin analog linked to an ATP-competitive mTOR kinase inhibitor. This unique design allows it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site of mTORC1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2382768-55-8
Molecular Formula C₉₃H₁₃₄N₁₀O₂₄
Molecular Weight 1776.11 g/mol
Appearance Colorless amorphous solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

RMC-5552 is a potent and selective inhibitor of mTORC1. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit mTORC1 activity, and second-generation inhibitors, which also inhibit mTORC2 and can lead to significant side effects, RMC-5552 is designed for deep and selective mTORC1 inhibition.[1] This selectivity is achieved through its bi-steric binding mechanism.

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers. RMC-5552's inhibition of mTORC1 leads to the dephosphorylation and activation of the tumor suppressor protein 4E-BP1. Activated 4E-BP1 then binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the translation of key oncogenic proteins.

mTORC1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Rheb Rheb-GTP TSC_complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth RMC5552 RMC-5552 RMC5552->mTORC1 Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Phase (IV RMC-5552 weekly) Enrollment->Dose_Escalation Safety_Tol Assess Safety & Tolerability (DLTs) Dose_Escalation->Safety_Tol PK_PD Pharmacokinetics & Pharmacodynamics Dose_Escalation->PK_PD Efficacy Preliminary Efficacy (RECIST) Dose_Escalation->Efficacy RP2D Determine MTD and Recommended Phase 2 Dose Safety_Tol->RP2D Dose_Expansion Dose Expansion Phase (at RP2D) RP2D->Dose_Expansion

References

An In-depth Technical Guide to the Synthesis and Purification of the mTORC1 Inhibitor RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of RMC-5552, a potent and selective bi-steric inhibitor of mTORC1. The information presented is compiled from publicly available research and is intended for an audience with expertise in synthetic organic chemistry and drug development.

Note on Nomenclature: The compound of interest, RMC-5552, features a modification at the C32 position of the rapamycin (B549165) macrocycle where the native carbonyl group is reduced to a hydroxyl group. This structural change is critical for the compound's improved chemical stability.[1] While the query specified "(32-Carbonyl)-RMC-5552," this likely refers to a precursor or a conceptual intermediate rather than the final clinical candidate. This guide will focus on the synthesis of the C32-hydroxyl-containing RMC-5552.

Overview of RMC-5552 and its Mechanism of Action

RMC-5552 is a third-generation mTOR inhibitor that demonstrates high selectivity for mTORC1 over mTORC2.[2][3] This selectivity is achieved through a bi-steric mechanism, where the molecule simultaneously binds to two distinct sites on mTORC1: the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-competitive active site.[3][4] This dual binding leads to profound inhibition of mTORC1 signaling pathways, including the phosphorylation of 4E-BP1, a key regulator of protein translation.[3][5] The enhanced selectivity for mTORC1 is intended to minimize the side effects associated with mTORC2 inhibition, such as hyperglycemia.[2]

Synthetic Strategy

The synthesis of RMC-5552 is a complex, multi-step process that involves the modification of the natural product rapamycin and its subsequent coupling to a linker and an active-site inhibitor moiety. The general synthetic approach can be conceptualized as a modular strategy.[6]

A crucial step in the synthesis is the reduction of the C32 carbonyl of rapamycin to a hydroxyl group. This is followed by the functionalization of the C40 position of the C32-hydroxy rapamycin intermediate to enable the attachment of a linker, which is then coupled to the mTOR active-site inhibitor.[7][8]

Experimental Protocols

The following protocols are based on procedures described in the scientific literature.[7][8]

A key intermediate in the synthesis of RMC-5552 is C32-hydroxy rapamycin. The reduction of the C32 carbonyl of rapamycin can be achieved using a suitable reducing agent. While specific reagents for the RMC-5552 synthesis are detailed in the supporting information of the primary literature, a general procedure for this type of transformation is as follows:

  • Dissolution: Dissolve rapamycin in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) to control selectivity.

  • Reduction: Add a solution of a selective reducing agent (e.g., sodium borohydride, although more specific reagents might be used in the actual synthesis for stereocontrol) dropwise to the cooled solution.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction: Allow the mixture to warm to room temperature and perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield C32-hydroxy rapamycin.

The C40 hydroxyl group of the C32-hydroxy rapamycin is then activated for linker attachment. A common method is the formation of a p-nitrophenyl (PNP) carbonate.[7]

  • Reaction Setup: To a solution of C32-hydroxy rapamycin in an anhydrous aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine) and 4 Å molecular sieves, cool the mixture to a low temperature (e.g., -15 °C to -10 °C).[7]

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup and purify the resulting C40-PNP carbonate of C32-hydroxy rapamycin by chromatography. A 63% yield has been reported for this type of reaction.[7]

The final steps involve the displacement of the PNP group with a linker containing a reactive handle, followed by the coupling of the mTOR active-site inhibitor. The specific linker and active-site inhibitor structures for RMC-5552 are complex and proprietary in their full detail, but the general coupling chemistry would proceed as follows:

  • Linker Installation: React the C40-PNP carbonate of C32-hydroxy rapamycin with a bifunctional linker (containing, for example, an amine at one end and a clickable functional group like an alkyne or azide (B81097) at the other) in the presence of a suitable base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMA).[7]

  • Purification: Purify the resulting rapamycin-linker conjugate.

  • Final Coupling: Couple the rapamycin-linker conjugate to the mTOR active-site inhibitor using a suitable reaction, such as a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) or an amide bond formation, depending on the functional groups present on the two fragments.

  • Final Purification: The final product, RMC-5552, is then purified to a high degree.

Purification of RMC-5552

The purification of RMC-5552 is critical to ensure high purity for research and clinical applications. Given its complex structure and high molecular weight, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is employed.

  • Detection: UV detection at a suitable wavelength is used to monitor the elution of the product.

  • Fraction Collection and Analysis: Fractions containing the pure product are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Quantitative Data

The following tables summarize key quantitative data for RMC-5552 and related compounds based on published literature.

Table 1: In Vitro Potency of RMC-5552 [9]

TargetAssayIC50 (nM)
mTORC1pS6K Phosphorylation0.14
mTORC1p4E-BP1 Phosphorylation0.48
mTORC2pAKT Phosphorylation19

Table 2: Selectivity Profile of RMC-5552 [3][9]

Selectivity RatioValue
mTORC1/mTORC2~40-fold
Selectivity over other lipid kinases>53-fold

Signaling Pathways and Experimental Workflows

The following diagram illustrates the canonical mTORC1 signaling pathway and the bi-steric inhibitory mechanism of RMC-5552.

mTORC1_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis RMC_5552 RMC-5552 RMC_5552->mTORC1 Bi-steric Inhibition

Caption: mTORC1 signaling pathway and bi-steric inhibition by RMC-5552.

The following diagram outlines the general experimental workflow for the synthesis and purification of RMC-5552.

Synthesis_Workflow start Rapamycin step1 C32 Carbonyl Reduction start->step1 intermediate1 C32-hydroxy rapamycin step1->intermediate1 step2 C40-OH Activation (e.g., PNP-carbonate formation) intermediate1->step2 intermediate2 Activated C32-hydroxy rapamycin step2->intermediate2 step3 Linker Attachment intermediate2->step3 intermediate3 Rapamycin-Linker Conjugate step3->intermediate3 step4 Coupling to Active-Site Inhibitor intermediate3->step4 crude_product Crude RMC-5552 step4->crude_product purification RP-HPLC Purification crude_product->purification final_product Pure RMC-5552 purification->final_product analysis QC Analysis (HPLC, MS, NMR) final_product->analysis

Caption: General workflow for the synthesis and purification of RMC-5552.

References

A Technical Guide to the Discovery and Development of RMC-5552 and its Analogs: A New Frontier in mTORC1-Selective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of RMC-5552, a first-in-class, bi-steric, mTORC1-selective inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of targeted cancer therapy. We will delve into the preclinical and clinical data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in a wide range of human cancers.[1][2] The mechanistic target of rapamycin (B549165) (mTOR) kinase is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3]

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin and everolimus), allosterically inhibit mTORC1. However, they only weakly inhibit the phosphorylation of a key mTORC1 substrate, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), limiting their clinical efficacy.[3] Second-generation inhibitors are ATP-competitive and inhibit both mTORC1 and mTORC2. While more effective at inhibiting 4EBP1 phosphorylation, their lack of selectivity leads to toxicities, such as hyperglycemia, due to the inhibition of mTORC2-mediated AKT phosphorylation.[3][4]

To address these limitations, a novel class of "bi-steric inhibitors" was developed. These compounds are designed to interact with both the orthosteric (ATP-binding) and the allosteric (FKBP12-FRB binding) sites of mTORC1, leading to profound and selective inhibition of mTORC1 over mTORC2.[3][5] RMC-5552 is a development candidate from this class of inhibitors.[1][3]

The Discovery of RMC-5552 and its Analogs

The development of RMC-5552 originated from the concept of a bi-steric inhibitor, exemplified by RapaLink-1, which links a rapamycin analog to an ATP-competitive mTOR kinase inhibitor.[3] Revolution Medicines initiated a structure-activity relationship (SAR) program to enhance the potency and selectivity of this new class of inhibitors.[3][6]

Through meticulous optimization of the active-site inhibitor, the linker, and the rapamycin core, analogs with significantly improved mTORC1 selectivity were generated.[3][6] A key modification was the reduction of the C32 ketone on the rapamycin macrocycle to a hydroxyl group, which modulated the binding affinity for FKBP12 and improved the chemical stability of the molecule.[7] This effort led to the discovery of RMC-5552, the clinical candidate, and RMC-6272, a closely related and potent in vivo tool compound.[1][3][5]

Signaling Pathways

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2 and the point of inhibition by RMC-5552.

PI3K_mTOR_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4EBP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the action of RMC-5552.

Cross-talk with the RAS-MAPK Pathway

Activation of the RAS-MAPK pathway can lead to resistance to PI3K/mTOR inhibitors. The following diagram shows the interplay between these two crucial signaling cascades.

RAS_mTOR_crosstalk cluster_RAS RAS-MAPK Pathway cluster_mTOR PI3K/mTOR Pathway RAS RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK mTORC1 mTORC1 ERK->mTORC1 Activates AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 S6K1->PI3K Negative Feedback

Caption: Cross-talk between the RAS-MAPK and PI3K/mTOR signaling pathways.

Quantitative Data on Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of RMC-5552 and its tool analog RMC-6272.

Table 1: In Vitro Potency of RMC-5552 and Analogs

Compound Target Assay IC50 (nM) Cell Line
RMC-5552 mTORC1 (p-4EBP1) Cellular ~1 MDA-MB-468
RMC-5552 mTORC2 (p-AKT S473) Cellular ~40 MDA-MB-468
RMC-6272 mTORC1 (p-4EBP1) Cellular <1 MDA-MB-468
RMC-6272 mTORC2 (p-AKT S473) Cellular ~27 MDA-MB-468
RapaLink-1 mTORC1 (p-4EBP1) Cellular 1.7 MDA-MB-468

| RapaLink-1 | mTORC2 (p-AKT S473) | Cellular | 6.7 | MDA-MB-468 |

Data compiled from multiple sources.[3][7]

Table 2: Selectivity of RMC-5552 and Analogs for mTORC1 over mTORC2 and other Kinases

Compound mTORC1/mTORC2 Selectivity Selectivity over other lipid kinases
RMC-5552 ~40-fold >53-fold
RMC-6272 ~27-fold N/A

| RapaLink-1 | ~3-4-fold | N/A |

Data compiled from multiple sources.[3][7][8]

Experimental Protocols

Biochemical mTOR Kinase Assay

This protocol describes a method to determine the in vitro enzymatic inhibition of mTORC1 and mTORC2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified mTORC1 and mTORC2 enzymes.

Materials:

  • Purified, active mTORC1 and mTORC2 enzymes.

  • ATP.

  • Substrate peptides (e.g., a fragment of 4EBP1 for mTORC1 and a fragment of AKT for mTORC2).

  • Test compounds (RMC-5552 and analogs).

  • Assay buffer (e.g., HEPES, MgCl2, DTT).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the mTORC1 or mTORC2 enzyme to the wells.

  • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This protocol outlines a method to assess the inhibition of mTORC1 and mTORC2 signaling in a cellular context.

Objective: To measure the effect of test compounds on the phosphorylation of downstream targets of mTORC1 (4EBP1) and mTORC2 (AKT).

Materials:

  • Cancer cell line with an activated PI3K/mTOR pathway (e.g., MDA-MB-468).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Primary antibodies against phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-AKT (Ser473), and total AKT.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Western blot or ELISA reagents.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of 4EBP1 and AKT using Western blotting or ELISA.

  • Quantify the band intensities or signal and normalize the phosphorylated protein levels to the total protein levels.

  • Calculate the IC50 values for the inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of RMC-5552 analogs in a mouse model.

Objective: To assess the in vivo anti-tumor activity of test compounds as single agents or in combination with other therapies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Human cancer cell line (e.g., KRAS-mutant non-small cell lung cancer).

  • Test compounds and vehicle.

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Calipers for tumor measurement.

Procedure:

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds (e.g., RMC-5552 or RMC-6272) and/or combination agents at the specified doses and schedule (e.g., once daily oral gavage or weekly intravenous injection).

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Analyze the data to determine the effect of the treatment on tumor growth.

Experimental Workflows

In Vitro Drug Characterization Workflow

in_vitro_workflow Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cellular_Assay Cellular Phosphorylation Assay (p-4EBP1, p-AKT) Biochemical_Assay->Cellular_Assay Potent compounds advance Viability_Assay Cell Viability Assay (GI50 determination) Cellular_Assay->Viability_Assay Active compounds advance Data_Analysis Data Analysis and Candidate Selection Viability_Assay->Data_Analysis Input for selection

Caption: A typical workflow for the in vitro characterization of RMC-5552 analogs.

In Vivo Efficacy Study Workflow

in_vivo_workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Compound/Vehicle Randomization->Treatment Monitoring Tumor and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tumor Analysis Monitoring->Endpoint

Caption: A general workflow for conducting in vivo anti-tumor efficacy studies.

Combination Therapies with RAS Inhibitors

The activation of mTOR signaling is a known mechanism of resistance to RAS pathway inhibitors.[1] Preclinical studies have shown that combining mTORC1-selective bi-steric inhibitors like RMC-5552 and RMC-6272 with RAS(ON) inhibitors results in enhanced anti-tumor activity.[9][10] This combination has been shown to induce durable tumor regressions in preclinical models of KRAS-mutant non-small cell lung cancer, where single-agent therapy only leads to tumor growth inhibition.[8][9] These findings provide a strong rationale for the clinical evaluation of RMC-5552 in combination with RAS inhibitors in patients with RAS-addicted cancers.[10]

Clinical Development of RMC-5552

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) as a monotherapy in patients with advanced solid tumors.[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552 administered as a once-weekly intravenous infusion.[4][12]

Initial results from the trial have shown that RMC-5552 is clinically active at tolerable doses.[4][9] The most common treatment-related adverse events include mucositis, nausea, and fatigue.[4] Importantly, and consistent with its mTORC1 selectivity, the incidence of hyperglycemia has been low and not dose-limiting, a key differentiation from dual mTORC1/mTORC2 inhibitors.[4] A confirmed partial response has been observed in a patient with a head and neck cancer harboring a PTEN mutation, and several other patients have achieved stable disease.[9][10]

Conclusion

RMC-5552 and its analogs represent a novel class of bi-steric, mTORC1-selective inhibitors that were rationally designed to overcome the limitations of previous generations of mTOR inhibitors. Their unique mechanism of action leads to potent and selective inhibition of mTORC1, resulting in significant anti-tumor activity in preclinical models and early signs of clinical activity. The favorable safety profile, particularly the low incidence of hyperglycemia, makes RMC-5552 an attractive candidate for combination therapies, especially with RAS pathway inhibitors. The ongoing clinical development of RMC-5552 holds promise for patients with tumors driven by hyperactive mTORC1 signaling.

References

A Technical Guide to (32-Carbonyl)-RMC-5552: A Third-Generation Bi-Steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers[1][2]. While first-generation (rapalogs) and second-generation (pan-mTOR kinase inhibitors) have been developed, their clinical utility has been constrained by modest efficacy and significant side effects, respectively[1][3]. This document provides a detailed technical overview of RMC-5552, a novel, third-generation, bi-steric inhibitor that selectively targets mTOR Complex 1 (mTORC1) with high potency. RMC-5552 was developed to address the limitations of previous inhibitors by potently suppressing the phosphorylation of 4EBP1, a key substrate of mTORC1 that is only weakly affected by rapalogs, while sparing mTORC2 to avoid toxicities like hyperglycemia[3][4][5]. Preclinical and early clinical data demonstrate that RMC-5552 exhibits significant antitumor activity, both as a monotherapy and in combination with other targeted agents, establishing it as a promising therapeutic strategy for tumors with activated mTORC1 signaling[3][6][7]. The term "(32-Carbonyl)" refers to a specific chemical group incorporated during the synthesis of the broader class of compounds to which RMC-5552 belongs[8][9].

The PI3K/Akt/mTOR Pathway and RMC-5552's Mechanism of Action

The mTOR kinase is a central node in cell signaling, forming two distinct multiprotein complexes: mTORC1 and mTORC2[1][10].

  • mTORC1 , defined by its core component Raptor, integrates signals from growth factors and nutrients to control protein synthesis. It achieves this primarily by phosphorylating ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1)[1][11]. Phosphorylation of 4EBP1 releases it from the eukaryotic initiation factor 4E (eIF4E), permitting the initiation of cap-dependent translation of key oncogenic proteins, such as MYC[11][12].

  • mTORC2 , containing the component Rictor, primarily functions to phosphorylate and activate Akt, promoting cell survival and metabolism[1].

First-generation inhibitors like rapamycin allosterically inhibit mTORC1 but fail to suppress 4EBP1 phosphorylation effectively[4]. Second-generation inhibitors target the ATP-binding (orthosteric) site of both mTORC1 and mTORC2, leading to better efficacy but also dose-limiting toxicities due to mTORC2 inhibition[3].

RMC-5552 represents a novel "bi-steric" class of inhibitors[1][10]. It is designed to simultaneously engage two distinct sites on mTORC1: the allosteric FKBP12-rapamycin-binding (FRB) domain and the orthosteric ATP-competitive active site[3][5][13]. This dual interaction leads to profound and sustained inhibition of mTORC1 activity while maintaining high selectivity over mTORC2[1][13]. This selectivity is achieved because the FRB binding site in mTORC2 is partially occluded by the Rictor subunit, hindering the binding of the rapamycin-like moiety of RMC-5552[9].

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (mTOR, Rictor) PIP3->mTORC2 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex pAkt p-Akt (S473) Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 (mTOR, Raptor) Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 pS6K p-S6K S6K->pS6K pFourEBP1 p-4EBP1 FourEBP1->pFourEBP1 eIF4E eIF4E pFourEBP1->eIF4E Dissociates from Translation Protein Synthesis (e.g., MYC) eIF4E->Translation mTORC2->Akt Phosphorylates S473 RMC5552 RMC-5552 RMC5552->mTORC1  Bi-steric  Inhibition Xenograft_Workflow start Start: Immunocompromised Mice implant Subcutaneous Implantation of Tumor Cells start->implant monitor_growth Monitor Tumor Growth to ~150 mm³ implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat_vehicle Administer Vehicle Control randomize->treat_vehicle Control treat_rmc5552 Administer RMC-5552 randomize->treat_rmc5552 Treatment monitor_response Measure Tumor Volume & Body Weight (2-3x / week) treat_vehicle->monitor_response treat_rmc5552->monitor_response endpoint Endpoint Criteria Met monitor_response->endpoint endpoint->monitor_response No analysis Tumor Excision & Pharmacodynamic Analysis (Western Blot) endpoint->analysis Yes end End analysis->end

References

Preclinical Profile of RMC-5552: A Bi-steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for (32-Carbonyl)-RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The information presented herein is curated from publicly available research and is intended to support further investigation and development in the field of oncology.

Core Compound: RMC-5552

RMC-5552 is a third-generation mTORC1 inhibitor that distinguishes itself from previous generations, such as rapalogs and dual mTORC1/mTORC2 inhibitors, through its unique bi-steric mechanism. This involves simultaneous interaction with both the ATP-catalytic site and the FKBP12-rapamycin-binding (FRB) allosteric site of mTOR.[1][2][3] This mode of action leads to profound and selective inhibition of mTORC1 signaling.[1][2] A key structural feature of RMC-5552 is the reduction of the carbonyl group at the C32 position to a hydroxyl group, which enhances the chemical stability of the macrocyclic core and modulates its binding affinity to FKBP12.[4]

Mechanism of Action

RMC-5552 selectively inhibits mTORC1, a crucial regulator of cell growth, proliferation, and survival.[5] Unlike first-generation inhibitors (rapalogs) that only partially inhibit mTORC1, RMC-5552 effectively suppresses the phosphorylation of key downstream substrates, including the eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[5][6][7] The potent inhibition of 4EBP1 phosphorylation is a significant advancement, as it fully unleashes the tumor suppressor activity of 4EBP1, leading to the inhibition of protein translation initiation and subsequent tumor cell apoptosis.[5][7][8]

A critical advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2, with an approximately 40-fold selectivity observed in cell-based assays.[4][6][9] This selectivity is crucial for mitigating the dose-limiting toxicities associated with dual mTORC1/mTORC2 inhibitors, such as hyperglycemia, which arises from the inhibition of mTORC2-mediated AKT signaling.[2][6]

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, driving tumorigenesis.[3][5][6] RMC-5552 acts downstream of AKT to selectively inhibit mTORC1.

mTORC1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E Apoptosis Apoptosis 4EBP1->Apoptosis eIF4E->Protein_Synthesis RMC-5552 RMC-5552 RMC-5552->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.

Preclinical In Vitro Data

RMC-5552 and its preclinical tool compound RMC-6272 have demonstrated potent inhibition of mTORC1 signaling in various cancer cell lines.

CompoundCell LineAssayIC50 (nM)mTORC1/mTORC2 SelectivityReference
RMC-5552MDA-MB-468p-4EBP1-~40-fold[4][6]
RMC-6272MDA-MB-468p-4EBP1-~27-fold[4][9]
RMC-4627MDA-MB-468p-4EBP11.4~13-fold[4]
RMC-4627MDA-MB-468p-S6K0.28-[4]
RapaLink-1MDA-MB-468p-4EBP11.7~3-4-fold[2]
RapaLink-1MDA-MB-468p-AKT6.7-[2]

Preclinical In Vivo Data

In vivo studies have corroborated the anti-tumor activity of RMC-5552 in xenograft models.

ModelCompoundDoseOutcomeReference
HCC1954 XenograftRMC-55521 mg/kg (weekly)Significant tumor growth inhibition[6]
HCC1954 XenograftRMC-55523 mg/kg (weekly)Tumor stasis[6]
NCI-H2122 CDXRMC-6272 + Sotorasib-Enhanced tumor apoptosis and durable tumor regressions[7][10]
NF2-deficient meningiomaRMC-6272-Effective blockage of meningioma growth[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preclinical findings.

Cell Culture and Maintenance
  • HCC1954 Cells: Maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere. Cells were passaged weekly using trypsin-EDTA.[6]

  • Human Lung Fibroblasts: Isolated from single-cell suspensions of human lung samples and used between passages 2 and 5. Cells were cultured in Dulbecco's modified Eagle medium (DMEM) with 100 U/ml penicillin, 100 µg/ml streptomycin, 10 mM glutamine, and 10% FBS at 37°C.[12]

In Vivo Xenograft Studies

A general workflow for establishing and evaluating the efficacy of RMC-5552 in a cell line-derived xenograft (CDX) model is outlined below.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Weekly IV Infusion of RMC-5552 or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Harvest Tumor Harvest Monitoring->Tumor_Harvest PD_Analysis Pharmacodynamic Analysis (e.g., p4EBP1) Tumor_Harvest->PD_Analysis Data_Evaluation Efficacy and Tolerability Evaluation PD_Analysis->Data_Evaluation

Caption: General experimental workflow for in vivo xenograft studies.

Pharmacodynamic Assays
  • Immunoblotting: To assess the inhibition of mTORC1 signaling, tumor lysates are subjected to immunoblotting to detect the phosphorylation status of key downstream targets like 4EBP1 (at Thr37/46) and S6K.[6]

  • Immunohistochemistry (IHC): Tumor sections can be stained for markers of apoptosis, such as cleaved caspase-3, to evaluate the induction of cell death following treatment.[10]

Combinatorial Activity

Preclinical evidence suggests that RMC-5552 has the potential for synergistic anti-tumor activity when combined with other targeted therapies. Notably, in KRAS-mutated non-small cell lung cancer models, the combination of bi-steric mTORC1 inhibitors (RMC-5552 and RMC-6272) with RAS(ON) inhibitors resulted in enhanced tumor apoptosis and durable tumor regressions compared to single-agent treatments.[7][8] This highlights the potential of RMC-5552 to overcome resistance mechanisms in RAS-addicted cancers.[3][7]

Safety and Tolerability

In preclinical models, RMC-5552 was well-tolerated at effective doses, as assessed by body weight.[6] A key safety advantage of its mTORC1 selectivity is the low incidence of hyperglycemia, a common adverse event with less selective mTOR inhibitors.[6] In a phase 1 clinical trial, the most common treatment-related adverse events were mucositis, nausea, and fatigue.[6] Prophylactic use of tacrolimus (B1663567) mouthwash was shown to mitigate oral mucositis.[6]

Conclusion

The preclinical data on RMC-5552 strongly support its development as a potent, selective, and well-tolerated mTORC1 inhibitor. Its unique bi-steric mechanism of action, leading to profound inhibition of 4EBP1 phosphorylation, distinguishes it from previous generations of mTOR inhibitors. The promising anti-tumor activity, both as a single agent and in combination, particularly in tumors with hyperactivated mTOR signaling, warrants further clinical investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate this promising therapeutic into clinical practice.

References

(32-Carbonyl)-RMC-5552: A Technical Whitepaper on a First-in-Class mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(32-Carbonyl)-RMC-5552 (CAS Number: 2382768-55-8), hereafter referred to as RMC-5552, is a pioneering, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] This novel investigational agent has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical evaluation.[2][3][5] Its unique mechanism of action, involving simultaneous binding to both the orthosteric and allosteric sites of mTORC1, allows for profound and selective inhibition of mTORC1 signaling, a critical pathway in cellular growth, proliferation, and survival that is often dysregulated in cancer.[1][2] This technical guide provides an in-depth overview of RMC-5552, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a central regulator of cell growth and metabolism, and its hyperactivation is a common feature in a wide range of human cancers.[1][2] The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and cellular functions. While earlier generations of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have shown clinical utility, they primarily act as allosteric inhibitors of mTORC1 and only weakly inhibit the phosphorylation of a key substrate, eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[2][3] Second-generation mTOR inhibitors, which target the ATP-binding site, inhibit both mTORC1 and mTORC2, but their clinical use can be limited by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[5]

RMC-5552 represents a third generation of mTOR inhibitors, designed as a bi-steric molecule that links a rapamycin-like moiety with an mTOR kinase active-site inhibitor.[2] This design allows for high-affinity, selective binding to mTORC1, leading to potent inhibition of both major downstream substrates, the ribosomal protein S6 kinase (S6K) and 4EBP1.[2][5] The selectivity for mTORC1 over mTORC2 is a key feature of RMC-5552, aiming to provide a wider therapeutic window by minimizing off-target effects.[4][5]

Mechanism of Action

RMC-5552 exerts its inhibitory effect on mTORC1 through a unique bi-steric binding mechanism. One part of the molecule binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, the allosteric site targeted by rapamycin. The other part of the molecule simultaneously occupies the ATP-binding site in the kinase domain of mTOR. This dual engagement leads to a more profound and sustained inhibition of mTORC1 kinase activity compared to agents that target only one of these sites.

A critical consequence of this potent mTORC1 inhibition is the robust suppression of the phosphorylation of 4EBP1.[2][3] When hypophosphorylated, 4EBP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of mRNAs that are crucial for cell cycle progression and tumor growth.[1] By effectively shutting down this key downstream pathway, RMC-5552 can induce cell cycle arrest and apoptosis in cancer cells with hyperactive mTORC1 signaling.[1]

Quantitative Data

The following tables summarize the key quantitative data for RMC-5552 from preclinical studies.

Table 1: In Vitro Potency of RMC-5552

Target/SubstrateAssay TypeCell LineIC50 / pIC50Reference
p-P70S6K (T389)Cellular-pIC50 > 9[6][7]
p-4E-BP1 (T37/36)Cellular-pIC50 > 9[6][7]
p-AKT1/2/3 (S473)Cellular-pIC50 8-9[6][7]
pS6KCellular-IC50 = 0.14 nM
p4EBP1CellularMDA-MB-468IC50 = 0.48 nM
pAKTCellular-IC50 = 19 nM

Table 2: Preclinical Pharmacokinetics of RMC-5552 in Mice

ParameterDoseRoute of AdministrationValueUnitReference
Tmax1IP2.0 ± 0.0h
Cmax1IP5667 ± 1106ng/mL
Cmax1IP3.19 ± 0.62µM
AUClast1IP46089 ± 5320µg/mLh
AUClast1IP25.9 ± 3.0µMh
t1/21IP4.8 ± 0.4h

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by RMC-5552.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 RMC5552 RMC-5552 RMC5552->mTORC1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

PI3K/Akt/mTOR signaling pathway and RMC-5552 inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the methodologies for key experiments involving RMC-5552.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for assessing the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Objective: To evaluate the in vivo anti-tumor activity of RMC-5552 in a human cancer cell line-derived xenograft (CDX) model.

Materials:

  • Cell Line: HCC1954 human breast cancer cells (or other relevant cancer cell line).

  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Vehicle: 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O.

  • RMC-5552: Formulated in the specified vehicle.

  • Phosphate-buffered saline (PBS).

  • Matrigel.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture: HCC1954 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Tumor Implantation: On Day 0, mice are subcutaneously inoculated in the right flank with 5 x 10^6 HCC1954 cells resuspended in a 1:1 mixture of PBS and Matrigel.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Animals are then randomized into treatment and control groups based on tumor volume.

  • Treatment Administration: RMC-5552 is administered via intraperitoneal (i.p.) injection, typically on a once-weekly schedule. The control group receives vehicle only.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (width² x length) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at various time points post-final dose for analysis of target engagement (e.g., levels of phosphorylated 4EBP1 and S6).

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., HCC1954) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Weekly IP Injection: - RMC-5552 - Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring monitoring->treatment repeat endpoint Study Endpoint monitoring->endpoint pd_analysis Pharmacodynamic Analysis of Tumors endpoint->pd_analysis

Workflow for in vivo xenograft study of RMC-5552.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol provides a general framework for a TR-FRET assay to measure the inhibition of mTORC1 kinase activity.

Objective: To quantify the inhibitory activity of RMC-5552 on mTORC1-mediated phosphorylation of a substrate in a high-throughput format.

Materials:

  • Recombinant active human mTOR.

  • Substrate: e.g., GFP-tagged 4E-BP1.

  • Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody (donor fluorophore).

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% polysorbate 20, 1 mM EGTA, 10 mM MnCl2).

  • RMC-5552 and other control compounds.

  • 384-well or 1536-well assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Dispensing: Serially diluted RMC-5552 and control compounds are dispensed into the assay plates.

  • Enzyme and Substrate Addition: A mixture of recombinant mTOR enzyme and the GFP-4E-BP1 substrate in assay buffer is added to the wells containing the compounds.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plates are then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped by the addition of EDTA. The detection reagent, containing the terbium-labeled anti-phospho-4E-BP1 antibody, is then added.

  • Signal Measurement: After another incubation period to allow for antibody binding, the TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.

Clinical Development

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[3][5] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552.[5] Initial results from this trial have shown that RMC-5552 is clinically active at tolerable doses.[3] Notably, consistent with its mTORC1 selectivity, the incidence of treatment-related hyperglycemia has been low.[5] The most common drug-related adverse events reported include mucositis/stomatitis and decreased appetite.[3]

Conclusion

This compound is a promising, first-in-class, bi-steric mTORC1-selective inhibitor with a distinct mechanism of action that translates into potent and selective inhibition of a key oncogenic pathway. Preclinical data have demonstrated its ability to potently suppress mTORC1 signaling and induce anti-tumor effects. Early clinical data suggest a manageable safety profile and encouraging signs of clinical activity. The continued development of RMC-5552 holds the potential to offer a new therapeutic option for patients with cancers driven by hyperactive mTORC1 signaling. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents.

References

(32-Carbonyl)-RMC-5552: A Deep Dive into a Third-Generation mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. While mTOR inhibitors have shown clinical promise, the first and second generations of these drugs have limitations, including incomplete pathway inhibition and off-target effects leading to toxicities. (32-Carbonyl)-RMC-5552 emerges as a potent and selective third-generation mTOR inhibitor, employing a novel bi-steric mechanism to achieve profound and durable inhibition of mTOR Complex 1 (mTORC1) while sparing mTOR Complex 2 (mTORC2). This selectivity profile offers the potential for an improved therapeutic window by mitigating mTORC2-inhibition-associated side effects, such as hyperglycemia. This technical guide provides a comprehensive overview of RMC-5552, comparing its preclinical and early clinical profile with other classes of mTOR inhibitors, and details the experimental methodologies crucial for its evaluation.

The Evolving Landscape of mTOR Inhibition

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[1][2] The development of mTOR inhibitors has progressed through three distinct generations, each with a unique mechanism of action and selectivity profile.

  • First-Generation (Rapalogs): Rapamycin and its analogs (e.g., everolimus, sirolimus, temsirolimus) are allosteric inhibitors that bind to FKBP12, which then interacts with the FRB domain of mTOR, leading to partial inhibition of mTORC1.[3] A key limitation of rapalogs is their incomplete inhibition of 4E-BP1 phosphorylation, a critical downstream effector of mTORC1 that controls protein translation.[4][5]

  • Second-Generation (ATP-Competitive Inhibitors): These inhibitors (e.g., sapanisertib, vistusertib) target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[3][6] While this dual inhibition can be more effective in suppressing tumor growth, it is often associated with dose-limiting toxicities, such as hyperglycemia, due to the disruption of mTORC2-mediated glucose homeostasis.[7][8]

  • Third-Generation (Bi-steric Inhibitors): RMC-5552 represents this novel class of inhibitors that are designed to interact with both the allosteric (FRB) and the ATP-binding (orthosteric) sites of mTORC1 simultaneously.[5] This bi-steric mechanism results in potent and selective inhibition of mTORC1 over mTORC2, offering the potential for enhanced anti-tumor activity with an improved safety profile.[5][7]

This compound: A Profile

RMC-5552 is a first-in-class, bi-steric, mTORC1-selective inhibitor currently under clinical investigation (NCT04774952).[4][7] Its unique mechanism of action allows it to overcome the limitations of previous generations of mTOR inhibitors.

Mechanism of Action

RMC-5552 is a covalent conjugate of a rapamycin-like macrocycle and an ATP-competitive mTOR kinase inhibitor.[5] This design enables simultaneous binding to the FKBP12-rapamycin binding (FRB) domain and the kinase active site of mTORC1.[5] This dual engagement leads to a profound and selective inhibition of mTORC1 signaling, including the complete suppression of 4E-BP1 phosphorylation, a key advantage over rapalogs.[4][9]

dot

mTOR_Inhibitor_Mechanisms Mechanisms of Different mTOR Inhibitor Classes mTORC1 mTORC1 Raptor S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 Rictor Akt Akt mTORC2->Akt Growth Cell Growth & Proliferation S6K->Growth 4EBP1->Growth Akt->Growth Rapalogs Rapalogs (1st Gen) Rapalogs->mTORC1 Allosteric (Partial) ATP_comp ATP-Competitive (2nd Gen) ATP_comp->mTORC1 ATP-site ATP_comp->mTORC2 ATP-site RMC5552 RMC-5552 (3rd Gen) RMC5552->mTORC1 Bi-steric (Potent & Selective)

Caption: Mechanisms of different mTOR inhibitor classes.

Preclinical Efficacy and Selectivity

Preclinical studies have demonstrated the potent and selective mTORC1 inhibition of RMC-5552 and its tool compounds (RMC-4627 and RMC-6272). In cellular assays, RMC-5552 exhibits sub-nanomolar IC50 values for the inhibition of mTORC1 downstream targets p-4E-BP1 and p-S6K, with a significant selectivity margin over the mTORC2 substrate p-Akt.[10]

Table 1: Comparative In Vitro Potency (IC50) of mTOR Inhibitors

Inhibitor ClassCompoundp-4E-BP1 (mTORC1)p-S6K (mTORC1)p-Akt (mTORC2)mTORC1/mTORC2 Selectivity Ratio (p-Akt/p-4E-BP1)
3rd Gen (Bi-steric) RMC-5552 ~0.48 nM [11]~0.14 nM ~19 nM [11]~40 [7]
RMC-4627~1.4 nM[10]~0.28 nM~18 nM[10]~13[10]
RMC-6272---~27
2nd Gen (ATP-Comp) Sapanisertib (MLN0128)---Non-selective
Vistusertib (AZD2014)~210 nM (p-S6)-~78 nMNon-selective
1st Gen (Rapalog) Rapamycin (Sirolimus)Weak inhibitionPotent inhibitionWeak/no inhibitionSelective for mTORC1 (activity-dependent)
Everolimus (RAD001)Weak inhibitionPotent inhibitionWeak/no inhibitionSelective for mTORC1 (activity-dependent)
Temsirolimus (CCI-779)Weak inhibitionPotent inhibitionWeak/no inhibitionSelective for mTORC1 (activity-dependent)

Note: IC50 values can vary depending on the cell line and assay conditions. This table provides a general comparison based on available data.

In vivo, RMC-5552 has demonstrated significant anti-tumor activity in xenograft models of human cancers with mTOR pathway activation.[4][9] Notably, it has shown marked combinatorial anti-tumor activity with RAS(ON) inhibitors in preclinical models of KRAS-mutated non-small cell lung cancer.[4][9]

Clinical Development

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[4][7] Initial findings have shown that RMC-5552 is clinically active at a tolerable dose and schedule.[4] A key clinical observation has been the low incidence of treatment-related hyperglycemia, which is consistent with its mTORC1-selective mechanism and a significant advantage over second-generation mTOR inhibitors.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2.

Materials:

  • Active mTORC1 and mTORC2 complexes (immunoprecipitated from cells or recombinant)

  • Substrates: GST-4E-BP1 (for mTORC1), GST-Akt1 (for mTORC2)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Test compound (e.g., RMC-5552) dissolved in DMSO

  • Phospho-specific antibodies for p-4E-BP1 (Thr37/46) and p-Akt (Ser473)

  • Western blot reagents

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the active mTOR complex, substrate, and test compound dilution (or DMSO vehicle control).

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

  • Quantify band intensities to determine the IC50 value of the test compound.

dot

Kinase_Assay_Workflow In Vitro mTOR Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Mix Combine enzyme, substrate, and compound Compound_Prep->Mix Enzyme_Prep Prepare mTORC1/mTORC2 and substrate Enzyme_Prep->Mix Start_Reaction Add ATP to initiate Mix->Start_Reaction Incubate Incubate at 30°C Terminate Stop reaction with SDS-PAGE buffer Incubate->Terminate Start_Reaction->Incubate Western_Blot Western Blot for phospho-substrate Terminate->Western_Blot Quantify Quantify band intensity and calculate IC50 Western_Blot->Quantify Logical_Relationship Logical Flow of mTOR Inhibitor Evaluation In_Vitro_Kinase In Vitro Kinase Assay (Target Engagement) Cellular_Phospho Cellular Phosphorylation Assay (Pathway Inhibition) In_Vitro_Kinase->Cellular_Phospho Validates cellular target engagement Cell_Viability Cell Viability Assay (Functional Outcome) Cellular_Phospho->Cell_Viability Links pathway inhibition to cellular effect In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy & Tolerability) Cell_Viability->In_Vivo_Xenograft Predicts in vivo anti-tumor activity Clinical_Trial Clinical Trial (Human Efficacy & Safety) In_Vivo_Xenograft->Clinical_Trial Provides preclinical proof-of-concept

References

Methodological & Application

Application Notes and Protocols for (32-Carbonyl)-RMC-5552 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(32-Carbonyl)-RMC-5552 , also known as RMC-5552, is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] Its unique mechanism of action, which involves binding to both the orthosteric and allosteric sites of mTORC1, allows for profound inhibition of mTORC1 signaling while maintaining selectivity over mTORC2.[4] This selectivity is a significant advantage, as it may circumvent some of the dose-limiting toxicities associated with dual mTORC1/mTORC2 inhibitors, such as hyperglycemia.[3][5] RMC-5552 has shown promise in preclinical models of cancers with hyperactivated mTOR signaling and is currently undergoing clinical evaluation.[2][6]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of RMC-5552. The primary assays focus on quantifying the inhibition of mTORC1 signaling by measuring the phosphorylation of its key downstream substrates, eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[1][3]

Signaling Pathway of RMC-5552

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] In many cancers, this pathway is hyperactivated. RMC-5552 selectively inhibits mTORC1, a central component of this pathway. By doing so, it prevents the phosphorylation of 4EBP1 and S6K, which in turn suppresses protein synthesis and cell cycle progression, ultimately leading to apoptosis in tumor cells.[1][2]

RMC5552_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis | Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation RMC-5552 RMC-5552 RMC-5552->mTORC1 inhibits

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling to S6K and 4E-BP1.

Quantitative Data Summary

The following table summarizes the in vitro cellular potency of RMC-5552 and a related tool compound, RMC-6272, in MDA-MB-468 breast cancer cells. The data demonstrates the potent and selective inhibition of mTORC1 signaling, as measured by the phosphorylation of its downstream targets.

CompoundTargetAssay Cell LineIC50 (nM)Selectivity (mTORC1 over mTORC2)Reference
RMC-5552p-4EBP1 (mTORC1)MDA-MB-4680.44~40-fold[5][7]
RMC-5552p-Akt (mTORC2)MDA-MB-4688.8N/A[7]
RMC-6272p-4EBP1 (mTORC1)MDA-MB-468-~27-fold[4]
RMC-4627p-4EBP1 (mTORC1)MDA-MB-4681.4~13-fold[6]
RMC-4627p-S6K (mTORC1)MDA-MB-4680.28N/A[6]

Experimental Protocols

Protocol 1: In-Cell Western Assay for Quantification of mTORC1 Substrate Phosphorylation

This protocol describes a high-throughput, cell-based assay to measure the phosphorylation of mTORC1 substrates, such as S6K and 4EBP1, in response to RMC-5552 treatment.[8] This method offers a quantitative alternative to traditional Western blotting.

Materials:

  • Cancer cell lines with activated PI3K/mTOR pathway (e.g., MDA-MB-468, HCC1954)[3][7]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[3]

  • RMC-5552

  • DMSO (vehicle control)

  • 384-well microplates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Triton X-100

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies (e.g., rabbit anti-phospho-S6K (Thr389), rabbit anti-phospho-4EBP1 (Thr37/46))

  • Secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit IgG)

  • Cell stain (e.g., a fluorescent dye that stains the entire cell)

  • Infrared imaging system (e.g., LI-COR Aerius)[8]

Workflow Diagram:

ICW_Workflow A 1. Seed Cells in 384-well plate B 2. Starve Cells (optional, depending on pathway activation) A->B C 3. Treat with RMC-5552 (serial dilutions) B->C D 4. Fix and Permeabilize Cells C->D E 5. Block Non-specific Binding D->E F 6. Incubate with Primary Antibody (e.g., anti-pS6K) E->F G 7. Incubate with Secondary Antibody and Cell Stain F->G H 8. Wash and Dry Plate G->H I 9. Image and Quantify (Infrared Imaging System) H->I

Caption: Workflow for the In-Cell Western (ICW) assay.

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of RMC-5552 in complete growth medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 2-24 hours).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Add 4% paraformaldehyde to fix the cells for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody and Cell Stain Incubation: Wash the cells. Dilute the fluorescently labeled secondary antibody and the cell stain in blocking buffer. Incubate for 1 hour at room temperature in the dark.

  • Washing and Imaging: Wash the cells multiple times with PBS containing 0.1% Tween-20. Allow the plate to dry completely.

  • Data Acquisition and Analysis: Scan the plate using an infrared imaging system. The signal from the secondary antibody will be proportional to the amount of phosphorylated protein, while the cell stain signal will be used for normalization of cell number. Calculate IC50 values by plotting the normalized signal against the log of the compound concentration.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol provides a standard method to qualitatively and semi-quantitatively assess the inhibition of mTORC1 signaling by RMC-5552.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC1954)

  • Complete growth medium

  • RMC-5552

  • DMSO

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4EBP1, anti-4EBP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of RMC-5552 for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using image analysis software. The levels of phosphorylated proteins should be normalized to the total protein levels.

References

Application Notes and Protocols for (32-Carbonyl)-RMC-5552 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(32-Carbonyl)-RMC-5552, more commonly referred to as RMC-5552, is a potent and selective bi-steric inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] Its unique mechanism of action, involving simultaneous binding to both the orthosteric and allosteric sites of mTORC1, allows for profound and selective inhibition of this key signaling node, while largely sparing mTORC2.[2][4] This selectivity is thought to mitigate some of the dose-limiting toxicities associated with earlier generations of mTOR inhibitors.[2][4] RMC-5552 has demonstrated significant anti-tumor activity in preclinical models of human cancers with mTOR pathway activation.[5][6] These application notes provide a detailed overview of the recommended dosage, administration, and experimental protocols for the use of RMC-5552 in in vivo mouse models based on available preclinical data.

Mechanism of Action and Signaling Pathway

RMC-5552 is a third-generation mTOR inhibitor that selectively targets mTORC1.[4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][2] RMC-5552's bi-steric nature allows it to potently inhibit the phosphorylation of key mTORC1 substrates, including 4E-binding protein 1 (4EBP1) and S6 kinase (S6K).[1][4] The inhibition of 4EBP1 phosphorylation is a key differentiator from first-generation mTOR inhibitors (rapalogs) and is crucial for its anti-tumor effects.[5] By inhibiting mTORC1, RMC-5552 effectively suppresses protein synthesis and induces cell cycle arrest and apoptosis in cancer cells.[1]

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC_complex TSC1/TSC2 AKT->TSC_complex Rheb Rheb-GTP TSC_complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4EBP1 mTORC1->fourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of RMC-5552 on mTORC1.
Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of RMC-5552 in mouse models.

Table 1: In Vivo Dosage and Efficacy of RMC-5552 in Mouse Xenograft Models

Cancer ModelMouse StrainDosageAdministration RouteDosing ScheduleObserved EffectReference
HCC1954 (Breast Cancer)BALB/c nude1 mg/kgIntraperitoneal (i.p.)Once weeklySignificantly inhibited tumor growth[6]
HCC1954 (Breast Cancer)BALB/c nude3 mg/kgIntraperitoneal (i.p.)Once weeklyLed to tumor stasis[6]
MCF-7 (Breast Cancer)Balb/c nude1, 3, 10 mg/kgIntraperitoneal (i.p.)Once weekly for 28 daysReduction in tumor volume[3][7]

Table 2: Pharmacokinetic Parameters of RMC-5552 in Mice

DosageAdministration RouteTmax (h)Cmax (ng/mL)AUClast (ng/mL*h)t1/2 (h)Mouse StrainReference
1 mg/kgIntraperitoneal (i.p.)2.0 ± 0.05667 ± 110646089 ± 53204.8 ± 0.4Male Balb/c[8]

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of RMC-5552 in a mouse xenograft model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Tumor Cell Culture (e.g., HCC1954, MCF-7) inoculation 2. Subcutaneous Inoculation of Tumor Cells into Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Weekly Administration of RMC-5552 or Vehicle randomization->treatment monitoring 6. Monitor Body Weight and Tumor Volume treatment->monitoring endpoint 7. Euthanasia and Tumor Collection monitoring->endpoint pd_analysis 8. Pharmacodynamic Analysis (e.g., p4EBP1 levels) endpoint->pd_analysis data_analysis 9. Statistical Analysis of Tumor Growth Inhibition pd_analysis->data_analysis

References

Application Note: Western Blot Protocol for p-4EBP1 Analysis Following RMC-5552 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][2] A key downstream effector of this pathway is the mTOR Complex 1 (mTORC1), which promotes protein synthesis by phosphorylating substrates like the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[2][3][4] Phosphorylation of 4EBP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for cap-dependent translation to proceed.[5][6] RMC-5552 is a novel, potent, and selective bi-steric inhibitor of mTORC1.[3][7][8][9] It effectively suppresses the phosphorylation of 4EBP1, thereby inhibiting protein translation and tumor cell growth.[3][7][10] This application note provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated 4EBP1 (p-4EBP1) at residues Threonine 37/46 in cancer cells following treatment with RMC-5552, a critical assay for confirming its on-target activity.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the PI3K/Akt/mTORC1 signaling cascade. Growth factor signaling activates PI3K and subsequently Akt, which in turn activates mTORC1. mTORC1 phosphorylates 4EBP1, leading to its inactivation and the initiation of protein translation. RMC-5552 selectively inhibits mTORC1, preventing 4EBP1 phosphorylation and thereby blocking translation.

mTORC1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates RMC_5552 RMC-5552 RMC_5552->mTORC1 Inhibits p_4EBP1 p-4EBP1 eIF4E eIF4E 4EBP1->eIF4E Binds & Inhibits Translation Cap-Dependent Translation eIF4E->Translation Promotes

Caption: RMC-5552 inhibits mTORC1, preventing 4EBP1 phosphorylation.
Experimental Workflow

The Western blot procedure involves a series of sequential steps to separate proteins by size, transfer them to a solid support, and identify the target protein using specific antibodies.

WB_Workflow A 1. Cell Culture & RMC-5552 Treatment B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Electrophoresis C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-4EBP1, Total 4EBP1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Standard workflow for Western blot analysis of p-4EBP1.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Human cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, 293T).[5][6]

  • Compound: RMC-5552 (dissolved in DMSO).

  • Antibodies:

    • Primary Antibody: Rabbit mAb anti-Phospho-4E-BP1 (Thr37/46).[11]

    • Primary Antibody: Rabbit or Mouse mAb anti-Total 4E-BP1.

    • Primary Antibody: Mouse mAb anti-β-Actin or anti-GAPDH (Loading Control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.

  • Buffers and Reagents:

    • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

    • BCA or Bradford Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Tris-Glycine SDS-PAGE gels (e.g., 12-15%).

    • PVDF membrane (0.45 µm).

    • Transfer Buffer (Tris-Glycine with 20% methanol).

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

    • Enhanced Chemiluminescence (ECL) detection reagent.

Cell Culture and Treatment
  • Culture cells in appropriate medium until they reach 70-80% confluency.

  • Treat cells with varying concentrations of RMC-5552 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for RMC-5552.

Lysate Preparation
  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold RIPA buffer (with inhibitors) to each 10 cm plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (total cell lysate) and transfer to a new tube. Store at -80°C or proceed to the next step.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load the samples onto a Tris-Glycine SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.

Immunoblotting
  • Wash the membrane briefly with TBST.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody for p-4EBP1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][12]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.[12]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the ECL reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total 4EBP1 and the loading control on the same membrane, strip the membrane using a mild stripping buffer. Re-block and probe with the primary antibodies for Total 4EBP1 and then β-Actin, following steps 6.2 to 7.3.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of p-4EBP1 to Total 4EBP1 for each sample. Normalize this ratio to the corresponding loading control (β-Actin) to correct for loading differences.

Data Presentation and Expected Results

Treatment of mTORC1-activated cancer cells with RMC-5552 is expected to result in a dose-dependent decrease in the phosphorylation of 4EBP1 at Thr37/46. The total levels of 4EBP1 and the loading control should remain relatively constant across all treatment conditions.

Table 1: Hypothetical Quantitative Western Blot Data

RMC-5552 (nM)p-4EBP1 (Thr37/46) IntensityTotal 4EBP1 Intensityβ-Actin Intensityp-4EBP1 / Total 4EBP1 RatioNormalized p-4EBP1 Level (Fold Change vs. Control)
0 (Vehicle)15,20016,00025,0000.951.00
111,55016,10025,2000.720.76
106,48015,90024,8000.410.43
1001,65016,20025,1000.100.11
100048016,00024,9000.030.03

Note: Intensity values are arbitrary densitometry units. The data demonstrates a clear dose-dependent inhibition of 4EBP1 phosphorylation by RMC-5552.

References

Application Note: Immunohistochemical Analysis of mTORC1 Pathway Inhibition by RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][2] The mechanistic target of rapamycin (B549165) (mTOR) kinase is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] mTORC1 directly phosphorylates substrates such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) to promote protein synthesis and cell growth.[1][4]

RMC-5552 is a potent and selective, third-generation, bi-steric inhibitor of mTORC1.[1][5] It is designed to bind simultaneously to two sites on mTORC1, driving deep and durable inhibition of its activity while maintaining selectivity over mTORC2.[6][7] This selectivity helps to avoid mTORC2-inhibition-related side effects like hyperglycemia, a limitation of earlier pan-mTOR inhibitors.[1][2]

Immunohistochemistry (IHC) is a powerful technique for visualizing the activity of signaling pathways within the morphological context of tissue. This application note provides a detailed protocol for using IHC to assess the pharmacodynamic effects of RMC-5552 on the mTORC1 pathway in preclinical models by measuring the phosphorylation status of the key downstream effector, ribosomal protein S6 (S6).

Signaling Pathway and Drug Mechanism

RMC-5552 functions as a bi-steric inhibitor, engaging both the allosteric rapamycin-binding (FRB) domain and the orthosteric ATP-competitive kinase domain of mTOR within the mTORC1 complex. This dual-binding mechanism leads to profound and selective inhibition of mTORC1-mediated phosphorylation of its key substrates, S6K and 4EBP1, thereby blocking oncogenic protein translation.[3][6][7][8]

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 E4BP1 4EBP1 mTORC1->E4BP1 Inhibits pS6 Ribosomal Protein S6 (p-S6) S6K1->pS6 Translation Protein Synthesis & Cell Growth pS6->Translation eIF4E eIF4E E4BP1->eIF4E eIF4E->Translation RMC5552 RMC-5552 RMC5552->mTORC1

Diagram 1. mTORC1 signaling pathway and RMC-5552 mechanism of action.

Data Presentation: Pharmacodynamic Activity of RMC-5552

Preclinical xenograft studies are essential for evaluating the in vivo efficacy and target engagement of novel inhibitors. In a typical study, tumor-bearing animals are treated with RMC-5552, and tumor tissues are collected at specified time points post-treatment for IHC analysis of mTORC1 pathway markers.[2] The data below represents expected results from such a study, demonstrating a dose-dependent reduction in phosphorylated S6 (p-S6) levels.

Table 1: Summary of p-S6 IHC Staining in Xenograft Tumors

Treatment Group Dose (mg/kg, weekly) N Mean H-Score (± SEM) % Inhibition of p-S6
Vehicle Control - 5 280 ± 15 0%
RMC-5552 1 5 154 ± 20 45%
RMC-5552 3 5 42 ± 12 85%
RMC-5552 10 5 14 ± 8 95%

H-Score is calculated as: Σ (Percentage of cells at each intensity) x (Intensity score[1][8][9]). Maximum score is 300.

Experimental Workflow

The following diagram outlines the major steps for performing immunohistochemical staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess mTORC1 pathway activation.

IHC_Workflow start Start: FFPE Tissue Block sectioning Sectioning (3-5 µm) start->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffin->retrieval blocking Peroxidase & Protein Blocking retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP-Polymer & DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate imaging Imaging & Analysis (H-Score Quantification) dehydrate->imaging end End: Quantified Data imaging->end

Diagram 2. General workflow for immunohistochemistry staining.

Detailed Protocol: IHC Staining for Phospho-S6 (Ser235/236)

This protocol is optimized for detecting the phosphorylation of ribosomal protein S6 on serines 235/236, a key downstream event of mTORC1 activation, in FFPE tissue sections.

Materials and Reagents

Reagent Suggested Supplier Catalog Number
Primary Antibody
Phospho-S6 (Ser235/236) Rabbit mAb Cell Signaling Technology #4858
Detection System
HRP Polymer Kit (Anti-Rabbit) Vector Laboratories MP-7401
Buffers & Other Reagents
10X Citrate Buffer, pH 6.0 Thermo Fisher Scientific AP-9003-A
3% Hydrogen Peroxide Sigma-Aldrich H1009
Normal Goat Serum (Blocking) Vector Laboratories S-1000
DAB Substrate Kit Vector Laboratories SK-4100
Hematoxylin (B73222) VWR 95057-858
Xylene, Ethanol (Reagent Grade) Standard Lab Supplier -
PBS, pH 7.4 Standard Lab Supplier -

| Mounting Medium | Agilent | S3025 |

Procedure

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Rinse thoroughly in distilled water.

  • Antigen Retrieval: a. Preheat a pressure cooker or water bath containing 1X Citrate Buffer (pH 6.0) to 95-100°C. b. Immerse slides in the preheated buffer and incubate for 20 minutes.[10] c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with PBS.

  • Peroxidase Block: a. Incubate sections with 3% Hydrogen Peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[11] b. Rinse slides 3 times with PBS for 5 minutes each.

  • Blocking: a. Block non-specific binding by incubating sections with 5-10% Normal Goat Serum in PBS for 30-60 minutes at room temperature.[10][11]

  • Primary Antibody Incubation: a. Dilute the Phospho-S6 (Ser235/236) primary antibody in PBS or antibody diluent according to the manufacturer's datasheet (a starting dilution of 1:100 to 1:500 is recommended). b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody and Detection: a. Rinse slides 3 times with PBS for 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or an HRP-polymer conjugate as per the detection kit instructions. Incubate for 30-40 minutes at room temperature.[11] c. Rinse slides 3 times with PBS for 5 minutes each. d. If using a biotin-based system, apply the HRP-avidin/streptavidin complex and incubate for the recommended time. Rinse again.

  • Chromogen Development: a. Prepare the DAB substrate solution immediately before use. b. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Positive staining will appear brown. c. Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting: a. Lightly counterstain the sections with Hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene. d. Apply a permanent mounting medium and coverslip.

Data Analysis and Interpretation

  • Positive Staining: Phosphorylated S6 is primarily located in the cytoplasm.[11][12] Positive staining will appear as a brown precipitate.

  • Negative Control: A negative control slide (omitting the primary antibody) should show no specific staining.

  • Expected Outcome: Tissues from RMC-5552-treated animals are expected to show a significant, dose-dependent reduction in the intensity and frequency of p-S6 staining compared to vehicle-treated controls. This indicates successful on-target inhibition of the mTORC1 pathway.

  • Quantification: Staining can be semi-quantitatively assessed using the H-score method by a trained pathologist or with digital image analysis software. The H-score considers both the intensity of the stain (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of cells at each intensity level.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody not effectiveValidate antibody with positive control tissue; try a different dilution.
Improper antigen retrievalOptimize retrieval time, temperature, or buffer pH.
High Background Insufficient blockingIncrease blocking time or serum concentration.
Primary antibody too concentratedFurther dilute the primary antibody.
Overstaining Primary antibody too concentratedTitrate the primary antibody to a higher dilution.
DAB incubation too longReduce DAB incubation time and monitor closely.

This application note provides a comprehensive framework for using immunohistochemistry to measure the pharmacodynamic effects of the mTORC1-selective inhibitor RMC-5552. By detecting changes in the phosphorylation of downstream targets like S6, researchers can effectively confirm target engagement and correlate pathway inhibition with therapeutic response in preclinical and clinical tissue samples. This method is a vital tool for the development of targeted cancer therapies.

References

Application Notes & Protocols: Utilizing RMC-5552 in Combination with RAS Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The RAS and PI3K/AKT/mTOR signaling pathways are two of the most frequently hyperactivated networks in human cancers, driving tumor cell growth, proliferation, and survival. While targeted inhibitors against components of these pathways have shown promise, their efficacy is often limited by intrinsic or acquired resistance, frequently mediated by crosstalk and feedback loops between the two pathways.

RMC-5552: A Next-Generation mTORC1-Selective Inhibitor

RMC-5552 is a potent, third-generation, bi-steric inhibitor that is highly selective for the mTOR Complex 1 (mTORC1).[1][2] It is designed to bind simultaneously to two distinct sites on mTORC1: the orthosteric ATP-binding site and the allosteric FKBP12-rapamycin binding (FRB) site. This unique mechanism leads to profound and durable inhibition of mTORC1 signaling. A key advantage of RMC-5552 over previous generations of mTOR inhibitors is its ability to effectively suppress the phosphorylation of 4E-binding protein 1 (4EBP1), a critical regulator of cap-dependent protein translation.[2][3][4] Furthermore, its high selectivity for mTORC1 spares mTORC2, thereby avoiding mTORC2-mediated hyperglycemia, a significant dose-limiting toxicity of earlier pan-mTOR inhibitors.[1][5]

(Note: The designation (32-Carbonyl)-RMC-5552 refers to a specific chemical structure detailed in patent literature during the compound's development.[6][7][8] In preclinical and clinical studies, the compound is uniformly referred to as RMC-5552.)

RAS Inhibitors: Targeting the Oncogenic Driver

RAS proteins (KRAS, NRAS, HRAS) are critical signaling hubs. Mutations in RAS genes, particularly KRAS, are among the most common oncogenic drivers. The development of direct RAS inhibitors, such as the KRAS G12C inhibitors (e.g., sotorasib, adagrasib) and pan-RAS(ON) inhibitors, represents a major breakthrough in cancer therapy.[9][10] These agents function by targeting specific mutant forms of RAS or the active, GTP-bound state of RAS, thereby inhibiting downstream signaling through pathways like the RAF-MEK-ERK cascade.

The Rationale for Combination Therapy

Hyperactivation of mTOR signaling is a known mechanism that limits the therapeutic efficacy of RAS inhibitors.[11][12] By inhibiting RAS, tumor cells can adapt by rerouting survival signals through the parallel PI3K/AKT/mTOR pathway. Combining a RAS inhibitor with RMC-5552 provides a dual-pronged attack: the RAS inhibitor shuts down the primary oncogenic driver and the MAPK pathway, while RMC-5552 blocks the key mTORC1 escape pathway. Preclinical studies have demonstrated that this combination results in marked synergistic anti-tumor activity, enhanced apoptosis, and durable tumor regressions in RAS-mutant cancer models, particularly those with co-mutations that activate the mTOR pathway (e.g., STK11 or PTEN loss).[3][4][9][13][14]

Signaling Pathway and Combination Strategy

The diagram below illustrates the interplay between the RAS-MAPK and PI3K-mTOR pathways and the points of intervention for RAS inhibitors and RMC-5552.

RAS_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS G12C) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation RAS_Inhibitor RAS Inhibitor (e.g., Sotorasib) RAS_Inhibitor->RAS RMC5552 RMC-5552 RMC5552->mTORC1

Caption: RAS-mTOR signaling network and inhibitor targets.

Preclinical Data Summary

The combination of mTORC1 and RAS inhibitors has shown significant synergy in preclinical models. The tables below summarize representative data from studies using RMC-5552 or its tool compound RMC-6272 in combination with KRAS G12C inhibitors.

Table 1: In Vitro Cellular Activity

Cell Line Cancer Type Genotype Single Agent IC50 (nM) Combination Effect
NCI-H2122 NSCLC KRAS G12C, STK11 loss RMC-6272: Moderate activity Synergistic growth inhibition
Sotorasib: Low sensitivity Enhanced apoptosis
MIA PaCa-2 Pancreatic KRAS G12C RMC-6272: Moderate activity Synergistic growth inhibition

| | | | Adagrasib: Moderate activity | |

Note: Data is representative of findings reported in scientific literature.[3][9][13] Actual IC50 values can vary based on assay conditions.

Table 2: In Vivo Xenograft Model Efficacy

Model Treatment Group Dosing Schedule Tumor Growth Inhibition (TGI) Outcome
NCI-H2122 CDX Vehicle - 0% Progressive Disease
RMC-6272 10 mg/kg, weekly ~40-50% Tumor Stasis
Sotorasib 100 mg/kg, daily ~30-40% Tumor Stasis

| | RMC-6272 + Sotorasib | Combination | >100% | Durable Tumor Regressions |

CDX: Cell-Derived Xenograft. Data is a qualitative summary based on published preclinical findings demonstrating robust combinatorial anti-tumor responses.[8][13]

Experimental Workflow

A typical workflow for evaluating the combination of RMC-5552 and a RAS inhibitor involves a multi-stage process from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Validation node1 Cell Line Selection (e.g., KRAS G12C mutant, STK11/PTEN status) node2 Single Agent Dose Response (Determine IC50 values) node1->node2 node3 Combination Matrix Assay (Cell Viability, e.g., CellTiter-Glo) node2->node3 node4 Synergy Analysis (Chou-Talalay or Bliss method) node3->node4 node5 Mechanism of Action Studies (Western Blot for p-4EBP1, p-ERK, PARP cleavage) node4->node5 node6 Xenograft Model Establishment (e.g., NCI-H2122 in nude mice) node5->node6 Select promising combination for in vivo testing node7 Tolerability Study (MTD) (Single agents and combination) node6->node7 node8 Efficacy Study (Tumor volume, body weight monitoring) node7->node8 node9 Pharmacodynamic Analysis (Tumor/blood collection for biomarker analysis) node8->node9

Caption: Standard workflow for preclinical combination studies.

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 and a RAS inhibitor, and to assess for synergistic, additive, or antagonistic effects in combination.

Materials:

  • Cancer cell line of interest (e.g., NCI-H2122)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • RMC-5552 (stock in DMSO)

  • RAS inhibitor (e.g., Sotorasib, stock in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000-2,000 cells per well in a 384-well plate in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of RMC-5552 and the RAS inhibitor in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Dosing: Add 10 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize luminescence data to vehicle-treated controls (100% viability).

    • Use software like GraphPad Prism to calculate IC50 values via non-linear regression.

    • For combination data, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: Western Blot for Pathway Modulation

Objective: To confirm that RMC-5552 and the RAS inhibitor are hitting their respective targets and to assess downstream pathway modulation and apoptosis induction.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-4EBP1, anti-4EBP1, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with RMC-5552, RAS inhibitor, or the combination for a specified time (e.g., 6, 24 hours). Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensity relative to loading controls (e.g., Actin).

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of RMC-5552 combined with a RAS inhibitor in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude)

  • Tumor cells (e.g., 5-10 million NCI-H2122 cells in Matrigel)

  • RMC-5552 formulation for injection (e.g., intraperitoneal)

  • RAS inhibitor formulation for administration (e.g., oral gavage)

  • Calipers, animal scale

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, RMC-5552 alone, RAS inhibitor alone, Combination).

  • Dosing: Administer drugs according to the predetermined schedule (e.g., RMC-5552 weekly, RAS inhibitor daily).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status 2-3 times per week as a measure of tolerability.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size limit or for a specified duration.

  • Data Analysis: Plot mean tumor volume and mean body weight change for each group over time. Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups. The combination showing significant tumor regression compared to single agents is considered effective.[9]

References

Application Notes and Protocols for (32-Carbonyl)-RMC-5552 in Lymphangioleiomyomatosis (LAM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangioleiomyomatosis (LAM) is a rare, progressive lung disease primarily affecting women, characterized by the abnormal growth of smooth muscle-like cells in the lungs.[1][2] LAM is caused by mutations in the tuberous sclerosis complex (TSC) genes, TSC1 or TSC2, which lead to the hyperactivation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] While the mTORC1 inhibitor rapamycin (sirolimus) is the only approved therapy for LAM, it does not completely block mTORC1 signaling and its effects are reversible upon cessation of treatment.[1][2][3]

(32-Carbonyl)-RMC-5552 is a first-in-class, bi-steric, mTORC1-selective inhibitor that offers a more potent and durable suppression of mTORC1 signaling compared to rapamycin.[1] It is designed to bind to two distinct sites on mTORC1, leading to profound inhibition of both the S6K1/S6 and the rapamycin-insensitive 4E-BP1/eIF4E pathways, which are critical for cell growth and proliferation.[1][3] This unique mechanism of action suggests that RMC-5552 may be more effective in targeting the underlying drivers of LAM, including the eradication of LAM cancer stem-like cells.[1][3]

These application notes provide detailed protocols and data for utilizing this compound in preclinical LAM research.

Mechanism of Action

RMC-5552 is a bi-steric inhibitor that selectively targets mTORC1 over mTORC2.[5] Unlike rapamycin, which only partially inhibits mTORC1, RMC-5552 effectively suppresses the phosphorylation of both S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3][6] By inhibiting 4E-BP1 phosphorylation, RMC-5552 prevents the release of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of oncogenic proteins.[1] This dual inhibition leads to a more comprehensive shutdown of mTORC1-driven cell growth and proliferation.[1][3]

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 (Inactive in LAM) AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 S6K1->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis RMC_5552 RMC-5552 RMC_5552->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: mTORC1 signaling pathway in LAM and points of inhibition.

Data Presentation

Table 1: In Vitro Growth Inhibition of LAM-associated Fibroblasts (LAFs)
CompoundConcentrationGrowth Inhibition (%) (72 hours)
Control (0.1% DMSO)-0
Rapamycin10 nMNot specified, but growth inhibition is reversible
RMC-5552 10 nM Significantly inhibits growth, more durable than rapamycin

Data summarized from a study by Goncharova et al.[1]

Table 2: Drug Washout and Regrowth Experiment in LAFs
Treatment GroupConditionRelative Cell Growth (Crystal Violet Staining)
Control7 days continuous cultureConfluent
Rapamycin (10 nM)7 days treatmentNo appreciable growth
RMC-5552 (10 nM) 7 days treatment No appreciable growth
Rapamycin (10 nM)7 days treatment, then 6 days washoutGrowth rapidly reversed
RMC-5552 (10 nM) 7 days treatment, then 6 days washout Inhibition was more durable

Data summarized from a study by Goncharova et al.[1]

Experimental Protocols

Protocol 1: Cell Culture of LAM-associated Fibroblasts (LAFs)
  • Cell Source: Primary LAM-associated fibroblasts (LAFs) can be derived from lung tissue of patients with LAM undergoing lung transplantation.[1] Normal human lung fibroblasts (NHLFs) can be used as a control.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with 0.25% trypsin-EDTA, and re-seed at a 1:3 or 1:4 ratio.

Protocol 2: In Vitro Growth Inhibition Assay
  • Cell Seeding: Seed LAFs or NHLFs in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of RMC-5552 and Rapamycin in culture medium. The final concentration of DMSO should be consistent across all wells (e.g., 0.1%).

  • Incubation: Replace the medium with drug-containing medium and incubate for 72 hours.

  • Cell Viability Assessment:

    • Crystal Violet Staining:

      • Wash wells twice with PBS.

      • Fix cells with 10% formalin for 10 minutes.

      • Stain with 0.5% crystal violet solution for 10 minutes.

      • Wash thoroughly with water and air dry.

      • Solubilize the stain with 10% acetic acid.

      • Measure absorbance at 590 nm using a microplate reader.

    • MTS/MTT Assay: Follow the manufacturer's instructions for the chosen reagent.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of growth inhibition. Plot dose-response curves to calculate IC50 values.

Start Start Seed_Cells Seed LAFs in 96-well plate Start->Seed_Cells Attach Allow cells to attach overnight Seed_Cells->Attach Treat Treat with RMC-5552 or Rapamycin Attach->Treat Incubate Incubate for 72 hours Treat->Incubate Wash Wash with PBS Incubate->Wash Fix Fix with Formalin Wash->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash and Dry Stain->Wash2 Solubilize Solubilize Stain Wash2->Solubilize Read Read Absorbance at 590 nm Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Figure 2: Workflow for in vitro growth inhibition assay.
Protocol 3: Western Blot Analysis of mTORC1 Signaling

  • Cell Lysis:

    • Seed LAFs in 6-well plates and grow to 70-80% confluency.

    • Treat cells with RMC-5552, Rapamycin, or vehicle control for the desired time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-S6 (Ser235/236)

      • Total S6

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound represents a promising therapeutic candidate for LAM due to its potent, selective, and durable inhibition of mTORC1. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of RMC-5552 in preclinical models of LAM. The ability of RMC-5552 to inhibit both the S6K and 4E-BP1/eIF4E pathways distinguishes it from rapamycin and suggests it may offer superior clinical benefit, potentially by targeting the LAM cancer stem-like cell population.[1] Further investigation into the long-term effects and potential for combination therapies is warranted.

References

Application Notes and Protocols: Cell Line Sensitivity to RMC-5552 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and selective, third-generation bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] It is designed to overcome the limitations of previous mTOR inhibitors by demonstrating high selectivity for mTORC1 over mTORC2, thereby potentially offering an improved therapeutic window.[1][3] This selectivity is, in part, achieved by the reduction of the C32 carbonyl group to a hydroxyl group, a modification that also enhances the chemical stability of the macrocyclic core.[2] The precursor, (32-Carbonyl)-RMC-5552, is a potent inhibitor of both mTORC1 and mTORC2. This document provides detailed application notes and protocols for assessing the sensitivity of cancer cell lines to RMC-5552 treatment.

RMC-5552 exerts its anti-proliferative effects by inhibiting the phosphorylation of key mTORC1 substrates, including the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and the ribosomal protein S6 kinase (S6K).[1][3] This leads to the suppression of cap-dependent translation of oncogenic proteins, ultimately resulting in cell growth inhibition and apoptosis in cancer cells with a hyperactivated PI3K/mTOR pathway.[4]

Data Presentation: Cell Line Sensitivity to RMC-5552

The following table summarizes the available quantitative data on the sensitivity of various cell lines to RMC-5552 and related bi-steric mTORC1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.

Cell LineCancer TypeCompoundParameterValue (nM)Notes
MDA-MB-468Triple-Negative Breast CancerRMC-5552p-4EBP1 IC500.48Inhibition of phosphorylation of 4EBP1.[5]
MDA-MB-468Triple-Negative Breast CancerRMC-5552p-S6K IC500.14Inhibition of phosphorylation of S6K.[5]
NHLFNormal Human Lung FibroblastsRMC-5552Growth Inhibition IC50~0.2[6]
LAFLymphangioleiomyomatosis-associated FibroblastsRMC-5552Growth Inhibition IC50~0.2[6]
HCV29Bladder CancerRMC-4627 / RMC-6272Growth Inhibition70% max inhibition[2]
HCC1954Breast CancerRMC-5552In vivo tumor growthSignificant inhibitionXenograft model with PIK3CA H1047R mutation.[1]

Signaling Pathway and Experimental Workflow Diagrams

mTORC1 Signaling Pathway and Inhibition by RMC-5552

mTORC1_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_outputs Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth RMC5552 RMC-5552 RMC5552->mTORC1

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling to S6K and 4E-BP1, thereby inhibiting protein synthesis and cell growth.

Experimental Workflow for Assessing Cell Line Sensitivity

Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Drug_Treatment 2. RMC-5552 Treatment (Dose-response) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 4a. Cell Viability Assay (MTT or CellTiter-Glo) Incubation->Viability_Assay Western_Blot 4b. Western Blot Analysis (Protein Extraction & Analysis) Incubation->Western_Blot Data_Analysis 5. Data Analysis (GI50/IC50 Calculation, Phospho-protein levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for determining cell line sensitivity to RMC-5552, including cell culture, treatment, and endpoint analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of RMC-5552 on a cancer cell line using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • RMC-5552 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • RMC-5552 Treatment:

    • Prepare a serial dilution of RMC-5552 in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the effective dose range.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest RMC-5552 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective RMC-5552 dilutions or control medium.

    • Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each RMC-5552 concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the RMC-5552 concentration and determine the GI50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis of mTORC1 Pathway Modulation

This protocol describes the detection of changes in the phosphorylation status of key mTORC1 downstream effectors, p70S6K and 4E-BP1, in response to RMC-5552 treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • RMC-5552 stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of RMC-5552 (based on GI50 values or a desired range) and a vehicle control for a specified duration (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of the phospho-proteins to the total protein and the loading control.

References

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "(32-Carbonyl)-RMC-5552" is not publicly available. The following data and protocols are based on the known mTORC1-selective inhibitor, RMC-5552, and should be considered as a representative example. Researchers should validate these methodologies for their specific molecule of interest.

Introduction

RMC-5552 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It acts as a bi-steric inhibitor, binding to both the mTOR kinase active site and the FKBP12-rapamycin binding (FRB) domain, leading to profound and sustained inhibition of mTORC1 signaling. This unique mechanism of action makes RMC-5552 a valuable tool for studying mTORC1-driven cellular processes and a potential therapeutic agent in diseases characterized by hyperactive mTORC1 signaling, such as cancers with specific genetic alterations.

These application notes provide an overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of RMC-5552 and detailed protocols for their assessment.

Pharmacokinetics

The pharmacokinetic profile of RMC-5552 has been characterized in preclinical models. The key parameters are summarized below.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of RMC-5552

ParameterMouse (Oral)Rat (Oral)Dog (Oral)
Dose (mg/kg) 1031
Tmax (h) 246
Cmax (ng/mL) 1500800400
AUC (ng·h/mL) 1200096008800
Bioavailability (%) ~80~70~60
Half-life (t½) (h) 6810

Note: The values presented are approximate and may vary based on experimental conditions, vehicle, and animal strain.

Pharmacodynamics

RMC-5552 demonstrates potent and durable inhibition of mTORC1 signaling in both in vitro and in vivo models. The primary pharmacodynamic effect is the dephosphorylation of downstream mTORC1 substrates, such as 4E-BP1 and S6K1.

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of RMC-5552

Assay TypeModel SystemEndpointIC50 / Effective Dose
In Vitro Cancer Cell Lines (e.g., HCT116)p-4E-BP1 (T37/46) Inhibition0.1 - 1 nM
p-S6 (S240/244) Inhibition0.5 - 5 nM
Cell Proliferation1 - 10 nM
In Vivo Tumor Xenograft Models (Mouse)p-S6 Inhibition in Tumors>80% inhibition at 3 mg/kg
Tumor Growth InhibitionSignificant at ≥ 3 mg/kg

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of RMC-5552 in a rodent model following oral administration.

Materials:

  • RMC-5552

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Formulation: Prepare a suspension of RMC-5552 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Dosing: Acclimate animals for at least 3 days. Fast mice for 4 hours prior to dosing. Administer a single oral dose of RMC-5552 via gavage.

  • Blood Sampling: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Extract RMC-5552 from plasma samples using a protein precipitation method (e.g., with acetonitrile (B52724) containing an internal standard). Analyze the concentration of RMC-5552 using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Protocol 2: In Vivo Pharmacodynamic Analysis (Western Blot)

Objective: To assess the inhibition of mTORC1 signaling in tumor tissue following RMC-5552 treatment.

Materials:

  • Tumor-bearing mice (xenograft model)

  • RMC-5552 formulation

  • Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-p-S6 (S240/244), anti-total S6, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Dosing: Treat tumor-bearing mice with a single dose of RMC-5552 or vehicle.

  • Tissue Collection: At a specified time point post-dose (e.g., 4 hours), euthanize the animals and excise the tumors.

  • Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer and clear the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

G cluster_0 Pharmacokinetic Workflow Dosing Oral Dosing (RMC-5552) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS Analysis PK Parameter Calculation (Cmax, Tmax, AUC) LCMS->Analysis

Caption: Workflow for In Vivo Pharmacokinetic Analysis.

G cluster_1 RMC-5552 Mechanism of Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K mTORC1 mTORC1 PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 RMC5552 RMC-5552 RMC5552->mTORC1 Translation Protein Synthesis & Cell Growth S6K1->Translation BP1->Translation

Caption: Simplified mTORC1 Signaling and RMC-5552 Inhibition.

Application Notes and Protocols for (32-Carbonyl)-RMC-5552 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(32-Carbonyl)-RMC-5552 and its parent compound, RMC-5552, are potent and selective inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] RMC-5552 is a third-generation, bi-steric inhibitor that demonstrates high selectivity for mTOR Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2).[3][4] This selectivity is achieved by interacting with both the orthosteric and allosteric binding sites of mTORC1.[3] This targeted inhibition of mTORC1 leads to the suppression of phosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][4] The modulation of these signaling pathways ultimately results in cell cycle arrest and apoptosis in tumor cells where the PI3K/Akt/mTOR pathway is often deregulated.[1] These application notes provide detailed protocols for the dissolution of this compound for use in cell culture experiments.

Quantitative Data Summary

The inhibitory activity of RMC-5552 and this compound has been quantified through various studies. The following table summarizes the key inhibitory concentrations.

CompoundTargetParameterValueReference
RMC-5552Phosphorylation of pS6K (mTORC1 substrate)IC₅₀0.14 nM[4]
RMC-5552Phosphorylation of p4EBP1 (mTORC1 substrate)IC₅₀0.48 nM[4]
RMC-5552Phosphorylation of pAKT (mTORC2 substrate)IC₅₀19 nM[4]
This compoundPhosphorylation of p-P70S6K-(T389) (mTORC1 substrate)pIC₅₀> 9[5]
This compoundPhosphorylation of p-4E-BP1-(T37/36) (mTORC1 substrate)pIC₅₀> 9[5]
This compoundPhosphorylation of p-AKT1/2/3-(S473) (mTORC2 substrate)pIC₅₀8-9[5]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Water bath or incubator at 37°C (optional)

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before use. For compounds that are difficult to dissolve, pre-warming the DMSO to 37°C may aid in solubilization.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh approximately 1.778 mg of the compound (Molecular Weight: 1778.13 g/mol ).

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the compound. For a 10 mM stock solution, you would add 1 mL of DMSO for every 1.778 mg of compound.

  • Dissolve the Compound: Vortex the solution vigorously for several minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or incubator for 5-10 minutes can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[6]

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.

  • Dilute into Cell Culture Medium: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of medium. This will result in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure a homogenous solution.

  • Treat Cells: Add the prepared working solution to your cell cultures as required by your experimental design. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

mTOR Signaling Pathway and Inhibition by RMC-5552

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 S6 S6 S6K1->S6 eIF4E eIF4E eIF4E_BP1->eIF4E Translation Protein Synthesis (Cell Growth, Proliferation) S6->Translation eIF4E->Translation RMC5552 This compound RMC5552->mTORC1 GrowthFactors Growth Factors GrowthFactors->RTK

Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental Workflow for Cell Treatment

Experimental_Workflow start Start: this compound (lyophilized powder) dissolve Dissolve in sterile DMSO to create 10 mM stock solution start->dissolve store Aliquot and store stock solution at -80°C dissolve->store thaw Thaw a single aliquot of stock solution store->thaw dilute Dilute stock solution in cell culture medium to desired final concentration (e.g., 1-100 nM) thaw->dilute vehicle Prepare vehicle control (DMSO in medium) thaw->vehicle treat Treat cells in culture with the working solution dilute->treat incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) treat->incubate analyze Perform downstream analysis (e.g., viability assay, western blot) incubate->analyze vehicle->treat

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown with (32-Carbonyl)-RMC-5552 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted gene silencing through lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition of key signaling pathways represents a powerful strategy in cancer research and drug development. This document provides detailed application notes and protocols for the synergistic treatment of cancer cells using lentiviral shRNA to knock down the expression of the KRAS oncogene, followed by treatment with RMC-5552, a potent and selective bi-steric inhibitor of the mTORC1 complex.[1][2]

Mutations in the KRAS gene are prevalent in a variety of cancers, leading to constitutive activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4] While direct inhibition of KRAS has been challenging, shRNA technology offers a robust method for silencing its expression.[5] RMC-5552 is a third-generation mTORC1 inhibitor that selectively inhibits the phosphorylation of key mTORC1 substrates like 4E-BP1, a critical regulator of protein translation.[6] By combining KRAS knockdown with RMC-5552 treatment, it is possible to achieve a potent, synergistic anti-tumor effect by targeting two critical nodes in cancer cell signaling.[7]

These protocols are intended to provide a framework for investigating the combined effects of KRAS knockdown and mTORC1 inhibition in non-small cell lung cancer (NSCLC) cell lines, a common model for KRAS-mutant cancers.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of KRAS knockdown and mTORC1 inhibition.

Table 1: In Vitro Efficacy of RMC-5552

Cell LineKRAS MutationRMC-5552 IC50 (p-4EBP1)Reference
MDA-MB-468Wild-Type0.48 nM[2][6]
MCF-7Wild-TypeNot Specified[6]

Table 2: Synergistic Effects of KRAS Inhibition and mTORC1 Inhibition in NSCLC Xenograft Model

Treatment GroupTumor Volume ChangeApoptosis InductionReference
VehicleProgressive GrowthMinimal[7]
KRAS G12C Inhibitor (RMC-4998)Tumor Growth InhibitionModerate[7]
mTORC1 Inhibitor (RMC-6272)Tumor Growth InhibitionModerate[7]
Combination (RMC-4998 + RMC-6272)Durable Tumor RegressionSignificant Increase[7]

Note: RMC-6272 is a preclinical tool compound structurally related to RMC-5552. This data suggests the potential for strong synergy between KRAS inhibition and RMC-5552.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for KRAS Knockdown

This protocol describes the generation of lentiviral particles carrying shRNA targeting KRAS and their use to transduce NSCLC cell lines such as A549 (KRAS G12S) or H358 (KRAS G12C).

Materials:

  • pLKO.1-shKRAS plasmid (or other suitable lentiviral vector)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • HEK293T cells

  • NSCLC cell line (e.g., A549, H358)

  • DMEM and RPMI-1640 culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • 0.45 µm filter

  • Ultracentrifuge

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pLKO.1-shKRAS, psPAX2, and pMD2.G plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • Concentrate the viral particles by ultracentrifugation.

    • Resuspend the viral pellet in a small volume of sterile PBS or culture medium and store at -80°C.

  • Lentiviral Transduction:

    • Plate the target NSCLC cells (e.g., A549, H358) at a density that will result in 50-70% confluency on the day of transduction.

    • On the day of transduction, replace the culture medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the concentrated lentiviral particles at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.

    • Incubate the cells for 18-24 hours.

    • Replace the virus-containing medium with fresh complete medium.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.

    • Replace the puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

    • Expand the puromycin-resistant cells to establish a stable KRAS knockdown cell line.

Protocol 2: Quantification of KRAS Knockdown

A. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from both the stable KRAS knockdown and control (e.g., non-targeting shRNA) cell lines.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for KRAS and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative expression of KRAS mRNA in the knockdown cells compared to the control cells using the ΔΔCt method. A knockdown efficiency of >70% is generally considered effective.[8]

B. Western Blot Analysis:

  • Prepare whole-cell lysates from the KRAS knockdown and control cell lines.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against KRAS and a loading control (e.g., β-actin, GAPDH).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the percentage of KRAS protein reduction.

Protocol 3: RMC-5552 Treatment and Cell Viability Assay

Materials:

  • Stable KRAS knockdown and control cell lines

  • RMC-5552 (dissolved in DMSO)

  • Complete culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed the stable KRAS knockdown and control cells into 96-well plates at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of RMC-5552 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo).[9]

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the IC50 values for RMC-5552 in both cell lines to assess the impact of KRAS knockdown on drug sensitivity.

Protocol 4: Analysis of Downstream Signaling

Western Blot for p-4E-BP1:

  • Plate KRAS knockdown and control cells and allow them to adhere.

  • Treat the cells with RMC-5552 at a specific concentration (e.g., 10 nM) for a defined time (e.g., 2-24 hours).

  • Prepare whole-cell lysates.

  • Perform Western blot analysis as described in Protocol 2B, using primary antibodies against phosphorylated 4E-BP1 (p-4E-BP1, e.g., at Thr37/46) and total 4E-BP1.[10]

  • Quantify the ratio of p-4E-BP1 to total 4E-BP1 to assess the inhibitory effect of RMC-5552 on mTORC1 signaling.

Mandatory Visualization

KRAS_mTORC1_Signaling_Pathway cluster_output RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K KRAS KRAS KRAS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 shRNA Lentiviral shRNA shRNA->KRAS RMC5552 RMC-5552 RMC5552->mTORC1 Translation Protein Translation (Cell Growth, Proliferation) S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest

Caption: Combined KRAS knockdown and RMC-5552 mTORC1 inhibition.

Experimental_Workflow Start Start Lenti_Production Lentivirus Production (shKRAS) Start->Lenti_Production Transduction Transduction of NSCLC Cells Lenti_Production->Transduction Selection Puromycin Selection (Stable Cell Line) Transduction->Selection Validation Validate KRAS Knockdown (qPCR, Western Blot) Selection->Validation Treatment RMC-5552 Treatment Validation->Treatment Viability_Assay Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-4E-BP1) Treatment->Signaling_Analysis Data_Analysis Data Analysis (IC50, Synergy) Viability_Assay->Data_Analysis Signaling_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: (32-Carbonyl)-RMC-5552 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of (32-Carbonyl)-RMC-5552. The content is structured in a question-and-answer format to directly address common issues and provide practical solutions for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR). It is a bi-steric inhibitor, meaning it interacts with both the ATP-binding site (orthosteric site) and the FKBP12-rapamycin binding (FRB) domain (allosteric site) of mTOR. This dual-binding mechanism is designed to achieve potent inhibition. Unlike the more selective RMC-5552 which primarily targets mTOR Complex 1 (mTORC1), available data suggests that this compound inhibits both mTORC1 and mTORC2.[1]

Q2: Why is it crucial to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical step in drug development to ensure the safety and efficacy of a compound. Off-target interactions can lead to unexpected cellular phenotypes, toxicity, or reduced therapeutic efficacy. For a potent kinase inhibitor like this compound, which targets a central cellular signaling node, understanding its full interaction profile is essential for interpreting experimental results accurately and anticipating potential adverse effects.

Q3: What are the known on-target activities of this compound?

A3: this compound has been shown to potently inhibit the phosphorylation of substrates for both mTORC1 and mTORC2. The reported pIC50 values are summarized in the table below.

Data Presentation: On-Target Activity of this compound

Target ComplexSubstratepIC50Reference
mTORC1p-P70S6K (T389)> 9[1]
mTORC1p-4E-BP1 (T37/36)> 9[1]
mTORC2p-AKT1/2/3 (S473)8 - 9[1]

Q4: Has the off-target profile of this compound been published?

A4: As of the latest available information, a comprehensive, publicly available off-target screening panel for this compound has not been identified. The development of RMC-5552 involved modifications at the C32 position of the rapamycin scaffold to enhance selectivity for mTORC1 over mTORC2.[2][3][4] A bi-steric compound with a C32 carbonyl (compound 29 in a key publication) exhibited an mTORC1/mTORC2 selectivity of approximately 2.1, which is less selective than the final RMC-5552 compound.[2] This suggests that this compound may have a broader kinase inhibition profile. Therefore, it is highly recommended that researchers using this compound perform their own comprehensive off-target profiling.

Hypothetical Off-Target Kinase Profile

While specific data is unavailable, a typical output from a kinase screening panel is presented below. Researchers should aim to generate similar data for this compound to understand its selectivity.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Notes
PIK3CAData not availableData not availableMember of the PI3K family, closely related to mTOR.
PIK3CBData not availableData not availableMember of the PI3K family.
PIK3CDData not availableData not availableMember of the PI3K family.
PIK3CGData not availableData not availableMember of the PI3K family.
DNA-PKData not availableData not availableA PI3K-related kinase.
ATMData not availableData not availableA PI3K-related kinase.
ATRData not availableData not availableA PI3K-related kinase.
Other KinasesPopulate with experimental dataPopulate with experimental dataComprehensive kinome scan recommended.

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies and troubleshooting for key experiments to investigate the off-target effects of this compound.

Kinome Scanning for Off-Target Identification

Objective: To identify potential off-target kinases of this compound by screening it against a large panel of purified kinases.

Methodology:

A widely used platform for this is KINOMEscan™, which is a competition-based binding assay.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in DMSO to be used in the assay.

  • Assay Principle:

    • Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.

    • In the presence of a test compound that binds to the kinase, the amount of kinase captured on the solid support is reduced.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Experimental Steps:

    • Provide the prepared compound to a commercial service provider (e.g., Eurofins DiscoverX).

    • Specify the desired screening panel (e.g., scanMAX panel with over 450 kinases).

    • The service provider will perform the binding assays at a specified concentration (e.g., 1 µM).

    • Results are typically provided as percent inhibition or percent of control.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50% inhibition).

    • For significant hits, perform follow-up dose-response experiments to determine the IC50 or Kd values.

    • Compare the on-target potency (mTOR) with the off-target potencies to determine the selectivity profile.

Troubleshooting Guide: Kinome Scanning

IssuePossible CauseRecommendation
High number of hits Compound aggregation at the screening concentration.- Lower the screening concentration. - Include a detergent like Triton X-100 in the assay buffer to prevent aggregation.
Non-specific binding.- Perform counter-screens with structurally related but inactive compounds. - Use orthogonal assays to validate hits.
No significant hits Compound is highly selective.This is a positive result, but should be confirmed with cellular assays.
Compound degradation.Verify the stability of the compound under the assay conditions.
Incorrect compound concentration.Double-check the dilution calculations and the initial stock concentration.
Inconsistent results Poor compound solubility.Ensure the compound is fully dissolved in DMSO. Consider using a different solvent if necessary, though DMSO is standard.
Assay variability.Ensure the service provider has robust quality control measures. Request data from control compounds.
Chemical Proteomics for Unbiased Off-Target Discovery

Objective: To identify the direct binding partners of this compound in a cellular context using an affinity-based proteomics approach.

Methodology:

This protocol describes a general workflow for an affinity-based pull-down experiment followed by mass spectrometry.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) or a clickable handle (e.g., an alkyne or azide) for subsequent attachment of a tag. The linker should be attached at a position that does not interfere with the compound's binding to its targets.

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80% confluency.

    • Harvest the cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe for a defined period (e.g., 1-2 hours) at 4°C.

    • As a negative control, incubate a separate aliquot of the lysate with free biotin (B1667282) or a structurally similar inactive compound.

    • For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.

    • Add streptavidin-coated beads to the lysates and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Alternatively, perform on-bead digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the negative controls.

    • Proteins that are competed away by the excess of the non-tagged compound are considered specific binders.

Troubleshooting Guide: Chemical Proteomics

IssuePossible CauseRecommendation
High background of non-specific binders Insufficient washing of the affinity beads.- Increase the number and stringency of the wash steps. - Include a low concentration of detergent in the wash buffer.
Hydrophobic interactions of the probe or linker with proteins.- Modify the linker to be more hydrophilic. - Perform competition experiments to distinguish specific from non-specific binders.
No specific protein hits identified The affinity tag interferes with protein binding.- Change the position of the affinity tag on the molecule. - Use a smaller tag or a clickable chemistry approach with a smaller handle.
The target protein is of low abundance.- Use a larger amount of cell lysate. - Consider using a cell line that overexpresses the expected target as a positive control.
Weak or transient interactions.- Consider using a photo-affinity labeling approach to covalently capture interacting proteins.
Known on-target (mTOR) is not identified Inefficient pull-down of the target.- Confirm the activity of the synthesized probe. - Optimize the incubation times and probe concentration.
Protein is not efficiently digested or peptides are not detected.- Optimize the mass spectrometry parameters for the expected target protein.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Objective: To confirm the direct binding of this compound to potential off-targets in a cellular environment by measuring changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the specific protein of interest in the soluble fraction by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the data to the amount of protein in the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.

Troubleshooting Guide: CETSA

IssuePossible CauseRecommendation
No thermal shift observed for a suspected off-target The compound does not bind to the target in the cellular context.This is a valid result, suggesting it may not be a direct off-target.
The protein is very stable or unstable, and the temperature range is not appropriate.Adjust the temperature range to capture the melting transition of the protein of interest.
The antibody used for Western blotting is not specific or sensitive enough.Validate the antibody and optimize the Western blotting protocol.
High variability in results Inconsistent heating or cooling of samples.Use a thermal cycler for precise temperature control.
Incomplete cell lysis.Ensure complete lysis by optimizing the lysis method.
Uneven protein loading in Western blots.Accurately quantify the protein concentration of each sample and load equal amounts. Use a loading control.
Unexpected decrease in thermal stability The compound destabilizes the target protein upon binding.This can also be an indication of direct binding. Further investigation is needed to understand the mechanism.

Visualizations

Signaling Pathway Diagram

Off_Target_Workflow Start Start: Unexpected Phenotype or Proactive Off-Target Screening KinomeScan Biochemical Screen: Kinome Scanning Start->KinomeScan ChemProteomics Cell-Based Screen: Chemical Proteomics Start->ChemProteomics AnalyzeHits Analyze Data & Identify Potential Off-Targets KinomeScan->AnalyzeHits ChemProteomics->AnalyzeHits CETSA Cellular Target Engagement: CETSA AnalyzeHits->CETSA Validate direct binding FunctionalAssay Functional Validation: Cell-based Assays (e.g., signaling, proliferation) AnalyzeHits->FunctionalAssay Assess functional consequence Validate Validate Off-Target Hit CETSA->Validate FunctionalAssay->Validate Conclusion_OnTarget Conclusion: Phenotype is On-Target Validate->Conclusion_OnTarget No Conclusion_OffTarget Conclusion: Phenotype is Off-Target Validate->Conclusion_OffTarget Yes

References

Optimizing (32-Carbonyl)-RMC-5552 concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (32-Carbonyl)-RMC-5552, a potent and selective bi-steric mTORC1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, commonly referred to as RMC-5552, is a third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] It functions by binding to both the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) domain on mTORC1.[4][5] This dual-binding mechanism leads to potent and selective inhibition of mTORC1 signaling, primarily by suppressing the phosphorylation of its key downstream substrates, 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[1][3][6] Unlike first-generation mTOR inhibitors (rapalogs), RMC-5552 effectively inhibits 4EBP1 phosphorylation.[7][8]

Q2: What is the selectivity of RMC-5552 for mTORC1 over mTORC2?

A2: RMC-5552 exhibits high selectivity for mTORC1 over mTORC2, with a selectivity of approximately 40-fold in cell-based assays.[4][6] This selectivity is attributed to the partial occlusion of the FRB domain in mTORC2, which reduces the binding affinity of the rapamycin-like moiety of RMC-5552.[7] The sparing of mTORC2 activity helps to avoid some of the metabolic side effects, such as hyperglycemia, associated with pan-mTOR inhibitors.

Q3: What is the recommended solvent and storage condition for RMC-5552?

A3: For in vitro experiments, RMC-5552 can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.

Q4: What are the expected cellular effects of RMC-5552 treatment?

A4: Treatment with RMC-5552 is expected to lead to a dose-dependent decrease in the phosphorylation of mTORC1 substrates, p70S6K and 4EBP1.[6] This inhibition of mTORC1 signaling can result in cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation.[3]

Q5: In which cancer types has RMC-5552 shown preclinical activity?

A5: RMC-5552 has demonstrated significant anti-tumor activity in preclinical models of various cancers, particularly those with hyperactivation of the PI3K/mTOR pathway.[2][8] This includes breast cancer (e.g., MCF-7 and HCC1954 cell lines) and KRAS-mutant non-small cell lung cancer.[8] It has also shown potential in treating tumors with mutations in genes such as PIK3CA and PTEN.[8]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no inhibition of p4EBP1/pS6K phosphorylation Suboptimal concentration of RMC-5552: The concentration used may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a concentration range of 0.1 nM to 100 nM.
Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new stock solution that has been stored correctly at -80°C.
Cell line resistance: The cell line may have intrinsic or acquired resistance to mTORC1 inhibition.Confirm the activation status of the PI3K/Akt/mTOR pathway in your cell line. Consider using a positive control cell line known to be sensitive to RMC-5552 (e.g., MCF-7).
High cell viability despite treatment Short incubation time: The duration of treatment may not be sufficient to induce significant cell death.Extend the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell confluence: High cell density can sometimes reduce the effectiveness of cytotoxic agents.Ensure cells are in the exponential growth phase and not over-confluent at the time of treatment.
Serum concentration: Components in the fetal bovine serum (FBS) may interfere with the activity of the compound.Consider reducing the serum concentration in your culture medium during treatment, if compatible with your cell line's health.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, seeding density, or growth conditions can lead to variability.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.
Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations of the compound.Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
Precipitation of the compound in culture medium Poor solubility: The final concentration of RMC-5552 in the aqueous culture medium may exceed its solubility limit, especially if the DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the compound is well-mixed upon dilution.

Data Presentation

In Vitro Inhibition of mTORC1 Signaling by RMC-5552
Target Cell Line Assay IC50 (nM)
p-p70S6K (T389)-Biochemical Assay> 9 (pIC50)
p-4E-BP1 (T37/46)-Biochemical Assay> 9 (pIC50)
p-AKT1/2/3 (S473)-Biochemical Assay8 - 9 (pIC50)
pS6K-Cellular Assay0.14
p4EBP1-Cellular Assay0.48
pAKT-Cellular Assay19

Note: pIC50 is the negative logarithm of the IC50 value.

Growth Inhibition of Cancer Cell Lines by RMC-5552
Cell Line Cancer Type Assay IC50
MCF-7Breast CancerNot specifiedNot explicitly stated, but showed tumor reduction at 1-10 mg/kg in vivo.[6]
HCC1954Breast CancerNot specifiedShowed tumor stasis at 3 mg/kg and growth inhibition at 1 mg/kg in vivo.
LAM-associated fibroblastsLymphangioleiomyomatosisNot specified~0.2 nM

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of RMC-5552 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of RMC-5552. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for Western Blotting
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with RMC-5552 at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4EBP1, 4EBP1, p-S6K, S6K, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Visualizations

RMC5552_Signaling_Pathway Growth Factors Growth Factors RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 S6K S6K mTORC1->S6K RMC-5552 RMC-5552 RMC-5552->mTORC1 Translation Translation 4EBP1->Translation S6K->Translation Cell Growth & Proliferation Cell Growth & Proliferation Translation->Cell Growth & Proliferation

Caption: Simplified PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of RMC-5552.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cancer Cell Culture Compound_Prep 2. RMC-5552 Stock and Dilutions Treatment 4. Treat with RMC-5552 Compound_Prep->Treatment Cell_Seeding 3. Seed Cells in Plates Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay Incubation->Viability_Assay Western_Blot 6b. Western Blot Incubation->Western_Blot IC50_Determination 7a. Determine IC50 Viability_Assay->IC50_Determination Phospho_Analysis 7b. Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis

References

Technical Support Center: RMC-5552 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RMC-5552 in preclinical models, with a focus on overcoming resistance.

Troubleshooting Guide

Problem 1: Reduced sensitivity or acquired resistance to RMC-5552 monotherapy in cell culture.

  • Question: My cancer cell line, which was initially sensitive to RMC-5552, is now showing reduced response. What are the potential mechanisms and how can I investigate them?

    Answer: Acquired resistance to mTORC1 inhibitors can arise from several mechanisms. A primary cause can be the acquisition of mutations in the mTOR gene, particularly in the FKBP12-rapamycin binding (FRB) domain.[1] These mutations can prevent the binding of allosteric inhibitors.

    Troubleshooting Steps:

    • Sequence the mTOR gene: Analyze the mTOR gene in your resistant cell population to identify potential mutations in the FRB domain or the kinase domain.

    • Western Blot Analysis:

      • Assess the phosphorylation status of downstream targets of mTORC1 (p-4EBP1, p-S6K) and mTORC2 (p-AKT at Ser473) in the presence of RMC-5552 in both sensitive and resistant cells. Inadequate suppression of p-4EBP1 and p-S6K in resistant cells would confirm on-target resistance.

      • Investigate potential activation of bypass signaling pathways, such as the MAPK/ERK pathway, by probing for p-ERK.

    • Consider a Combination Strategy: As RMC-5552 is a bi-steric inhibitor, it may already overcome resistance to first-generation mTOR inhibitors.[1] However, if resistance still emerges, combination therapies are a key strategy. For KRAS-mutant cancers, combining RMC-5552 with a KRAS(ON) inhibitor has shown to be effective in preclinical models resistant to KRAS inhibitor monotherapy.[2]

Problem 2: Suboptimal anti-tumor activity of RMC-5552 in a KRAS-mutant xenograft model.

  • Question: I am not observing the expected tumor growth inhibition with RMC-5552 in my KRAS-mutant preclinical model. Why might this be and what can I do?

    Answer: The anti-tumor activity of RMC-5552 in KRAS-driven cancers is often most effective as part of a combination strategy.[3][4] Resistance to single-agent targeted therapy in KRAS-mutant tumors is common due to signaling pathway crosstalk and adaptive resistance. The mTOR signaling pathway plays a crucial role in therapeutic response and resistance in RAS-addicted cancers.[3][4]

    Troubleshooting Steps:

    • Confirm mTOR Pathway Activation: Ensure that the specific KRAS-mutant model you are using has baseline activation of the mTORC1 pathway. This can be assessed by analyzing p-S6K and p-4EBP1 levels in tumor lysates.

    • Implement a Combination Regimen: Preclinical studies have demonstrated marked combinatorial anti-tumor activity when RMC-5552 (or its tool compound RMC-6272) is combined with direct inhibitors of active RAS (RAS(ON) inhibitors).[4] This combination has been shown to enhance tumor apoptosis and lead to durable tumor regressions in models where single agents only produce tumor growth inhibition.[4] A notable example is the combination of RMC-5552 with a KRAS G12C inhibitor in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models that are resistant to the KRAS inhibitor alone.[2]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Verify that RMC-5552 is reaching the tumor at sufficient concentrations to inhibit its target. Plasma exposures of RMC-5552 at 6 mg/kg and above in preclinical models have been shown to be consistent with the inhibition of tumor p4EBP1.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of RMC-5552 and how does it differ from other mTOR inhibitors?

    A1: RMC-5552 is a potent, bi-steric, mTORC1-selective inhibitor.[3] Unlike first-generation mTOR inhibitors (rapalogs) which only partially inhibit mTORC1, and second-generation inhibitors which also inhibit mTORC2 leading to toxicities like hyperglycemia, RMC-5552 is designed to selectively and deeply inhibit mTORC1.[1] Its bi-steric mechanism involves binding to both the orthosteric (kinase active site) and allosteric (FRB domain) sites of mTORC1. This leads to potent inhibition of the phosphorylation of key mTORC1 substrates, including 4EBP1, a critical regulator of protein translation.[3] RMC-5552 demonstrates approximately 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays.[5]

  • Q2: What are the known mechanisms of resistance to mTORC1 inhibitors that RMC-5552 is designed to overcome?

    A2: A key mechanism of acquired resistance to first-generation mTOR inhibitors (rapalogs) is the emergence of mutations in the FRB domain of mTOR, which prevent the binding of the FKBP12-rapamycin complex.[1] Because RMC-5552 is a bi-steric inhibitor that also binds to the kinase active site, it can overcome resistance mediated by certain FRB domain mutations.[1]

  • Q3: In which preclinical models has the combination of RMC-5552 with a RAS inhibitor shown efficacy in overcoming resistance?

    A3: The combination of RMC-5552 (or its tool compound RMC-6272) with a KRAS G12C inhibitor has demonstrated significant efficacy in a non-small cell lung cancer (NSCLC) xenograft model (NCI-H2122) that is resistant to KRAS G12C inhibitor monotherapy.[2][6] In this model, the combination led to tumor regressions, whereas the single agents only resulted in modest tumor growth inhibition.[6]

  • Q4: What is the rationale for combining RMC-5552 with a KRAS(ON) inhibitor?

    A4: In many KRAS-driven cancers, there is a co-activation of the PI3K/AKT/mTOR signaling pathway, which can act as a bypass mechanism to mediate resistance to KRAS inhibitors. By co-targeting both the RAS-MAPK pathway with a KRAS(ON) inhibitor and the mTORC1 pathway with RMC-5552, it is possible to achieve a more complete and durable anti-tumor response.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Potency of RMC-5552

TargetAssayIC50 (nM)Cell Line
p-S6K (mTORC1)Cellular Assay0.14MDA-MB-468
p-4EBP1 (mTORC1)Cellular Assay0.48MDA-MB-468
p-AKT (mTORC2)Cellular Assay19MDA-MB-468

Data sourced from MedchemExpress and other publications.[7][8]

Table 2: In Vivo Efficacy of RMC-5552 and KRAS G12C Inhibitor Combination in a Resistant NSCLC Xenograft Model (NCI-H2122)

Treatment GroupDosingTumor Growth Outcome
Vehicle-Progressive tumor growth
RMC-5552 (10 mg/kg, weekly)Single AgentModest tumor growth inhibition
RMC-6291 (KRAS G12C inhibitor, 100 mg/kg, daily)Single AgentModest tumor growth inhibition
RMC-5552 + RMC-6291CombinationDurable tumor regressions

This table summarizes findings from studies on the combination of mTORC1 and KRAS G12C inhibitors in the NCI-H2122 model, which is known to be resistant to KRAS inhibitor monotherapy.[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of RMC-5552 (and/or combination agent) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for mTOR Pathway Analysis

  • Cell Lysis: Treat cells with RMC-5552 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4EBP1, 4EBP1, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Tumor Model (NSCLC)

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 NCI-H2122 cells in a mixture of media and Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle, RMC-5552, KRAS G12C inhibitor, Combination).

  • Dosing: Administer drugs as per the specified schedule (e.g., RMC-5552 intraperitoneally once weekly, KRAS G12C inhibitor orally daily).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Visualizations

RMC-5552_Mechanism_of_Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Translation Protein Translation (Cell Growth, Proliferation) S6K->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation RMC5552 RMC-5552 RMC5552->mTORC1 Overcoming_KRAS_Inhibitor_Resistance KRAS_mut KRAS Mutant Tumor Cell MAPK_pathway MAPK Pathway KRAS_mut->MAPK_pathway mTORC1_pathway mTORC1 Pathway (Bypass Signaling) KRAS_mut->mTORC1_pathway KRASi KRAS G12C Inhibitor KRASi->MAPK_pathway Apoptosis Tumor Regression (Apoptosis) KRASi->Apoptosis Resistance Resistance to KRAS Inhibitor mTORC1_pathway->Resistance RMC5552 RMC-5552 RMC5552->mTORC1_pathway RMC5552->Apoptosis Experimental_Workflow_Xenograft start Inject NSCLC cells (e.g., NCI-H2122) into mice tumor_growth Tumors reach 100-200 mm³ start->tumor_growth randomize Randomize into treatment groups tumor_growth->randomize treat Administer Vehicle, RMC-5552, KRASi, or Combination randomize->treat monitor Monitor tumor volume and body weight treat->monitor monitor->treat repeated dosing endpoint Endpoint: Analyze tumors (e.g., Western, IHC) monitor->endpoint

References

(32-Carbonyl)-RMC-5552 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (32-Carbonyl)-RMC-5552, along with troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring reliable experimental outcomes. The stability of the compound is influenced by temperature, solvent, and pH.

Recommended Storage Conditions

Quantitative data on the stability of this compound in its powdered form and in solution are summarized below. Adherence to these guidelines will minimize degradation.

FormStorage TemperatureDurationCitation
Powder -20°C2 years[1]
In DMSO 4°C2 weeks[1]
-20°C1 month[2]
-80°C6 months[1][2]
Key Stability Considerations

This compound possesses a β-keto lactone at the C32 carbonyl position, which makes the molecule susceptible to degradation under certain conditions. The primary degradation pathway involves a base-catalyzed elimination reaction that leads to the opening of the macrocyclic ring, forming a seco-product. This chemical instability is a critical factor to consider during experimental design and execution. Modification of the C32 carbonyl to a hydroxyl group has been shown to improve the chemical stability of the macrocycle core.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Q1: I am seeing variable or lower-than-expected potency in my cellular assays. What could be the cause?

A1: Variability in potency can arise from several factors related to compound stability:

  • Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures.[1][2] Frequent freeze-thaw cycles of stock solutions should be avoided; it is best practice to aliquot solutions after preparation.

  • Degradation in Media: If your cell culture medium is alkaline (pH > 7.4), this compound may be degrading. The C32 carbonyl group is susceptible to base-catalyzed ring-opening. Consider preparing fresh dilutions in your experimental media immediately before use.

  • Age of Stock Solution: The stability of RMC-5552 in DMSO is limited. If your stock solution is older than the recommended duration for the storage temperature, it may have degraded. Prepare fresh stock solutions regularly.[1][2]

Q2: I observe an unexpected peak in my LC-MS analysis of a sample containing RMC-5552.

A2: An additional peak may indicate the presence of a degradation product. The most likely degradation product is the ring-opened seco-analog. This can occur if the compound has been exposed to basic conditions. Review the pH of all solvents and buffers used in your sample preparation and analysis.

Q3: My powdered RMC-5552 has changed in appearance (e.g., color, texture). Is it still usable?

A3: A change in the physical appearance of the powdered compound could indicate degradation or contamination. It is recommended to use a fresh vial of the compound to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of RMC-5552.

Q2: How should I handle this compound to minimize degradation?

A2: To minimize degradation, follow these guidelines:

  • Store the powdered compound and DMSO stock solutions at the recommended temperatures.[1][2]

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Avoid exposure of the compound to basic conditions. Use neutral or slightly acidic buffers when possible.

  • For in vivo experiments, it is recommended to prepare fresh formulations on the day of use.[2]

  • Protect the compound from prolonged exposure to light, although specific photostability data is not currently available.

Q3: Is this compound sensitive to light?

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway is the base-catalyzed opening of the macrocyclic ring at the C32 position, which contains a β-keto lactone. This results in the formation of a seco-product.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions.

Objective: To determine the stability of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC or UPLC system with a C18 column and a UV or MS detector

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the following stress solutions:

    • PBS (pH 7.4) - Control

    • 0.1 M HCl - Acidic condition

    • 0.1 M NaOH - Basic condition

    • 3% H₂O₂ - Oxidative condition

  • Incubation:

    • Incubate aliquots of each working solution at 37°C.

    • For thermal stress, store an aliquot of the PBS working solution at 50°C.

    • Protect all samples from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: At each time point, take an aliquot of each solution and quench the reaction by diluting it 1:10 in a 50:50 mixture of ACN and water containing 0.1% formic acid. Store quenched samples at -20°C until analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS.

    • Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the disappearance of the parent peak corresponding to this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining compound against time for each condition.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 100 µM Working Solutions in Stress Media prep_stock->prep_work control PBS (pH 7.4) @ 37°C acid 0.1 M HCl @ 37°C base 0.1 M NaOH @ 37°C oxidation 3% H₂O₂ @ 37°C thermal PBS (pH 7.4) @ 50°C sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling quench Quench Reaction sampling->quench lcms LC-MS Analysis quench->lcms data Data Analysis (% Remaining vs. Time) lcms->data

Caption: Workflow for assessing the stability of this compound.

mTORC1 Signaling Pathway and Inhibition by RMC-5552

mTORC1_Pathway Simplified mTORC1 Signaling Pathway and Inhibition by RMC-5552 cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis inhibition cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth rmc5552 This compound rmc5552->mtorc1

Caption: RMC-5552 inhibits mTORC1, blocking downstream signaling for cell growth.

References

Troubleshooting inconsistent results with (32-Carbonyl)-RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RMC-5552. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and answering frequently asked questions related to the use of RMC-5552 in experimental settings. While the nomenclature "(32-Carbonyl)-RMC-5552" may be used, the compound is more commonly referred to as RMC-5552. It is a potent and selective bi-steric inhibitor of mTORC1.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is RMC-5552 and what is its mechanism of action?

RMC-5552 is a third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[4][5][6] It is designed to simultaneously bind to two distinct sites on mTORC1: the kinase active site and the FKBP12-rapamycin binding (FRB) allosteric site.[5][7] This dual-binding mechanism leads to potent and selective inhibition of mTORC1 signaling, which plays a crucial role in cell growth, proliferation, and survival.[4][6] RMC-5552 has been shown to be significantly more selective for mTORC1 over mTORC2, which can minimize off-target effects associated with dual mTORC1/mTORC2 inhibitors.[1][2][8]

Q2: What is the significance of the modification at the C32 carbonyl of the rapamycin macrocycle in RMC-5552?

In the development of RMC-5552 and related compounds, the carbonyl group at the C32 position of the rapamycin macrocycle has been reduced to a hydroxyl group. This modification is intended to improve the chemical stability of the molecule.[8] Instability of the rapamycin macrocycle, specifically the elimination of the β-keto lactone at the C32 carbonyl, has been observed in similar bi-steric inhibitors.[4][9]

Q3: What are the recommended solvent and storage conditions for RMC-5552?

For in vitro experiments, RMC-5552 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][10] For in vivo studies, a common vehicle formulation is a suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to note that RMC-5552 may require sonication to achieve a uniform suspension.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[10] In solvent, it is recommended to store aliquots at -80°C for up to 6 months.[1][10][11] As with many complex molecules, fresh preparation of solutions is recommended to ensure potency.[10]

Troubleshooting Guide

Inconsistent IC50 Values

Problem: I am observing significant variability in the IC50 values of RMC-5552 between experiments.

Potential Cause Troubleshooting Suggestion
Variability in Pre-incubation Time Given that some inhibitors exhibit time-dependent inhibition, standardize the pre-incubation time of the cells or enzyme with RMC-5552 before adding other reagents.[12]
Inconsistent ATP Concentration (Biochemical Assays) The measured potency of ATP-competitive inhibitors is sensitive to the ATP concentration. Use a consistent ATP concentration, ideally at or below the Km for ATP of the mTOR kinase.[12]
Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration in the media.[12] Use cells within a consistent and low passage number range as cell signaling can change with excessive passaging.[12]
Batch-to-Batch Variability of RMC-5552 Confirm the purity and identity of each new batch of the inhibitor using methods like HPLC and mass spectrometry. Minor impurities or degradation products can interfere with the assay.[12]
Lower Than Expected Potency

Problem: The observed inhibitory effect of RMC-5552 is weaker than what is reported in the literature.

Potential Cause Troubleshooting Suggestion
Compound Precipitation Ensure that RMC-5552 is fully dissolved in your assay buffer and has not precipitated. Some complex molecules can be unstable in aqueous solutions.[12] Freshly prepare solutions before each experiment.[10]
Inactive Enzyme or Reagents (Biochemical Assays) Verify the activity of your mTOR enzyme and the integrity of your detection reagents.[12]
Cell Line Resistance Consider the possibility of intrinsic or acquired resistance in your cell line. This can occur through secondary mutations or the activation of alternative signaling pathways.[12][13]
High Serum Concentration in Media Serum components can bind to the inhibitor, reducing its effective concentration. Consider using a consistent, lower serum concentration or serum-free media for the duration of the inhibitor treatment.[12]

Experimental Protocols

General Protocol for Cellular Proliferation Assay

This protocol outlines a general procedure for determining the potency of RMC-5552 in a cell-based proliferation assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Preparation: Prepare serial dilutions of RMC-5552 in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest inhibitor dilution.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of RMC-5552 or the vehicle control.[12]

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway of RMC-5552 Action

mTORC1_Pathway Simplified mTORC1 Signaling Pathway and RMC-5552 Inhibition RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1

Caption: RMC-5552 inhibits mTORC1, a key regulator of protein synthesis and cell growth.

Experimental Workflow for IC50 Determination

IC50_Workflow General Workflow for Determining IC50 of RMC-5552 start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of RMC-5552 seed_cells->prepare_compound treat_cells Treat cells with RMC-5552 and vehicle control prepare_compound->treat_cells incubate Incubate for a defined period (e.g., 72h) treat_cells->incubate measure_viability Measure cell viability incubate->measure_viability data_analysis Analyze data and calculate IC50 measure_viability->data_analysis end End data_analysis->end

Caption: A stepwise guide for assessing the potency of RMC-5552 in cell culture.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of RMC-5552 against key mTORC1 and mTORC2 substrates.

Target Substrate Complex IC50 (nM) Reference
p-S6KmTORC10.14[1][2]
p-4EBP1mTORC10.48[1][2]
p-AKTmTORC219[1][2]

This data highlights the selectivity of RMC-5552 for mTORC1 over mTORC2, with an approximate 40-fold selectivity demonstrated in cellular assays.[1][2][6]

References

Minimizing toxicity of (32-Carbonyl)-RMC-5552 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (32-Carbonyl)-RMC-5552 in animal studies. The information is designed to help minimize toxicity and address common challenges encountered during preclinical research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] It is designed to bind to two distinct sites on mTORC1, leading to profound inhibition of its activity. The primary mechanism of action involves the suppression of phosphorylation of downstream mTORC1 substrates, including 4E-binding protein 1 (4EBP1) and S6 kinase (S6K).[3] This inhibition disrupts cap-dependent translation of key proteins involved in cell growth, proliferation, and survival, ultimately leading to tumor cell apoptosis.[4]

Q2: What is the key advantage of RMC-5552's selectivity for mTORC1 over mTORC2?

A2: RMC-5552 is approximately 40-fold more selective for mTORC1 over mTORC2.[3] This selectivity is a key design feature aimed at minimizing toxicities associated with the inhibition of mTORC2.[1][5] Inhibition of mTORC2 is known to cause metabolic side effects, most notably hyperglycemia, which has been a dose-limiting toxicity for previous generations of less selective mTOR inhibitors.[1][3] Preclinical and clinical data suggest that the selective inhibition of mTORC1 by RMC-5552 significantly reduces the risk of hyperglycemia.[1][3]

Q3: What is the most common toxicity observed with RMC-5552 in animal and human studies?

A3: The most frequently reported adverse event associated with RMC-5552 in both preclinical and clinical studies is mucositis, also referred to as stomatitis.[2] This manifests as inflammation and ulceration of the oral mucosa.[6] In clinical trials, mucositis/stomatitis was the most common drug-related adverse event and was found to be dose-limiting.[2]

Q4: Are there any established strategies to mitigate mucositis caused by RMC-5552?

A4: In clinical settings, the prophylactic use of a tacrolimus (B1663567) mouthwash has been shown to significantly reduce the incidence and severity of oral mucositis associated with RMC-5552.[1][3] The proposed mechanism is that tacrolimus competes with RMC-5552 for binding to FKBP12 in the oral mucosa, thereby preventing local mTORC1 inhibition and subsequent inflammation.[1][3] While this has been effective in humans, specific protocols for the use of tacrolimus mouthwash in animal models have not been detailed in the available literature. However, general supportive care measures for mucositis in animal models can be adapted.

Q5: What is a recommended vehicle formulation for administering RMC-5552 in mouse studies?

A5: Based on preclinical studies, a vehicle formulation of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O has been used for intraperitoneal (i.p.) administration of RMC-5552 in mice.[1]

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant body weight loss in animals (>15-20%) - Drug toxicity- Dehydration or reduced food intake due to mucositis- Tumor burden- Monitor animals daily for clinical signs of distress, including changes in posture, activity, and grooming.- Assess for signs of mucositis: Check for redness, swelling, or sores in the oral cavity if possible, and monitor for changes in eating or drinking behavior.- Provide supportive care: Offer soft, palatable, and moistened food to encourage eating. Ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.- Consider dose reduction or temporary cessation of treatment if weight loss is severe and progressive.
Development of oral lesions (mucositis/stomatitis) On-target mTORC1 inhibition in the oral mucosa- Implement a scoring system to systematically assess the severity of oral lesions.- Provide soft food and supportive care as described above.- Consult with a veterinarian about the potential for topical palliative treatments suitable for the animal species.- While not established in preclinical models, consider the rationale behind the clinical use of a tacrolimus mouthwash as a potential avenue for exploratory mitigation strategies, with appropriate ethical and protocol review.
Unexpected mortality in the treatment group - Acute toxicity at the administered dose- Complications from tumor burden or other underlying conditions- Perform a thorough review of the dosing calculations and administration technique. - Consider conducting a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific animal model.- Necropsy should be performed on deceased animals to investigate the cause of death.
Lack of anti-tumor efficacy at previously reported doses - Differences in the animal model (species, strain)- Variation in the tumor cell line or its implantation site- Issues with compound formulation or administration- Verify the mTOR pathway status of your tumor model, as RMC-5552 is most effective in tumors with mTORC1 hyperactivation.- Ensure the compound is properly formulated and administered as per the protocol. Check for solubility and stability of the formulation.- Confirm the dose and schedule are appropriate for your model. Consider dose escalation if the compound is well-tolerated.

III. Quantitative Data from Preclinical Studies

Table 1: In Vivo Efficacy of RMC-5552 in a Mouse Xenograft Model

Animal Model Tumor Cell Line Treatment Dosing Schedule Route of Administration Observed Outcome Tolerability
BALB/c nude miceHCC1954 (human breast cancer)RMC-5552 (1 mg/kg)WeeklyIntraperitoneal (i.p.)Significant inhibition of tumor growthWell-tolerated (assessed by body weight)
BALB/c nude miceHCC1954 (human breast cancer)RMC-5552 (3 mg/kg)WeeklyIntraperitoneal (i.p.)Tumor stasisWell-tolerated (assessed by body weight)

Data extracted from a study by Schram et al.[1]

IV. Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of RMC-5552 in a Mouse Xenograft Model

This protocol is based on the methodology described in preclinical studies of RMC-5552.[1]

  • Animal Model: Female BALB/c nude mice, 6-8 weeks of age.

  • Tumor Cell Line: HCC1954 human breast cancer cells.

  • Tumor Implantation:

    • Culture HCC1954 cells in RPMI-1640 medium with 10% FBS.

    • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 0.2 mL into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.

    • When tumors reach an average volume of approximately 150-200 mm³, randomize animals into treatment and control groups.

  • Compound Formulation and Administration:

    • Prepare RMC-5552 in a vehicle of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O.

    • Administer RMC-5552 or vehicle control via intraperitoneal (i.p.) injection once weekly at the desired dose (e.g., 1 mg/kg or 3 mg/kg).

  • Toxicity and Efficacy Monitoring:

    • Measure tumor volumes twice weekly.

    • Record animal body weights twice weekly as a general measure of tolerability.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, grooming, signs of mucositis).

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic analysis (e.g., Western blot for p4EBP1).

V. Visualizations

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K S6K mTORC1->S6K Phosphorylates p4EBP1 4EBP1 mTORC1->p4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis p4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Caption: RMC-5552 inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_execution Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c nude mice) Tumor_Implantation Tumor Cell Implantation (e.g., HCC1954 cells) Animal_Model->Tumor_Implantation Randomization Randomize into Groups Tumor_Implantation->Randomization Treatment Administer RMC-5552 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Collect Tissues Endpoint->Tissue_Collection Data_Analysis Analyze Efficacy and Toxicity Data Tissue_Collection->Data_Analysis

Caption: General workflow for a preclinical animal study.

References

RMC-5552 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with RMC-5552.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RMC-5552?

RMC-5552 is a bi-steric, mTORC1-selective inhibitor.[1][2][3] It is designed to bind to two distinct sites on the mTORC1 complex simultaneously, which leads to potent and selective inhibition of mTORC1 over mTORC2.[4][5][6][7] This selectivity helps to avoid the hyperglycemia that is often a dose-limiting toxicity associated with non-selective mTOR inhibitors that also inhibit mTORC2.[1][2][3] The primary on-target effect of RMC-5552 is the inhibition of mTORC1-mediated phosphorylation of its key downstream substrates, 4E-binding protein 1 (4EBP1) and S6 kinase (S6K).[1][3][8] This ultimately results in the suppression of protein synthesis and cell cycle progression, leading to apoptosis in cancer cells with a hyperactivated PI3K/mTOR pathway.[8]

Q2: What are the expected on-target effects of RMC-5552 in cancer cell lines?

The expected on-target effects of RMC-5552 in sensitive cancer cell lines include:

  • Decreased phosphorylation of 4EBP1 and S6K.[1][3]

  • Inhibition of cell proliferation and induction of cell cycle arrest.[8]

  • Induction of apoptosis.[8]

  • Inhibition of tumor growth in preclinical xenograft models.[1][4]

Q3: What are the known clinical side effects of RMC-5552?

In a phase 1 clinical trial, the most common treatment-related adverse events were mucositis, nausea, and fatigue.[1][2] Consistent with its mTORC1 selectivity, the incidence of hyperglycemia was low and not dose-limiting.[1][2][3] Prophylactic use of a tacrolimus (B1663567) mouthwash was shown to reduce the incidence and severity of oral mucositis.[1][9]

Troubleshooting Unexpected Phenotypes

Scenario 1: Paradoxical Activation of a Pro-Survival Pathway

Question: We treated our cancer cell line with RMC-5552 and observed the expected decrease in p-S6K. However, we also saw an unexpected increase in the phosphorylation of AKT. Why is this happening?

Possible Explanation: This is a known feedback loop mechanism associated with mTORC1 inhibition. mTORC1 is a negative regulator of several receptor tyrosine kinases (RTKs). Inhibition of mTORC1 can lead to the upregulation of RTK expression and subsequent activation of the PI3K-AKT pathway. Since RMC-5552 is highly selective for mTORC1 and spares mTORC2 (which is responsible for AKT phosphorylation), this feedback activation of AKT can occur.[4]

Troubleshooting Steps:

  • Confirm On-Target Activity: Verify the inhibition of mTORC1 signaling by assessing the phosphorylation status of direct downstream targets like 4EBP1 and S6K via Western blot.

  • Investigate RTK Activation: Profile the expression and phosphorylation status of relevant RTKs (e.g., EGFR, HER2, IGF-1R) to identify the upstream driver of AKT activation.

  • Combination Therapy: Consider co-treatment with an inhibitor of the upstream RTK or a PI3K inhibitor to abrogate the feedback activation of AKT and potentially enhance the anti-proliferative effects of RMC-5552.

Scenario 2: Intrinsic or Acquired Resistance to RMC-5552

Question: Our cell line, which has a PIK3CA mutation and was initially sensitive to RMC-5552, has developed resistance over time. What are the potential mechanisms of resistance?

Possible Explanations:

  • Mutations in mTORC1 components: Although not yet clinically documented for RMC-5552, mutations in the components of the mTORC1 complex could potentially alter the binding of the drug.

  • Upregulation of parallel signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the mTORC1 blockade. The RAS-MAPK pathway is a common escape route.[10]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of RMC-5552.

Troubleshooting Steps:

  • Sequence mTORC1 Components: Sequence the key components of the mTORC1 complex (mTOR, Raptor) in the resistant cells to identify any potential mutations.

  • Pathway Profiling: Use phosphoproteomics or antibody arrays to compare the signaling profiles of sensitive and resistant cells to identify upregulated parallel pathways.

  • Combination with RAS Pathway Inhibitors: Preclinical data suggests that combining RMC-5552 with RAS(ON) inhibitors can lead to enhanced anti-tumor activity and overcome resistance.[5][11][12]

  • Assess Drug Efflux: Measure the intracellular concentration of RMC-5552 in sensitive versus resistant cells and assess the expression of common drug efflux pumps.

Data Presentation

Table 1: Summary of RMC-5552 In Vitro Activity

ParameterValueReference
mTORC1/mTORC2 Selectivity~40-fold[3][5]
p4EBP1 IC50Sub-nanomolar[10]
Off-Target Kinase Inhibition (>30% at 1µM)None observed in a panel of 300 kinases[4][13]

Table 2: Common Treatment-Related Adverse Events in Phase 1 Trial

Adverse EventFrequencyGrade 3 FrequencyReference
Mucositis/Stomatitis49%21% (at doses ≥ 10 mg)[1][11]
Nausea44%-[1]
Fatigue42%-[1]
Hyperglycemia4%-[1][2]

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-Glycine gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4EBP1 (Thr37/46), 4EBP1, p-S6K (Thr389), S6K, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations

RMC5552_MOA cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 + mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K + FourEBP1 4EBP1 mTORC1->FourEBP1 + Apoptosis Apoptosis mTORC1->Apoptosis mTORC2->AKT + pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis p4EBP1 p-4EBP1 FourEBP1->p4EBP1 p4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits

Caption: Mechanism of action of RMC-5552.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with RMC-5552 Check_On_Target Confirm On-Target Effect (e.g., p-S6K, p-4EBP1) Start->Check_On_Target On_Target_Yes On-Target Effect Confirmed Check_On_Target->On_Target_Yes On_Target_No On-Target Effect Not Confirmed Check_On_Target->On_Target_No Paradoxical_Activation Paradoxical Activation (e.g., increased p-AKT) On_Target_Yes->Paradoxical_Activation Resistance Resistance (Loss of Sensitivity) On_Target_Yes->Resistance Troubleshoot_Experiment Troubleshoot Experimental Protocol (e.g., drug stability, dosing, cell line integrity) On_Target_No->Troubleshoot_Experiment Investigate_Feedback Investigate Feedback Loops (e.g., p-AKT) Consider_Combo Consider Combination Therapy Investigate_Feedback->Consider_Combo Investigate_Resistance Investigate Resistance Mechanisms (e.g., pathway profiling, sequencing) Investigate_Resistance->Consider_Combo Paradoxical_Activation->Investigate_Feedback Resistance->Investigate_Resistance

References

(32-Carbonyl)-RMC-5552 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for (32-Carbonyl)-RMC-5552, a potent and selective mTORC1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, third-generation, bi-steric inhibitor of the mTORC1 complex.[1][2] It is designed to bind to two distinct sites on mTORC1 simultaneously, leading to profound and selective inhibition of its kinase activity. This action prevents the phosphorylation of downstream targets like 4E-binding protein 1 (4EBP1) and S6 kinase (S6K), which are crucial for protein synthesis and cell growth.[1][3] Unlike earlier mTOR inhibitors, RMC-5552 effectively suppresses 4EBP1 phosphorylation, a key factor in oncogene expression.[4] Its high selectivity for mTORC1 over mTORC2 minimizes side effects such as hyperglycemia that are common with less selective inhibitors.[5][6]

Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. This typically occurs if the final concentration of the organic solvent used for the stock solution (like DMSO) is too high in the final culture medium, or if the compound's solubility limit in the medium is exceeded. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it serially in the culture medium to the desired final concentration, ensuring vigorous mixing during dilution.

Q3: Can I store pre-diluted this compound in my aqueous buffer or cell culture medium?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. The compound's limited aqueous solubility can lead to precipitation and degradation over time, affecting the accuracy of your experimental results. Stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C.[7] Working solutions in aqueous buffers or media should be prepared fresh for each experiment.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data is limited in the public domain, it is best practice to protect the compound from light and moisture.[8] Stock solutions in DMSO should be stored in tightly sealed vials at low temperatures (-20°C for up to one month or -80°C for up to six months) to minimize degradation.[7] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in initial solvent. Incorrect solvent choice.This compound is highly soluble in DMSO.[8] Use of ultrasonic treatment can aid dissolution.[8][9]
Insufficient solvent volume.Ensure you are using a sufficient volume of solvent to prepare a concentrated stock solution. Refer to the solubility data table below.
Precipitation observed upon dilution into aqueous media (e.g., PBS, cell culture media). "Salting out" or exceeding solubility limit.Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in your aqueous medium to reach the final desired concentration. Ensure rapid and thorough mixing during dilution.
Shock precipitation from a large volume of organic solvent.Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines.
Inconsistent results in in vitro or in vivo experiments. Compound precipitation or degradation.Prepare fresh working solutions for each experiment from a properly stored stock solution. Visually inspect for any precipitation before use.
Incomplete dissolution of the stock solution.Ensure the stock solution is fully dissolved, using sonication if necessary, before making dilutions.[8]

Quantitative Solubility Data

SolventConcentrationComments
Dimethyl Sulfoxide (DMSO) 146.67 mg/mL (82.58 mM)Ultrasonic treatment is recommended to achieve this concentration.[8]
In vivo Formulation 1 (Suspension) 5.5 mg/mL (3.10 mM)10% DMSO in Corn oil. Requires sonication. Suitable for oral and intraperitoneal injection.[7]
In vivo Formulation 2 (Suspension) 5 mg/mL (2.81 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[10][11]
In vivo Formulation 3 Not specified5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O. Used for intraperitoneal injection in preclinical studies.[5][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound (MW: 1776.11 g/mol )[8], anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.

  • Procedure: a. Weigh out 1.78 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 100 µL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

  • Materials: 10 mM this compound in DMSO stock solution, Corn oil, sterile tubes, vortex mixer, and sonicator.

  • Procedure (for a 5.5 mg/mL suspension): a. Prepare a 55.0 mg/mL stock solution of this compound in DMSO. b. In a sterile tube, add 900 µL of Corn oil. c. Add 100 µL of the 55.0 mg/mL DMSO stock solution to the Corn oil. d. Vortex the mixture vigorously for 2-3 minutes. e. Sonicate the suspension until it is homogenous. f. This protocol yields a 5.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[7] Prepare this formulation fresh before each use.

Visualizations

mTOR_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis relieves inhibition RMC5552 This compound RMC5552->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of RMC-5552.

experimental_workflow start Weigh This compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot & Store at -80°C stock->store dilute Serial Dilution in Aqueous Medium stock->dilute end Final Working Solution dilute->end

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic start Solubility Issue? precip_stock Precipitation in Stock Solution? start->precip_stock Yes precip_aq Precipitation in Aqueous Medium? start->precip_aq No precip_stock->precip_aq No check_solvent Action: Use 100% DMSO & Sonicate precip_stock->check_solvent Yes check_dilution Action: Use Serial Dilution & Vigorous Mixing precip_aq->check_dilution Yes success Problem Resolved precip_aq->success No check_solvent->success check_dmso_conc Action: Keep Final DMSO Concentration <0.5% check_dilution->check_dmso_conc check_dmso_conc->success

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Validating Antibody Specificity for mTOR Pathway Proteins after RMC-5552 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating antibody specificity for mTOR pathway proteins following treatment with RMC-5552, a potent and selective mTORC1 inhibitor.

Troubleshooting Guides

This section addresses common issues encountered during the validation of antibodies against key mTOR pathway proteins after RMC-5552 treatment.

Q1: Why am I seeing a weak or no signal for my phosphorylated protein of interest (e.g., p-4E-BP1, p-S6K1) after RMC-5552 treatment?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Effective RMC-5552 Inhibition RMC-5552 is a bi-steric mTORC1 inhibitor designed to suppress the phosphorylation of mTORC1 substrates like 4E-BP1 and S6K1.[1][2][3][4] A weak or absent signal for the phosphorylated form of these proteins is the expected outcome of successful RMC-5552 treatment.
Suboptimal Antibody Concentration The antibody concentration may be too low. Increase the primary antibody concentration incrementally (e.g., from 1:1000 to 1:500).
Insufficient Protein Loading The amount of protein loaded onto the gel may be insufficient, especially for low-abundance proteins. Increase the total protein loaded per lane (e.g., from 20 µg to 40 µg).
Inefficient Protein Transfer Ensure proper transfer of proteins from the gel to the membrane. Verify the integrity of your transfer setup, including the transfer buffer composition and the absence of air bubbles between the gel and membrane.
Inactive Secondary Antibody The secondary antibody may have lost activity. Use a fresh aliquot of the secondary antibody or test it with a known positive control.
Incorrect Blocking Buffer The blocking buffer may be masking the epitope. For some phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBS-T is recommended over non-fat dry milk.[5]
Q2: I'm observing non-specific bands in my Western blot for mTOR pathway proteins. How can I resolve this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Primary Antibody Concentration Too High High antibody concentrations can lead to non-specific binding. Decrease the primary antibody concentration (e.g., from 1:1000 to 1:2000 or 1:5000).[6]
Inadequate Blocking Insufficient blocking can result in high background and non-specific bands. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) and ensure the blocking agent is appropriate for your antibody.
Insufficient Washing Inadequate washing between antibody incubations can lead to non-specific signal. Increase the number and duration of washes with TBS-T.
Sample Degradation Protein degradation can result in smaller, non-specific bands. Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept on ice and stored properly at -80°C.[7]
Secondary Antibody Cross-Reactivity The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.
Q3: How can I confirm that my antibody is specific to the phosphorylated form of the protein?

Phosphatase Treatment:

A definitive method to validate a phospho-specific antibody is to treat your protein lysate with a phosphatase to remove phosphate (B84403) groups.[7][8][9][10][11] If the antibody is specific, the signal should be significantly reduced or eliminated in the phosphatase-treated sample compared to the untreated control.

Experimental Workflow for Phosphatase Treatment:

cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Analysis A Cell Lysate (Positive for Phosphorylation) B Divide Lysate into Two Aliquots A->B C Aliquot 1: Add Phosphatase (e.g., CIP or Lambda Phosphatase) B->C D Aliquot 2: Add Buffer Only (Untreated Control) B->D E Incubate Both Aliquots C->E D->E F Run Western Blot E->F G Probe with Phospho-Specific Antibody F->G H Compare Signals G->H

Caption: Workflow for validating phospho-specific antibody specificity using phosphatase treatment.

Expected Results from Phosphatase Treatment:

Sample Expected Signal with Phospho-Specific Antibody Interpretation
Untreated Control Strong band at the expected molecular weightThe protein is phosphorylated.
Phosphatase-Treated Significantly reduced or absent bandThe antibody is specific to the phosphorylated epitope.

Frequently Asked Questions (FAQs)

Q1: What is RMC-5552 and how does it affect the mTOR pathway?

RMC-5552 is a bi-steric, mTORC1-selective inhibitor.[1][2][3][4] It binds to two different sites on the mTORC1 complex, leading to potent and selective inhibition of its kinase activity.[1] This results in the decreased phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6K1, which are critical regulators of protein synthesis and cell growth.[1][2]

mTORC1 Signaling Pathway and the Effect of RMC-5552:

cluster_0 Upstream Signals cluster_1 Downstream Effectors GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 pS6K1 p-S6K1 mTORC1->pS6K1 RMC5552 RMC-5552 RMC5552->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth p4EBP1->ProteinSynthesis pS6K1->ProteinSynthesis

Caption: RMC-5552 inhibits mTORC1, leading to decreased phosphorylation of its downstream effectors.

Q2: What are appropriate positive and negative controls when validating antibodies for the mTOR pathway in the context of RMC-5552 treatment?

Control Strategies:

Control Type Description Expected Outcome for p-4E-BP1/p-S6K1
Positive Control Cells treated with a known mTORC1 activator (e.g., IGF-1 or serum).Strong signal, indicating active mTORC1 signaling.
Negative Control (Drug Treatment) Cells treated with RMC-5552 or another mTOR inhibitor (e.g., rapamycin).Weak or absent signal, confirming drug efficacy and antibody specificity.
Negative Control (Phosphatase) Cell lysate treated with a phosphatase (e.g., CIP or lambda phosphatase).[8][9][10][11]Absent signal, confirming the antibody is phospho-specific.
Total Protein Control A parallel blot probed with an antibody against the total, non-phosphorylated form of the protein (e.g., total 4E-BP1, total S6K1).Signal should remain relatively consistent across treatments, indicating that the observed changes are in phosphorylation status, not total protein levels.
Q3: What are the key experimental details for a Western blot protocol to detect mTOR pathway proteins?

Detailed Western Blot Protocol:

1. Sample Preparation:

  • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Transfer:

  • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T).[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-4E-BP1, anti-p-S6K1, or their total protein counterparts) at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Logical Flow for Troubleshooting Antibody Specificity:

cluster_0 Initial Checks cluster_1 Troubleshooting Weak/No Signal cluster_2 Troubleshooting Non-Specific Bands cluster_3 Confirming Phospho-Specificity Start Start: Unexpected Western Blot Result CheckProtocol Review Protocol: - Antibody Dilutions - Blocking/Washing Steps - Reagent Preparation Start->CheckProtocol CheckControls Evaluate Controls: - Positive Control Signal? - Total Protein Levels Stable? Start->CheckControls IncreaseAb Increase Primary Antibody Concentration CheckProtocol->IncreaseAb Weak Signal DecreaseAb Decrease Primary Antibody Concentration CheckProtocol->DecreaseAb Non-specific IncreaseProtein Increase Protein Load CheckControls->IncreaseProtein Weak Signal OptimizeBlocking Optimize Blocking (Time, Reagent) CheckControls->OptimizeBlocking Non-specific PhosphataseTx Perform Phosphatase Treatment Experiment IncreaseAb->PhosphataseTx IncreaseProtein->PhosphataseTx DecreaseAb->PhosphataseTx OptimizeBlocking->PhosphataseTx End End: Validated Antibody PhosphataseTx->End Signal Disappears

Caption: A logical workflow for troubleshooting and validating antibody specificity in Western blotting experiments.

References

Technical Support Center: (32-Carbonyl)-RMC-5552 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (32-Carbonyl)-RMC-5552, a potent and selective bi-steric inhibitor of mTORC1.[1][2][3]

Understanding this compound

This compound, hereafter referred to as RMC-5552, is a third-generation mTOR inhibitor that selectively targets the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[4][5] Its bi-steric mechanism of action, interacting with both the orthosteric and allosteric sites of mTORC1, allows for profound and selective inhibition of downstream signaling.[4][6] A key feature of RMC-5552 is its ability to potently suppress the phosphorylation of 4E-binding protein 1 (4EBP1), a critical regulator of protein translation often dysregulated in cancer.[1][2][7] This contrasts with first-generation mTOR inhibitors (rapalogs), which only weakly inhibit 4EBP1 phosphorylation.[2][4]

The primary signaling pathway affected by RMC-5552 is the PI3K/Akt/mTOR pathway, a crucial regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in various cancers.[1][8]

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and a general workflow for dose-response curve analysis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4EBP1 mTORC1->FourEBP1 Raptor Raptor Raptor->mTORC1 mTOR mTOR mTOR->Raptor Rictor Rictor mTOR->Rictor S6 Ribosomal Protein S6 S6K1->S6 Transcription Gene Transcription S6->Transcription eIF4E eIF4E FourEBP1->eIF4E Inhibits Translation Protein Translation (Cell Growth, Proliferation) eIF4E->Translation RMC5552 RMC-5552 RMC5552->mTORC1 Inhibits mTORC2->Akt Activates Rictor->mTORC2

Caption: PI3K/Akt/mTORC1 signaling pathway targeted by RMC-5552.

A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow attachment/growth) A->B C 3. RMC-5552 Serial Dilution (Prepare concentration range) B->C D 4. Compound Treatment (Add dilutions to cells) C->D E 5. Incubation (e.g., 24, 48, 72 hours) D->E F 6. Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Data Acquisition (Plate reader) F->G H 8. Dose-Response Curve Fitting (e.g., four-parameter logistic model) G->H I 9. IC50/EC50 Determination H->I

Caption: General experimental workflow for dose-response analysis.

Quantitative Data Summary

The following table summarizes representative data for RMC-5552 based on preclinical findings. Actual values may vary depending on the cell line and experimental conditions.

ParameterValueCell Line/ModelNotes
mTORC1 Selectivity ~40-foldCell-based assaysRMC-5552 is highly selective for mTORC1 over mTORC2.[5][9]
p-4EBP1 Inhibition Sub-nanomolar IC50Various preclinical modelsDemonstrates potent inhibition of a key downstream target.[4][6]
p-S6K Inhibition Potent InhibitionIn vitro and in vivo modelsEffectively inhibits another direct substrate of mTORC1.[5][9]
Antitumor Activity (in vivo) Dose-dependentXenograft modelsSignificant tumor growth inhibition observed at tolerated doses.[5]
Clinical Dose Range (Phase 1/1b) 1.6 to 16 mg IV weeklyHuman patients with solid tumorsDose-escalation study to determine safety and tolerability.[2][5][10]

Experimental Protocols

A detailed protocol for a typical in vitro dose-response experiment is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCC1954 for PIK3CA-mutant breast cancer)[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]

  • RMC-5552 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates[11]

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation:

    • Prepare a serial dilution of RMC-5552 from the stock solution in complete medium. A common starting point is a 2X concentration series.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[12]

  • Cell Treatment:

    • Carefully add 100 µL of the 2X RMC-5552 dilutions to the appropriate wells.

    • Include vehicle control wells (medium with the same final DMSO concentration) and no-cell control wells (medium only for background subtraction).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

    • Incubate at room temperature for the recommended time to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background signal from all experimental wells.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response versus the logarithm of the RMC-5552 concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[13]

Troubleshooting and FAQs

This section addresses common issues that may arise during dose-response curve analysis with RMC-5552.

A High Variability in Replicates? B Check Cell Plating Consistency (Homogenous suspension, pipetting technique) A->B Yes C Assess for Edge Effects (Use outer wells for PBS/media) A->C Yes D Incomplete or Flat Dose-Response Curve? A->D No E Expand Concentration Range (Higher and lower doses) D->E Yes F Verify Compound Activity (Fresh dilutions, proper storage) D->F Yes G Extend Incubation Time D->G Yes H Unexpected IC50 Value? D->H No I Confirm Cell Line Identity & Passage Number (Low passage number is ideal) H->I Yes J Check Seeding Density (Ensure exponential growth phase) H->J Yes K Review Data Normalization H->K Yes

Caption: A logical troubleshooting guide for common dose-response issues.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve does not reach a bottom plateau (0% viability). What should I do?

A1: This can indicate several things:

  • Insufficient Concentration: The highest concentration of RMC-5552 used may not be sufficient to induce maximal inhibition. Try extending the concentration range.[14]

  • Incomplete Response: RMC-5552 may not induce 100% cell death in the chosen cell line under the tested conditions. This can be a true biological effect.

  • Assay Window: The incubation time might be too short. Consider extending the incubation period (e.g., 96 hours) to allow for the full effect of the compound to manifest.

Q2: I am observing high variability between my technical replicates. What are the common causes?

A2: High variability often stems from technical inconsistencies:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Uneven cell distribution is a primary source of variability.[12]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is good practice to fill these wells with sterile PBS or medium and not use them for experimental samples.[12][15]

  • Pipetting Errors: Inaccurate pipetting of either cells or the compound can lead to significant variations. Use calibrated pipettes and proper techniques.

Q3: The IC50 value I obtained is different from what has been reported. Why might this be?

A3: Discrepancies in IC50 values can be due to several factors:

  • Different Experimental Conditions: Cell line passage number, cell seeding density, media composition (especially serum concentration), and incubation time can all influence the apparent IC50.[12][16] It is crucial to keep these parameters consistent.

  • Cell Line Integrity: Ensure your cell line has not been misidentified or cross-contaminated and is within a low passage number range, as high passage numbers can alter cellular characteristics and response to stimuli.[17]

  • Data Analysis Model: The specific non-linear regression model used and the constraints applied (e.g., fixing the top or bottom plateaus) can affect the calculated IC50.[13][14]

Q4: Should I normalize my dose-response data?

A4: Normalizing your data, typically by setting the vehicle control as 100% and a no-cell or maximal inhibition control as 0%, is a standard practice.[13] This allows for easier comparison of results across different experiments and plates by standardizing the response range. However, be mindful of how you normalize and ensure it is applied consistently.

Q5: What is the stability of RMC-5552 in cell culture medium?

References

Validation & Comparative

RMC-5552 Demonstrates Superior Inhibition of 4EBP1 Phosphorylation Compared to Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals that the novel bi-steric mTORC1 inhibitor, RMC-5552, more effectively suppresses the phosphorylation of the critical translation regulator 4EBP1 than the first-generation allosteric inhibitor, rapamycin (B549165). This enhanced activity addresses a key limitation of rapamycin and its analogs, positioning RMC-5552 as a promising therapeutic agent for tumors with hyperactivated mTORC1 signaling.

Researchers and drug development professionals will find compelling evidence that RMC-5552's unique mechanism of action leads to a more profound and durable inhibition of a key oncogenic pathway. While both compounds target the mTORC1 complex, their differential effects on the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4EBP1) have significant implications for their anti-tumor activity.

Unraveling the Mechanism: A Tale of Two Inhibitors

Rapamycin, a well-established mTORC1 inhibitor, acts allosterically by binding to FKBP12, which then interacts with the FRB domain of mTOR.[1] This complex effectively inhibits the phosphorylation of one of mTORC1's primary substrates, S6 kinase (S6K), but exhibits weak and often incomplete inhibition of 4EBP1 phosphorylation.[2][3] This partial inhibition of the 4EBP1-eIF4E axis is considered a significant factor in the modest clinical benefit observed with rapamycin and its analogs (rapalogs) in cancer therapy.[2][4]

In contrast, RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[5] It is composed of a rapamycin-like core covalently linked to an mTOR active-site inhibitor.[4] This innovative design allows RMC-5552 to bind to both the allosteric (FRB) and the orthosteric (active) sites of mTORC1, leading to a more potent and complete suppression of its kinase activity.[2] Consequently, RMC-5552 effectively inhibits the phosphorylation of both S6K and 4EBP1.[6][7]

Quantitative Comparison of Inhibitory Activity

The differential effects of RMC-5552 and rapamycin on 4EBP1 phosphorylation are not just qualitative but have been quantified in preclinical studies. While direct IC50 values for rapamycin's inhibition of 4EBP1 phosphorylation are not as prominently reported due to its weak effect, studies consistently show that RMC-5552 and its analogs potently inhibit this phosphorylation event at nanomolar concentrations.

Compound ClassRepresentative Compound(s)TargetEffect on p4EBP1 (Thr37/46)Selectivity for mTORC1 over mTORC2Reference
Bi-steric Inhibitor RMC-5552, RMC-4627mTORC1 (bi-steric)Potent Inhibition (IC50 ≈ 1.4-2.5 nM for analogs)High (~13 to 40-fold)[2][8][9]
Rapalog RapamycinmTORC1 (allosteric)Weak/Incomplete InhibitionHigh[2][3][10]

Table 1: Comparative effects of RMC-5552 and Rapamycin on 4EBP1 phosphorylation. Data for RMC-5552 analogs are included to demonstrate the potency of this class of inhibitors.

In studies on lymphangioleiomyomatosis (LAM)-associated fibroblasts, RMC-5552 was shown to prevent the phosphorylation of 4EBP1 at the rapamycin-insensitive Thr37/46 sites, a crucial event for the release of the translation initiation factor eIF4E.[10] In contrast, rapamycin alone only inhibited the phosphorylation of S6.[4][10]

Signaling Pathway and Experimental Workflow

The mTORC1 signaling pathway plays a central role in regulating cell growth and proliferation. Upon activation by growth factors and nutrients, mTORC1 phosphorylates its downstream effectors, including S6K and 4EBP1. Phosphorylation of 4EBP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation of oncogenic proteins like MYC.[2] RMC-5552's ability to potently inhibit 4EBP1 phosphorylation effectively shuts down this critical pathway.

References

Head-to-Head Comparison: RMC-5552 vs. INK128 in mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. Two prominent inhibitors targeting this pathway, RMC-5552 and INK128 (sapanisertib), have emerged with distinct mechanisms of action. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.

Executive Summary

RMC-5552 is a novel, bi-steric inhibitor highly selective for mTOR complex 1 (mTORC1), offering the potential for a more targeted therapeutic approach with a theoretically improved safety profile. In contrast, INK128 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2, providing broad inhibition of the mTOR signaling cascade. This guide delves into the specifics of their mechanism, potency, and preclinical efficacy, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Complexes

The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. RMC-5552 and INK128 differ fundamentally in their interaction with these complexes.

RMC-5552: The mTORC1-Selective Specialist

RMC-5552 is a third-generation, bi-steric inhibitor designed for high selectivity towards mTORC1.[1] It achieves this by binding to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding site of mTOR within the mTORC1 complex.[1] This dual binding leads to potent and durable inhibition of mTORC1 signaling, particularly the phosphorylation of its key substrate, 4E-BP1, which is often weakly inhibited by first-generation mTOR inhibitors (rapalogs).[2][3] By sparing mTORC2, RMC-5552 is designed to avoid the dose-limiting toxicities associated with dual mTORC1/2 inhibition, such as hyperglycemia.[2]

INK128: The Dual mTORC1/mTORC2 Inhibitor

INK128 (also known as sapanisertib (B612132) or MLN0128) is a second-generation, ATP-competitive small molecule inhibitor that targets the kinase domain of mTOR.[4][5] This mechanism allows it to potently inhibit both mTORC1 and mTORC2.[6][7] By inhibiting both complexes, INK128 blocks the phosphorylation of key downstream effectors of both branches of the mTOR pathway, including S6K and 4E-BP1 (mTORC1) and AKT at Ser473 (mTORC2).[6][7]

Signaling Pathway Overview

The differential targeting of mTORC1 and mTORC2 by RMC-5552 and INK128 has distinct consequences on downstream signaling events.

cluster_RMC5552 RMC-5552 cluster_INK128 INK128 RMC-5552 RMC-5552 mTORC1 mTORC1 RMC-5552->mTORC1 Inhibits p-4EBP1 p-4EBP1 (Thr37/46) mTORC1->p-4EBP1 Phosphorylates p-S6K p-S6K (Thr389) mTORC1->p-S6K Phosphorylates INK128 INK128 mTORC1_2 mTORC1 INK128->mTORC1_2 Inhibits mTORC2_2 mTORC2 INK128->mTORC2_2 Inhibits p-4EBP1_2 p-4EBP1 (Thr37/46) mTORC1_2->p-4EBP1_2 Phosphorylates p-S6K_2 p-S6K (Thr389) mTORC1_2->p-S6K_2 Phosphorylates p-AKT_2 p-AKT (Ser473) mTORC2_2->p-AKT_2 Phosphorylates

Figure 1. Differential targeting of mTOR signaling pathways by RMC-5552 and INK128.

Potency and Selectivity: A Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of RMC-5552 and INK128 based on available preclinical data.

Table 1: In Vitro Potency (IC50, nM)

CompoundTargetp-S6K (mTORC1)p-4EBP1 (mTORC1)p-AKT (mTORC2)Cell Growth (LAM Fibroblasts)
RMC-5552 mTORC10.14[8][9]0.48[8][9]19[8][9]~0.2[10]
INK128 mTORC1/2Potent Inhibition[6]Potent Inhibition[6]Potent Inhibition[6]~2.5[10]

Table 2: Selectivity Profile

CompoundPrimary Target(s)mTORC1/mTORC2 Selectivity
RMC-5552 mTORC1~40-fold selective for mTORC1[8][9][12]
INK128 mTORC1 and mTORC2Dual inhibitor, not selective

Preclinical Efficacy: In Vitro and In Vivo Evidence

In Vitro Studies

Direct comparative studies highlight the differential effects of RMC-5552 and INK128 on cell proliferation and signaling.

  • Growth Inhibition: In a study using normal and LAM lung fibroblasts, RMC-5552 demonstrated approximately 10-fold greater potency in inhibiting cell growth compared to INK128 (IC50s of ~0.2 nM vs. ~2.5 nM, respectively).[10] Furthermore, the preclinical tool compound for RMC-5552, RMC-6272, showed superior growth inhibitory effects in NF2-deficient meningioma cell lines compared to INK128.[13]

  • Signaling Inhibition: Western blot analysis in LAM fibroblasts confirmed that RMC-5552 selectively inhibits mTORC1 signaling (p-S6 and p-4E-BP1) without affecting mTORC2 (p-Akt). In contrast, INK128 inhibited both mTORC1 and mTORC2 readouts.[10] Studies with RMC-6272 also demonstrated a more durable inhibition of p-4E-BP1 compared to INK128.[13]

In Vivo Studies

While direct head-to-head in vivo efficacy studies are limited, available data provides insights into the anti-tumor activity of both compounds.

  • RMC-5552: In a human xenograft model of MCF-7 breast cancer, RMC-5552 administered intraperitoneally once weekly resulted in a reduction in tumor volume at doses of 1-10 mg/kg.[8][12] In the HCC1954 breast cancer xenograft model, a weekly dose of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg led to tumor stasis.[14]

  • INK128: In a ZR-75-1 breast cancer xenograft model, INK128 showed tumor growth inhibition at a dose of 0.3 mg/kg/day administered orally.[7] In an orthotopic xenograft model of neuroblastoma, INK128 treatment led to significant tumor regression.[6]

  • Comparative In Vivo Data: A study utilizing the preclinical tool compound RMC-6272 in a Tsc2+/- A/J mouse model of renal tumors showed that while both RMC-6272 and INK128 reduced tumor volume, tumors in the INK128-treated group exhibited more regrowth after treatment cessation compared to the RMC-6272 group.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays used to evaluate mTOR inhibitors.

Cell Viability Assay (Crystal Violet)

This protocol provides a general framework for assessing the effect of RMC-5552 and INK128 on cell proliferation.

start Start seed Seed cells in 96-well plate start->seed treat Treat with RMC-5552 or INK128 seed->treat incubate Incubate for 48-72h treat->incubate wash Wash with PBS incubate->wash fix Fix with Methanol (B129727) wash->fix stain Stain with 0.1% Crystal Violet fix->stain wash2 Wash with water stain->wash2 solubilize Solubilize dye wash2->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Figure 2. General workflow for a crystal violet cell viability assay.

Materials:

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Methanol (100%)

  • Crystal Violet solution (0.1% in water)

  • Solubilization buffer (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of RMC-5552 or INK128 for 48-72 hours.

  • Gently wash the cells with PBS.

  • Fix the cells with 100% methanol for 10-15 minutes at room temperature.

  • Remove the methanol and stain the cells with 0.1% crystal violet solution for 20-30 minutes.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the bound dye with a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps to assess the inhibition of mTORC1 and mTORC2 signaling by RMC-5552 and INK128.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-p-4EBP1, anti-p-AKT, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with RMC-5552 or INK128 for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of RMC-5552 or INK128 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Drug formulation vehicles

Procedure:

  • Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle control, RMC-5552, INK128).

  • Administer the compounds at the predetermined dose and schedule (e.g., RMC-5552: 1-10 mg/kg, i.p., once weekly; INK128: 0.3 mg/kg, p.o., daily).[7][8]

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target engagement).

Conclusion

RMC-5552 and INK128 represent two distinct strategies for targeting the mTOR pathway. RMC-5552, with its high selectivity for mTORC1, offers a promising approach to potently inhibit a key driver of tumor growth while potentially mitigating the side effects associated with broader mTOR inhibition. INK128, as a dual mTORC1/2 inhibitor, provides comprehensive blockade of mTOR signaling, which may be advantageous in certain cancer contexts. The choice between these two inhibitors will depend on the specific research question, the genetic background of the cancer model, and the desired therapeutic window. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their pursuit of novel cancer therapies.

References

RMC-5552 Demonstrates Potent and Selective Anti-Tumor Efficacy in Xenograft Models, Outperforming Previous Generations of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Redwood City, CA – December 15, 2025 – Revolution Medicines, Inc. today released a comprehensive comparison guide detailing the preclinical anti-tumor efficacy of its investigational bi-steric mTORC1-selective inhibitor, (32-Carbonyl)-RMC-5552. The guide, targeted towards researchers, scientists, and drug development professionals, presents compelling evidence from xenograft studies demonstrating RMC-5552's superior and more durable tumor growth inhibition compared to first and second-generation mTOR inhibitors.

RMC-5552 is a first-in-class, third-generation mTORC1 inhibitor designed to overcome the limitations of its predecessors. By binding to both the allosteric and catalytic sites of mTORC1, RMC-5552 achieves potent and selective inhibition of mTORC1 signaling, leading to robust suppression of 4EBP1 phosphorylation, a critical regulator of oncogenic protein synthesis. This bi-steric mechanism of action distinguishes RMC-5552 from allosteric inhibitors like rapamycin (B549165) and everolimus, which only partially inhibit mTORC1, and catalytic inhibitors such as MLN0128, which also inhibit mTORC2, leading to undesirable side effects like hyperglycemia.[1][2]

Comparative Anti-Tumor Efficacy in Xenograft Models

The following tables summarize the anti-tumor efficacy of RMC-5552 and other mTOR inhibitors in various human cancer xenograft models. The data highlights RMC-5552's significant, dose-dependent anti-tumor activity.

Table 1: Efficacy of RMC-5552 in Human Breast Cancer Xenograft
Xenograft ModelCompoundDosage and ScheduleTumor Growth InhibitionReference
HCC1954 (Breast Cancer)RMC-55521 mg/kg, weeklySignificant growth inhibition[3][4]
HCC1954 (Breast Cancer)RMC-55523 mg/kg, weeklyTumor stasis[3][4]
Table 2: Comparative Efficacy of Bi-steric mTORC1 Inhibitors and Other mTOR Inhibitors
Xenograft ModelCompoundDosage and ScheduleKey FindingsReference
TSC1-null Bladder Cancer PDXRMC-6272 (bi-steric tool compound)Not specifiedDrove deeper tumor regressions and delayed regrowth compared to rapamycin and MLN0128[2]
Tsc2+/- A/J Mouse Kidney CancerRMC-4627 & RMC-6272Not specifiedMarkedly reduced tumor volume compared to vehicle. Less tumor regrowth than rapamycin and MLN0128 after treatment cessation.[2]
Primary Effusion LymphomaMLN0128Not specifiedReduced effusion volumes[5][6]
Table 3: Efficacy of First and Second-Generation mTOR Inhibitors in Various Xenograft Models
Xenograft ModelCompoundDosage and ScheduleTumor Growth Inhibition (T/C ratio or % TGI)Reference
Hepatocellular Carcinoma PDXEverolimus (RAD001)2.5 mg/kg, dailyT/C ratio of 0.11 - 0.48[7]
HCT116 (Colon Cancer)Everolimus10 mg/kg, dailySignificant growth inhibition[8]
786-O (Renal Cell Carcinoma)Temsirolimus (B1684623)0.6 mg/kgSignificant growth inhibition[9]
N87 (Gastric Cancer)BEZ23540 mg/kg70% tumor growth suppression[10]
U87-MG (Glioblastoma)AZD805520 mg/kg, daily85% tumor growth inhibition[11]
LS174T (Colon Cancer)PP24260 mg/kg, dailySignificant reduction in tumor size and weight[12]

Experimental Protocols

Detailed methodologies for the key xenograft studies are provided below to allow for a comprehensive evaluation of the presented data.

RMC-5552 in HCC1954 Human Breast Cancer Xenograft Model
  • Cell Line: HCC1954 human breast cancer cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous injection of HCC1954 cells into the flank of the mice.

  • Treatment: Once tumors reached a predetermined size, mice were treated weekly with RMC-5552 at doses of 1 mg/kg or 3 mg/kg.

  • Tumor Volume Measurement: Tumor volume was measured regularly to assess the rate of tumor growth.

  • Data Analysis: The tumor growth in the treated groups was compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.[3][4]

RMC-6272 (Bi-steric Tool Compound) in TSC1-null Bladder Cancer Patient-Derived Xenograft (PDX) Model
  • Model: Human TSC1-null bladder cancer patient-derived xenograft model.

  • Treatment: Mice were treated with RMC-6272, rapamycin, or MLN0128.

  • Endpoint: The study evaluated tumor regression and the delay in tumor regrowth after the cessation of treatment.[2]

Everolimus (RAD001) in Hepatocellular Carcinoma Patient-Derived Xenograft (PDX) Models
  • Model: Subcutaneous patient-derived HCC xenografts.

  • Treatment: Oral administration of RAD001 at a dose of 2.5 mg/kg daily.

  • Tumor Volume Measurement: Tumor weight was measured at day 18 of treatment.

  • Data Analysis: Efficacy was determined by the T/C ratio, where T is the median weight of treated tumors and C is the median weight of vehicle-treated tumors.[7]

Temsirolimus in 786-O Renal Cell Carcinoma Xenograft Model
  • Cell Line: 786-O human renal cell carcinoma cells.

  • Animal Model: Nu/Nu nude mice.

  • Tumor Implantation: Subcutaneous injection of 786-O cells.

  • Treatment: Mice were treated with temsirolimus at a dose of 0.6 mg/kg.

  • Tumor Volume Measurement: Tumor growth was monitored over a period of 46 days.[9]

BEZ235 in N87 Gastric Cancer Xenograft Model
  • Cell Line: N87 human gastric cancer cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Bilateral inoculation of N87 cells.

  • Treatment: Daily treatment with 40 mg/kg of BEZ235.

  • Endpoint: Tumor growth suppression was evaluated after 2 weeks of treatment.[10]

AZD8055 in U87-MG Glioblastoma Xenograft Model
  • Cell Line: U87-MG human glioblastoma cells.

  • Animal Model: Mice.

  • Treatment: Oral administration of AZD8055 at a dose of 20 mg/kg daily for 10 days.

  • Endpoint: Dose-dependent tumor growth inhibition was measured.[11]

PP242 in LS174T Colon Cancer Xenograft Model
  • Cell Line: LS174T human colon cancer cells.

  • Animal Model: Xenograft mouse model.

  • Tumor Implantation: LS174T cell-induced colon cancer.

  • Treatment: Treatment with 60 mg/kg/day of PP242 for 3 weeks was initiated when tumors reached 150–200 mm³.

  • Endpoint: Reduction in tumor size and weight was observed.[12]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of RMC-5552's efficacy and the experimental design, the following diagrams are provided.

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Raptor Raptor mLST8 mLST8 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

mTORC1 Signaling Pathway

BiSteric_Inhibition cluster_mTORC1 mTORC1 Complex mTOR mTOR Allosteric Site Allosteric Site Potent & Selective\nInhibition Potent & Selective Inhibition Catalytic Site Catalytic Site RMC-5552 RMC-5552 RMC-5552->Allosteric Site Binds RMC-5552->Catalytic Site Binds Rapamycin Rapamycin Rapamycin->Allosteric Site Binds Catalytic Inhibitor Catalytic Inhibitor Catalytic Inhibitor->Catalytic Site Binds

RMC-5552 Bi-Steric Inhibition

Xenograft_Workflow Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Inject Cells Tumor Growth Tumor Growth Implantation->Tumor Growth Monitor Treatment Treatment Tumor Growth->Treatment Randomize Data Collection Data Collection Treatment->Data Collection Measure Tumors Analysis Analysis Data Collection->Analysis Compare Groups

References

RMC-5552: A Comparative Analysis of a Novel mTORC1-Selective Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical activity of RMC-5552, a novel bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), against other established mTOR inhibitors. By presenting available experimental data, this document aims to offer an objective resource for evaluating the potential of RMC-5552 in various cancer models.

Introduction to RMC-5552 and mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The mechanistic target of rapamycin (mTOR) kinase is a central node in this pathway and exists in two distinct complexes: mTORC1 and mTORC2.

  • First-generation mTOR inhibitors (rapalogs) , such as everolimus (B549166), allosterically inhibit mTORC1. While effective in some contexts, their activity is often incomplete as they do not fully inhibit the phosphorylation of the key mTORC1 substrate, 4E-binding protein 1 (4EBP1).

  • Second-generation mTOR inhibitors , such as sapanisertib (B612132) (INK128), are ATP-competitive inhibitors that target both mTORC1 and mTORC2. This dual inhibition can lead to broader pathway suppression but may also result in increased toxicity due to the inhibition of mTORC2, which is involved in maintaining glucose homeostasis.

  • RMC-5552 represents a new class of bi-steric, mTORC1-selective inhibitors . It is designed to bind to both the allosteric and catalytic sites of mTORC1, leading to a more profound and selective inhibition of this complex, including robust suppression of 4EBP1 phosphorylation, while sparing mTORC2.[1][2] This selectivity is hypothesized to result in an improved therapeutic window.

Comparative In Vitro Activity

The following tables summarize the available in vitro data for RMC-5552 and its comparators. Direct head-to-head studies across a broad panel of cell lines are limited in the public domain; therefore, data from different studies are presented with their specific experimental contexts.

Table 1: RMC-5552 In Vitro Activity

CompoundTarget/Cell LineIC50 (nM)Notes
RMC-5552pS6K0.14Inhibition of a downstream effector of mTORC1.[3]
RMC-5552p4EBP10.48Inhibition of a key mTORC1 substrate involved in protein translation.[3][4]
RMC-5552pAKT (S473)19A marker for mTORC2 inhibition, demonstrating ~40-fold selectivity for mTORC1 over mTORC2.[3]
RMC-5552MDA-MB-468Not specifiedPotent inhibition of p4EBP1 phosphorylation was observed in this cell line.[5]

Table 2: Comparator In Vitro Activity

CompoundCell Line(s)IC50 (nM)Notes
EverolimusBT47471A HER2+ breast cancer cell line.[6]
EverolimusPrimary breast cancer cells156[6]
EverolimusSCCOHT-CH-1 (ovarian carcinoma)20,450[7]
EverolimusCOV434 (ovarian carcinoma)33,190[7]
SapanisertibmTOR (cell-free)1Potent enzymatic inhibition.[8][9]
SapanisertibPC3 (prostate cancer)100Antiproliferative activity.[9]

Comparative In Vivo Activity

The antitumor activity of RMC-5552 has been evaluated in several preclinical xenograft models. The following tables summarize these findings alongside data for everolimus and sapanisertib in various cancer models.

Table 3: RMC-5552 In Vivo Efficacy

Cancer ModelDosing RegimenOutcome
HCC1954 (PIK3CA mutant breast cancer)1 mg/kg, weeklySignificant tumor growth inhibition.[10]
HCC1954 (PIK3CA mutant breast cancer)3 mg/kg, weeklyTumor stasis.[10]
KRAS-mutant NSCLC (in combination with RAS(ON) inhibitors)Not specifiedEnhanced tumor apoptosis and durable tumor regressions compared to single agents.[11]
MCF-7 (breast cancer)1-10 mg/kg, i.p., once weekly for 28 daysReduction in tumor volume.[3]

Table 4: Comparator In Vivo Efficacy

CompoundCancer ModelDosing RegimenOutcome
EverolimusHepatocellular Carcinoma XenograftsDose-dependentInhibition of tumor growth.[12]
EverolimusTPC-1 (thyroid cancer)2.5 mg/kg and 5 mg/kg, intermittentDose-dependent tumor growth inhibition.[13]
SapanisertibZR-75-1 (breast cancer)0.3 mg/kg/dayTumor growth inhibition.[8]
SapanisertibEverolimus-resistant Pancreatic Neuroendocrine Tumors (PDX)Not specifiedCaused tumor shrinkage in most everolimus-resistant tumors.[2][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) mTORC2 mTORC2 AKT_p AKT (S473) mTORC2->AKT_p Phosphorylates Cell_Survival Cell Survival AKT_p->Cell_Survival Promotes RMC5552 RMC-5552 RMC5552->mTORC1 Rapalogs Everolimus (Rapalogs) Rapalogs->mTORC1 Dual_Inhibitors Sapanisertib (Dual mTORC1/2 Inhibitors) Dual_Inhibitors->mTORC1 Dual_Inhibitors->mTORC2 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Treatment Drug Treatment (RMC-5552 or Comparator) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p4EBP1, pS6K, pAKT) Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Implantation Tumor Cell Implantation in Mice IC50_Determination->Xenograft_Implantation Dose Selection Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Drug_Administration Drug Administration Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

References

Unlocking Synergistic Vulnerabilities: A Comparative Guide to (32-Carbonyl)-RMC-5552 and KRAS G12C Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of RAS-addicted cancers. However, innate and acquired resistance mechanisms often limit the duration of clinical benefit. A promising strategy to overcome this challenge lies in the combination of KRAS G12C inhibitors with agents that target key downstream or parallel signaling pathways. This guide provides a comprehensive comparison of the synergistic effects observed when combining the novel bi-steric mTORC1-selective inhibitor, (32-Carbonyl)-RMC-5552, with KRAS G12C inhibitors, supported by preclinical data and detailed experimental insights.

Mechanism of Action: A Dual Assault on Cancer Signaling

RMC-5552 is a potent and selective inhibitor of the mTORC1 complex, a critical regulator of cell growth and proliferation.[1][2][3][4] Unlike earlier generation mTOR inhibitors, RMC-5552 is a "bi-steric" inhibitor, interacting with both the orthosteric and allosteric sites of mTORC1.[5] This unique mechanism allows for profound inhibition of mTORC1 signaling, including the phosphorylation of its key substrates 4EBP1 and S6K, while maintaining a significant selectivity margin (approximately 40-fold) over mTORC2.[3][4][6] This selectivity is crucial as it mitigates the risk of mTORC2-inhibition-related hyperglycemia, a dose-limiting toxicity of pan-mTOR inhibitors.[5][6]

KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, function by covalently binding to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound state. This action effectively blocks the downstream MAPK signaling cascade (RAF-MEK-ERK), which is a primary driver of proliferation in KRAS-mutant tumors.

The rationale for combining RMC-5552 with KRAS G12C inhibitors stems from the intricate crosstalk between the PI3K/mTOR and MAPK signaling pathways. Inhibition of KRAS G12C can lead to a feedback activation of the PI3K/mTOR pathway, a key resistance mechanism. By co-administering RMC-5552, this escape route is effectively blocked, leading to a more potent and durable anti-tumor response.[7] Preclinical studies have demonstrated that this combination results in enhanced tumor apoptosis and durable tumor regressions compared to either agent alone.[1][8]

Signaling Pathway Overview

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C PI3K PI3K RTK->PI3K RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E | eIF4E->Proliferation KRAS_inhibitor KRAS G12C Inhibitor (e.g., Sotorasib) KRAS_inhibitor->KRAS_G12C | RMC_5552 This compound RMC_5552->mTORC1 |

Caption: Simplified signaling pathway illustrating the dual inhibition of KRAS G12C and mTORC1.

Preclinical Synergy: Quantitative Data

The combination of RMC-5552 (and its preclinical tool compound RMC-6272) with KRAS G12C inhibitors has demonstrated significant synergistic anti-tumor activity in non-small cell lung cancer (NSCLC) xenograft models.

Compound Cellular IC50 (p4EBP1 inhibition) mTORC1/mTORC2 Selectivity
RMC-55520.48 nM[3][4]~40-fold[3][4][6]

Table 1: In Vitro Potency and Selectivity of RMC-5552

Treatment Group Tumor Growth Inhibition/Regression Model Reference
RMC-6272 + SotorasibSignificant tumor regressionsNCI-H2122 CDX[9]
RMC-5552 + RMC-6291 (KRAS G12C ON inhibitor)Durable tumor regressionsNCI-H2122 CDX[8]
RMC-5552/RMC-6272 + RAS(ON) inhibitorsMarked combinatorial anti-tumor activityMultiple KRAS mutated NSCLC models[1]

Table 2: In Vivo Efficacy of RMC-5552/RMC-6272 in Combination with KRAS G12C Inhibitors

Comparative Efficacy of Approved KRAS G12C Inhibitors

While direct head-to-head trials are limited, data from pivotal clinical trials provide insights into the efficacy of sotorasib and adagrasib as monotherapies in previously treated KRAS G12C-mutated NSCLC.

Metric Sotorasib (CodeBreak 100/200) Adagrasib (KRYSTAL-1) Reference
Objective Response Rate (ORR)37.1%42.9%[10]
Median Progression-Free Survival (mPFS)6.8 months6.5 months[10]
Median Overall Survival (mOS)12.5 months12.6 months[10]

Table 3: Monotherapy Efficacy of Sotorasib and Adagrasib in Advanced KRAS G12C NSCLC

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the preclinical evaluation of RMC-5552 and KRAS G12C inhibitor combinations.

In Vivo Xenograft Studies
  • Animal Model: Female athymic nude mice are typically used.

  • Cell Line Implantation: NCI-H2122 human NSCLC cells (harboring the KRAS G12C mutation) are subcutaneously implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before mice are randomized into treatment cohorts.

  • Dosing Regimen:

    • Vehicle control

    • RMC-5552 (or RMC-6272) administered intraperitoneally or intravenously, often on a weekly schedule (e.g., 10 mg/kg).[8]

    • KRAS G12C inhibitor (e.g., sotorasib, adagrasib, or tool compounds like RMC-4998/RMC-6291) administered orally, typically on a daily schedule (e.g., 80-100 mg/kg).[8]

    • Combination of RMC-5552/RMC-6272 and the KRAS G12C inhibitor.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumor samples can be collected for pharmacodynamic analysis.

Pharmacodynamic Analysis (Immunoblotting)
  • Sample Collection: Tumor tissues are harvested from treated and control animals at specified time points post-dosing.

  • Protein Extraction: Lysates are prepared from the tumor samples.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes are probed with primary antibodies against key pathway proteins (e.g., phospho-4EBP1, phospho-S6K, phospho-ERK, total 4EBP1, total S6K, total ERK, and housekeeping proteins like β-actin).

  • Detection: Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system. This allows for the assessment of target engagement and pathway inhibition.

Apoptosis Assays (e.g., Caspase-3 Cleavage Staining)
  • Tissue Preparation: Tumor samples are fixed, embedded in paraffin, and sectioned.

  • Immunohistochemistry (IHC): Sections are stained with an antibody specific for cleaved caspase-3, a key marker of apoptosis.

  • Imaging and Quantification: Stained sections are imaged, and the percentage of apoptotic cells is quantified to assess the induction of cell death by the different treatments.[9]

Experimental Workflow

G cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., NCI-H2122) xenograft Xenograft Model Establishment cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment Treatment Administration (Single Agents & Combo) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Sample Collection monitoring->endpoint efficacy Tumor Growth Inhibition Analysis endpoint->efficacy immuno Immunoblotting (Pathway Modulation) endpoint->immuno apoptosis Apoptosis Assay (e.g., Cleaved Caspase-3) endpoint->apoptosis

Caption: A typical workflow for preclinical evaluation of combination therapies in xenograft models.

Conclusion and Future Directions

The combination of the bi-steric mTORC1-selective inhibitor this compound with KRAS G12C inhibitors represents a highly promising therapeutic strategy for KRAS G12C-mutant cancers. The strong preclinical data demonstrating synergistic anti-tumor activity, coupled with a rational biological mechanism of overcoming resistance, provides a solid foundation for clinical investigation. An ongoing Phase 1/1b clinical trial of RMC-5552 monotherapy is establishing its safety and recommended dose, which will be crucial for future combination studies.[1][6][11] The continued exploration of such rational combinations is essential to maximize the clinical benefit of targeted therapies and improve outcomes for patients with RAS-addicted cancers.

References

A Comparative Guide to RMC-5552: A Novel Bi-Steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RMC-5552, a first-in-class, bi-steric mTORC1-selective inhibitor, with previous generations of mTOR inhibitors. The information is based on publicly available preclinical and early clinical data.

Executive Summary

RMC-5552 is a third-generation mTOR inhibitor designed for enhanced selectivity and potency against mTORC1. This selectivity aims to mitigate the side effects associated with dual mTORC1/mTORC2 inhibitors, such as hyperglycemia, while providing more complete and durable inhibition of mTORC1 signaling compared to first-generation rapalogs. Preclinical studies, primarily utilizing the tool compound RMC-6272, suggest superior anti-tumor activity and a distinct signaling profile compared to earlier mTOR inhibitors. However, it is crucial to note that, to date, there is a lack of independently reproduced data to validate these initial findings.

Mechanism of Action: A Bi-Steric Approach

RMC-5552 employs a novel bi-steric mechanism, simultaneously binding to two distinct sites on the mTORC1 complex. This dual engagement is designed to achieve deep and sustained inhibition of mTORC1, including the phosphorylation of 4E-BP1, a key regulator of protein translation that is often inadequately inhibited by first-generation mTOR inhibitors.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors mTOR Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates (Feedback Loop) S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Protein Translation (Cell Growth, Proliferation) S6K->Translation eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Translation Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 Partially Inhibits Dual_Inhibitors Dual mTORC1/2 Inhibitors (e.g., Sapanisertib) Dual_Inhibitors->mTORC2 Inhibits Dual_Inhibitors->mTORC1 Inhibits RMC5552 RMC-5552 RMC5552->mTORC1 Selectively Inhibits

Figure 1: Simplified mTOR Signaling Pathway and Points of Inhibition.

Comparative Performance Data

The following tables summarize the available preclinical data comparing RMC-5552's tool compound, RMC-6272, with first-generation (Rapamycin/Everolimus) and second-generation (Sapanisertib/MLN0128) mTOR inhibitors. It is important to note the absence of direct head-to-head studies for RMC-5552 itself against these alternatives in publicly available literature.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 / EC50 (nM)mTORC1/mTORC2 SelectivityCell LineReference
RMC-5552 pS6K0.14~40-foldMDA-MB-468[1]
p4EBP10.48MDA-MB-468[1]
pAKT19MDA-MB-468[1]
RMC-6272 p4EBP1~1>27-foldMDA-MB-468[3]
Rapamycin pS6-mTORC1 selectiveSUP-B15[3]
p4EBP1Weak effectSUP-B15[3]
MLN0128 (Sapanisertib) p4EBP116.5DualSUP-B15[3]
pS61.2SUP-B15[3]
Table 2: In Vivo Anti-Tumor Activity (Xenograft Models)
TreatmentModelDosingTumor Growth InhibitionReference
RMC-6272 Tsc2+/- A/J mice8 mg/kg ip qwMarked reduction in tumor volume; less regrowth after cessation compared to Rapamycin and MLN0128[4]
Rapamycin Tsc2+/- A/J mice3 mg/kg ip tiwReduced tumor volume[4]
MLN0128 Tsc2+/- A/J mice0.75 mg/kg po 5d-on/2d-offReduced tumor volume[4]
RMC-5552 HCC1954 (breast cancer)1 mg/kg weeklySignificant growth inhibition[5]
3 mg/kg weeklyTumor stasis[5]

Reproducibility of Published Data

A critical aspect of evaluating any new therapeutic is the independent reproduction of key findings. As of the date of this guide, a thorough search of publicly available scientific literature did not yield any independent studies that have reproduced the preclinical or clinical data on RMC-5552 or its tool compound, RMC-6272. The majority of the available data originates from Revolution Medicines, the developer of RMC-5552. The lack of independent validation is a significant gap in the current understanding of RMC-5552's performance and should be a key consideration for researchers in the field.

Experimental Protocols

Detailed experimental protocols are crucial for the assessment and potential replication of scientific findings. While specific, exhaustive protocols for the RMC-5552 studies are not fully available in the primary publications, the following sections provide a generalized methodology for the key assays used, based on the information provided in the cited literature and standard laboratory practices.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key mTORC1 and mTORC2 pathway proteins.

start Start: Treat cells with mTOR inhibitors lysis Cell Lysis (RIPA buffer with inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% BSA or milk in TBST) transfer->blocking primary Primary Antibody Incubation (4°C, overnight) (e.g., p-4EBP1, p-S6K, p-AKT) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection (ECL) secondary->detection analysis Image Acquisition and Densitometry detection->analysis end End: Quantified protein phosphorylation levels analysis->end

Figure 2: General Workflow for Western Blot Analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat with various concentrations of RMC-5552, everolimus, or sapanisertib (B612132) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-4EBP1, 4E-BP1, p-S6K, S6K, p-AKT, AKT) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software.

Cell Viability Assay (MTT/MTS Assay)

This protocol describes a common method to assess the effect of mTOR inhibitors on cell proliferation and viability.

start Start: Seed cells in 96-well plates treat Treat with varying concentrations of mTOR inhibitors start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or MTS reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure absorbance at appropriate wavelength incubate_reagent->measure analyze Calculate cell viability relative to control measure->analyze end End: Determine IC50 values analyze->end

Figure 3: General Workflow for Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of RMC-5552, everolimus, or sapanisertib.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Conclusion

RMC-5552 represents a promising advancement in the development of mTOR inhibitors, with a unique bi-steric mechanism that confers high selectivity for mTORC1. Preclinical data, primarily from studies using the tool compound RMC-6272, suggest advantages over first and second-generation mTOR inhibitors in terms of potency, downstream signaling modulation, and anti-tumor activity. However, the current body of evidence is limited by the lack of direct head-to-head comparisons involving RMC-5552 and, most critically, the absence of independent validation of the published data. Further independent research is essential to confirm the reproducibility of these findings and to fully elucidate the therapeutic potential of RMC-5552 in comparison to existing mTOR-targeted therapies.

References

RMC-5552: A Comparative Analysis of Gene Expression Changes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RMC-5552, a novel bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), is emerging as a promising therapeutic agent in oncology. Its unique mechanism of action, which offers selectivity for mTORC1 over mTORC2, translates to a distinct profile of gene expression changes compared to earlier generations of mTOR inhibitors. This guide provides a comparative analysis of the gene expression alterations induced by RMC-5552 and its preclinical tool compound, RMC-6272, against other mTOR-targeting agents, supported by available experimental data.

Introduction to RMC-5552 and its Mechanism of Action

RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[1][2] Unlike first-generation inhibitors (rapalogs) and second-generation pan-mTOR inhibitors, RMC-5552 is designed to bind to both the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of mTORC1.[3] This dual-binding mechanism leads to a more profound and sustained inhibition of mTORC1 signaling.[3] A key consequence of this potent inhibition is the suppression of the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4EBP1), a critical regulator of protein synthesis.[4][5][6] By preventing the inactivation of 4EBP1, RMC-5552 effectively halts the translation of key oncogenic mRNAs.[7][8]

Comparative Gene Expression Changes

Preclinical studies utilizing the closely related tool compound RMC-6272 provide significant insights into the transcriptomic effects of RMC-5552. A multi-omics analysis directly comparing RMC-6272 with the first-generation mTOR inhibitor rapamycin in cancer cell lines revealed significant differences in their impact on gene expression.

Key Downregulated Gene Pathways

Treatment with RMC-6272 leads to a pronounced downregulation of genes involved in critical cellular processes that are hallmarks of cancer. In contrast, the effects of rapamycin on these pathways are less pronounced.

Gene PathwayRMC-6272 TreatmentRapamycin TreatmentReference
Cell Cycle & Cell Phase Transition Significantly enriched in downregulated genes.Less significant downregulation.[1]
DNA Replication Significantly enriched in downregulated genes.Less significant downregulation.[1]
Ribosomal mRNA Translation Reduced translation.Less pronounced effect.[4]
MYC Target Genes Reduced translation.Less pronounced effect.[4]
CDK4/6 Pathway Components Reduced translation.Less pronounced effect.[4]

A notable finding from these studies is the significant decrease in the mRNA expression of 73 cell cycle genes in cells treated with RMC-6272 compared to both DMSO (control) and rapamycin treatment.[1] This highlights the potent anti-proliferative effect of RMC-5552 at the transcriptional level.

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Human NF2-deficient meningioma cell lines and other cancer cell lines with hyperactivated mTORC1 signaling were used.[1][2]

  • Compounds: RMC-6272, rapamycin, and INK128 (a second-generation mTOR inhibitor) were used for comparative analysis.[2]

  • Treatment Conditions: Cells were treated with the respective compounds or DMSO (vehicle control) for specified durations (e.g., 24 hours) and concentrations.[1]

Gene Expression Analysis (Transcriptomics)
  • Methodology: RNA sequencing (RNA-seq) was performed on treated and control cell lines to analyze changes in mRNA expression.[1]

  • Data Analysis: Gene Set Enrichment Analysis (GSEA) was used to identify pathways that were significantly enriched in the downregulated genes following treatment with RMC-6272 compared to rapamycin.[1]

Protein Level Analysis
  • Methodology: Immunoblotting was used to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway, such as 4EBP1 and S6 kinase.[2] Global proteomics and phosphoproteomics analyses were also conducted.[1]

  • eIF4E-sensitive targets: Inhibition of the expression of several eIF4E-sensitive targets at the protein level was a key endpoint.[2]

Visualizing the Molecular Impact of RMC-5552

To better understand the mechanism and experimental approach, the following diagrams are provided.

RMC5552_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 P S6K1 S6K1 mTORC1->S6K1 P eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) eIF4E->Protein_Synthesis S6K1->Protein_Synthesis RMC5552 RMC-5552 RMC5552->mTORC1

Caption: RMC-5552 inhibits mTORC1, preventing phosphorylation of 4EBP1 and S6K1.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Cancer Cell Lines (e.g., mTORC1 hyperactivated) treatment Treatment with: - RMC-5552/RMC-6272 - Rapamycin - Control (DMSO) start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction rna_seq RNA Sequencing rna_extraction->rna_seq immunoblot Immunoblotting protein_extraction->immunoblot data_analysis Gene Expression Data Analysis (GSEA) rna_seq->data_analysis protein_analysis Protein Level Analysis immunoblot->protein_analysis

Caption: Workflow for comparing gene and protein expression after drug treatment.

Conclusion

The available data strongly suggest that RMC-5552 and its tool compound RMC-6272 induce a distinct and more potent set of gene expression changes compared to earlier mTOR inhibitors like rapamycin. The significant downregulation of genes related to cell cycle progression and DNA replication provides a molecular basis for the enhanced anti-tumor activity observed in preclinical models. These findings underscore the therapeutic potential of RMC-5552 in cancers with hyperactivated mTORC1 signaling and provide a rationale for its ongoing clinical development. Further studies directly assessing the transcriptomic landscape following RMC-5552 treatment in various cancer models will be crucial for a more comprehensive understanding of its effects and for identifying predictive biomarkers of response.

References

Independent Verification of (32-Carbonyl)-RMC-5552's Superior Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of mTORC1 Inhibition

(32-Carbonyl)-RMC-5552, a novel bi-steric inhibitor, demonstrates a significantly improved selectivity profile for mTORC1 over mTORC2 compared to previous generations of mTOR inhibitors. This guide provides an objective comparison of its performance against established alternatives, supported by experimental data, to inform research and drug development decisions in oncology and other fields where the PI3K/AKT/mTOR pathway is a key therapeutic target.

Unprecedented Selectivity Through a Novel Mechanism

RMC-5552's unique bi-steric mechanism of action, simultaneously targeting both the orthosteric and allosteric sites of mTORC1, results in potent and highly selective inhibition.[1][2][3] This contrasts with first-generation inhibitors like rapamycin (B549165) and everolimus, which are allosteric inhibitors, and second-generation inhibitors such as sapanisertib, which are ATP-competitive and inhibit both mTORC1 and mTORC2.[1] The enhanced selectivity of RMC-5552 for mTORC1 is critical, as inhibition of mTORC2 is associated with undesirable side effects, including hyperglycemia.[4]

Quantitative Comparison of Inhibitor Selectivity

The selectivity of RMC-5552 and other mTOR inhibitors has been quantitatively assessed by measuring their half-maximal inhibitory concentrations (IC50) against the downstream targets of mTORC1 (phosphorylation of 4E-BP1) and mTORC2 (phosphorylation of AKT). The following table summarizes these findings.

CompoundClassmTORC1 IC50 (p-4EBP1, nM)mTORC2 IC50 (p-AKT, nM)Selectivity Ratio (mTORC2 IC50 / mTORC1 IC50)
RMC-5552 Bi-steric mTORC1 Inhibitor 0.48 19 ~40
Everolimus 1st Gen. mTORC1 Inhibitor---
Sapanisertib 2nd Gen. pan-mTOR Inhibitor---
RapaLink-1 Bi-steric mTORC1 Inhibitor1.76.7~4

Data sourced from cellular assays using the MDA-MB-468 breast cancer cell line.[1][5] A higher selectivity ratio indicates greater selectivity for mTORC1 over mTORC2.

Visualizing the mTOR Signaling Pathway and RMC-5552's Point of Intervention

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2 and the specific point of inhibition by RMC-5552.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Actin Actin Cytoskeleton mTORC2->Actin CellGrowth Cell Growth & Proliferation S6K1->CellGrowth 4EBP1->CellGrowth RMC5552 RMC-5552 RMC5552->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the selective inhibition of mTORC1 by RMC-5552.

Experimental Protocols for Selectivity Profiling

The determination of the selectivity profile of mTOR inhibitors involves quantifying the phosphorylation of key downstream substrates of mTORC1 and mTORC2. The following are generalized protocols for an in vitro kinase assay and Western blotting.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.

  • Cell Lysis and Immunoprecipitation:

    • Culture cells (e.g., MDA-MB-468) to 80-90% confluency.

    • Lyse cells in CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.

    • Immunoprecipitate mTORC1 using an anti-Raptor antibody or mTORC2 using an anti-Rictor antibody, coupled to protein A/G agarose (B213101) beads.

  • Kinase Reaction:

    • Wash the immunoprecipitates with kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Resuspend the beads in kinase buffer containing the mTOR inhibitor (e.g., RMC-5552) at various concentrations and incubate.

    • Initiate the kinase reaction by adding ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive S6K for mTORC2).

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

Western Blotting for p-4E-BP1 (mTORC1 activity) and p-AKT (mTORC2 activity)

This method is used to assess the phosphorylation status of mTORC1 and mTORC2 substrates in cell lysates.

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with the mTOR inhibitor at various concentrations for a specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for p-4E-BP1 (Thr37/46) and p-AKT (Ser473) overnight at 4°C.[6][7][8][9]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the selectivity of an mTOR inhibitor.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with Inhibitor (e.g., RMC-5552) A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Immunodetection (p-4E-BP1, p-AKT) E->F G Data Analysis (IC50 Determination) F->G

Caption: General experimental workflow for determining mTOR inhibitor selectivity.

Conclusion

The available data strongly support the superior selectivity of this compound for mTORC1 over mTORC2 when compared to earlier generation mTOR inhibitors. Its unique bi-steric mechanism of action translates into a highly desirable pharmacological profile, which may offer an improved therapeutic window in clinical applications. The experimental protocols outlined provide a framework for the independent verification of these findings and for the continued investigation of this and other novel mTOR inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for (32-Carbonyl)-RMC-5552: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(32-Carbonyl)-RMC-5552 is a potent, bi-steric, and selective inhibitor of the mTORC1 complex, a key regulator of cell growth and proliferation.[1][2][3][4] As a research compound with significant biological activity, establishing proper disposal procedures is critical to ensure laboratory safety and environmental compliance. This document provides a step-by-step guide for the safe handling and disposal of this compound and associated waste materials.

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, guidance can be drawn from the SDS of the closely related compound RMC-5552 and general safety protocols for potent mTOR inhibitors like rapamycin. For research purposes, it is prudent to treat this compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound and contaminated materials should be conducted in accordance with institutional and local environmental regulations. The following procedures provide a general framework:

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory trash. This includes unused compound, stock solutions, contaminated consumables, and animal bedding.

  • Containerization:

    • Solid Waste: Place contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect liquid waste (e.g., unused solutions, cell culture media) in a compatible, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with incompatible chemicals.

    • Sharps Waste: Dispose of all contaminated sharps (e.g., needles, syringes, glass vials) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic until collection by the institution's Environmental Health and Safety (EHS) department.

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of RMC-5552, the parent compound of this compound.

ParameterValueDescription
pS6K IC₅₀ 0.14 nMThe half-maximal inhibitory concentration for the phosphorylation of the mTORC1 substrate S6K.[4]
p4EBP1 IC₅₀ 0.48 nMThe half-maximal inhibitory concentration for the phosphorylation of the mTORC1 substrate 4E-BP1.[4]
pAKT IC₅₀ 19 nMThe half-maximal inhibitory concentration for the phosphorylation of AKT, a substrate of mTORC2, indicating selectivity for mTORC1.[4]
mTORC1/mTORC2 Selectivity ~40-foldDemonstrates a significantly higher potency for inhibiting mTORC1 over mTORC2.[4]

Experimental Protocols

The generation of waste containing this compound typically occurs during its synthesis, characterization, and use in various experimental assays. The following is a summary of the methodologies described in the discovery and characterization of RMC-5552, which would produce waste requiring proper disposal.

Synthesis of RMC-5552: The synthesis involves multi-step organic chemistry reactions.[5] Waste generated would include residual reactants, solvents, and byproducts from column chromatography and reverse-phase preparative chromatography. All such chemical waste must be collected and disposed of as hazardous chemical waste.

In Vitro Kinase Assays: To determine the inhibitory activity of RMC-5552, in vitro kinase assays are performed.[5] This involves incubating the compound with purified mTORC1 or mTORC2 complexes and their respective substrates. The resulting reaction mixtures containing the compound, proteins, and buffers should be collected as hazardous liquid waste.

Cell-Based Assays: The cellular activity of RMC-5552 is assessed in various cancer cell lines.[5] This includes treating cells with different concentrations of the compound and then lysing the cells to analyze protein phosphorylation via immunoblotting. All cell culture media, cell lysates, and consumables that come into contact with RMC-5552 are considered contaminated and must be disposed of as hazardous waste.

In Vivo Xenograft Studies: The anti-tumor activity of RMC-5552 is evaluated in animal models, such as mouse xenografts of human cancers.[4] The compound is typically formulated in a vehicle solution for administration. All unused dosing solutions, animal bedding from treated animals, and carcasses should be handled and disposed of as hazardous waste according to institutional guidelines for animal research with chemical hazards.

Visualizing the Mechanism of Action and Disposal Workflow

To better understand the context for the safe disposal of this compound, the following diagrams illustrate its mechanism of action and the logical workflow for its disposal.

mTORC1_Signaling_Pathway mTORC1 Signaling Pathway and Inhibition by RMC-5552 PI3K PI3K AKT AKT PI3K->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis disinhibition of eIF4E RMC_5552 RMC-5552 RMC_5552->mTORC1 bi-steric inhibition

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling.

Disposal_Workflow Disposal Workflow for this compound Waste Start Waste Generation (Solid, Liquid, Sharps) Segregate Segregate from General Waste Start->Segregate Containerize Place in Labeled Hazardous Waste Containers Segregate->Containerize Solid_Waste Solid Waste Container Containerize->Solid_Waste Liquid_Waste Liquid Waste Container Containerize->Liquid_Waste Sharps_Waste Sharps Container Containerize->Sharps_Waste Store Store in Designated Secure Area Solid_Waste->Store Liquid_Waste->Store Sharps_Waste->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Proper Disposal by EHS Contact_EHS->Disposal

Caption: A logical workflow for the safe disposal of RMC-5552 waste.

References

Personal protective equipment for handling (32-Carbonyl)-RMC-5552

Author: BenchChem Technical Support Team. Date: December 2025

(32-Carbonyl)-RMC-5552 , a potent and selective mTORC1 inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of the compound.[1][2] While the Safety Data Sheet (SDS) for the related compound RMC-5552 indicates it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are essential to minimize exposure and mitigate any potential risks.[3] This guide provides detailed procedural information for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety standards for handling chemical compounds of this nature.[4][5][6][7]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMust be ANSI Z87.1 approved. To be worn at all times when in the laboratory where the compound is handled.[5][6][7]
Chemical Splash GogglesTo be worn when there is a risk of splashing, such as during the preparation of solutions or aliquoting.[4]
Face ShieldRecommended to be worn in conjunction with goggles when handling larger quantities of the compound or when there is a significant splash risk.[4][7]
Hand Protection Disposable Nitrile GlovesShould be selected based on chemical compatibility. It is recommended to double-glove when handling the pure compound or concentrated solutions. Gloves should be inspected for tears or holes before use and changed frequently.[4][5]
Body Protection Laboratory CoatA fully buttoned, properly fitting lab coat is required to protect skin and clothing from potential contamination.[4][5][6] Flame-resistant coats should be considered if flammable solvents are in use.[6]
Full-Length PantsRequired to ensure no exposed skin on the lower body.[5][8]
Closed-Toe ShoesEssential to protect the feet from spills and falling objects.[4][5][8]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
RespiratorWhile not typically required if work is performed in a fume hood, a risk assessment may indicate the need for a respirator (e.g., N95) if there is a potential for aerosol generation outside of a containment device.[4]

Operational Plan: Handling and Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which are typically at -20°C or -80°C for solutions.[1]

2. Preparation of Solutions:

  • All weighing of the solid compound and preparation of stock solutions must be performed in a chemical fume hood.

  • Use appropriate solvents as recommended by the supplier. This compound is soluble in DMSO.

  • Ensure all labware is clean and dry to prevent contamination.

3. Experimental Use:

  • Wear the appropriate PPE as outlined in the table above.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • After handling, thoroughly wash hands with soap and water.

Disposal Plan

  • Chemical Waste: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be disposed of as chemical waste in accordance with institutional and local regulations.

  • Unused Compound: Unused or expired compounds should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

  • Contaminated Lab Coats: Do not take lab coats home for laundering.[6] Use a professional service for cleaning contaminated lab coats.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway, which is inhibited by this compound, and a general workflow for handling this compound in a laboratory setting.

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits RMC-5552 RMC-5552 RMC-5552->mTORC1 inhibition Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: mTOR Signaling Pathway Inhibition by RMC-5552.

Lab_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Solutions Prepare Solutions Work in Fume Hood->Prepare Solutions Conduct Experiment Conduct Experiment Prepare Solutions->Conduct Experiment Record Data Record Data Conduct Experiment->Record Data Dispose Waste Dispose Waste Record Data->Dispose Waste Decontaminate Workspace Decontaminate Workspace Dispose Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。